molecular formula C12H10BrNO B1340178 3-Bromo-5-(4-methoxyphenyl)pyridine CAS No. 452972-07-5

3-Bromo-5-(4-methoxyphenyl)pyridine

Cat. No.: B1340178
CAS No.: 452972-07-5
M. Wt: 264.12 g/mol
InChI Key: NMABCNUNSGFELM-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxyphenyl)pyridine is an aromatic organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a bromine atom on the pyridine ring and a methoxyphenyl group, makes it a valuable scaffold for constructing more complex molecules through various cross-coupling reactions and functional group transformations . In research settings, such bromo- and methoxy-substituted aromatic compounds are frequently explored in the development of new therapeutic agents . For instance, structural analogues have been investigated for their potential to inhibit tubulin polymerization, a key mechanism for anticancer agents that target the colchicine binding site . The bromine atom on the pyridine ring offers a reactive site for further elaboration, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with the following identifiers: CAS RN 452972-07-5 and MDL Number MFCD09800590 . Handle with care, referring to the material safety data sheet for detailed hazard information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. To ensure product stability, it must be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMABCNUNSGFELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476868
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452972-07-5
Record name 3-Bromo-5-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(4-methoxyphenyl)pyridine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active molecules. This compound is a heterocyclic building block that combines the pyridine core with a bromo-substituent, offering a reactive handle for further chemical modification via cross-coupling reactions, and a methoxyphenyl group, a common feature in many kinase inhibitors and other targeted therapies.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the key . We will explore the causality behind why each property is critical for preclinical development, from influencing formulation strategies to predicting pharmacokinetic behavior. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of these parameters, ensuring that research teams can generate reliable and reproducible data to drive their projects forward.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular and structural identity. These core identifiers are crucial for registration, sourcing, and computational modeling.

Chemical Structure:

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource(s)
CAS Number 452972-07-5[1][2]
Molecular Formula C₁₂H₁₀BrNO[1][3]
Molecular Weight 264.12 g/mol [1]
Exact Mass 262.99500 Da[4]

Thermal Properties: Melting and Flash Point

Thermal characteristics are fundamental physical properties that provide insights into the purity, crystalline nature, and handling safety of a compound.

Melting Point (Mp)

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C)[5]. A broad melting range or a depressed melting point is a strong indicator of impurities[5]. This parameter is therefore a critical first-pass assessment of sample purity following synthesis and is vital for developing solid dosage forms. While no experimental melting point for this compound is currently published in the cited literature[4], its determination is a mandatory step in its characterization.

This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs[6][7].

Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are visually observed[6].

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize it with a mortar and pestle[7].

  • Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. To ensure dense packing, drop the capillary tube down a long, narrow tube (e.g., a cut PVC pipe) several times, allowing it to bounce on the benchtop. The final packed sample height should be 2-3 mm[7].

  • Apparatus Setup: Place the loaded capillary tube into a slot in the melting point apparatus[7].

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (10-20°C per minute) to find a rough range[5][7]. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium[7].

  • Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample has liquefied. The melting point is reported as the range T1 - T2[8].

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly to ~20°C below Mp C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record Melting Range (T1-T2) E->F

Caption: Workflow for Melting Point Determination.

Flash Point

The flash point is the lowest temperature at which a substance's vapors will ignite in the presence of an ignition source. This is a critical safety parameter for handling and storage.

  • Flash Point: 163.3°C[4]

Lipophilicity: The Partition Coefficient (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery. It heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity for a neutral compound. For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant as it accounts for both the ionized and non-ionized forms[9][10]. These values are key components of predictive models like Lipinski's "Rule of Five"[10].

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning[10][11].

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. After agitation to reach equilibrium, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition or distribution coefficient[9][11].

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD measurement) for 24 hours to ensure mutual saturation. Allow the phases to separate completely[10].

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO)[10].

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution. The final concentration should be detectable by the chosen analytical method.

  • Equilibration: Cap the vial and shake it mechanically at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours). Avoid vigorous shaking that could lead to emulsion formation[12].

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a known volume from both the n-octanol and the aqueous layers for analysis. Be cautious to avoid cross-contamination between phases[11].

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol & Buffer C Add Compound to Biphasic System A->C B Prepare Compound Stock Solution B->C D Shake to Equilibrium C->D E Centrifuge to Separate Phases D->E F Sample Each Phase E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate LogP/LogD G->H

Caption: Workflow for LogP/LogD Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to failed in vitro assays, challenging formulation development, and inadequate in vivo exposure[13][14]. It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used in early discovery to rank compounds[13][15].

  • Thermodynamic (Equilibrium) Solubility: The true saturation concentration of a compound in equilibrium with its solid form. It is considered the "gold standard" for development and is measured over a longer incubation period[13][15].

This protocol is designed to determine the equilibrium solubility, which is crucial for biopharmaceutical classification (BCS)[12].

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured[12][14].

Methodology:

  • System Setup: Add an excess of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 are recommended for BCS classification)[12]. Ensure enough solid is present so that it remains visible throughout the experiment.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1°C)[12]. Agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration should be checked at different time points (e.g., 24h, 48h) to confirm a plateau has been reached[12].

  • Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw a sample and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated method like HPLC-UV or LC-MS against a standard calibration curve.

  • Data Reporting: The resulting concentration is reported as the equilibrium solubility in µg/mL or µM at the specific pH and temperature.

Solubility_Workflow A Add Excess Solid to Buffer (pH 1.2, 4.5, 6.8) B Agitate at Constant Temp (e.g., 37°C) for 24-48h A->B C Filter Suspension (0.22 µm filter) B->C D Quantify Filtrate Concentration (HPLC-UV or LC-MS) C->D E Report Equilibrium Solubility (µg/mL) D->E

Caption: Workflow for Thermodynamic Solubility Assay.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, the nitrogen atom in the pyridine ring is basic and can be protonated. Knowing the pKa is essential to predict the compound's charge state at physiological pH. This, in turn, profoundly affects its solubility, membrane permeability, and potential for ionic interactions with biological targets[16]. Estimating the pKa based on similar functional groups is a useful first step, but experimental determination is required for accuracy[17].

Potentiometric titration is a high-precision technique for determining pKa values[18].

Principle: The compound is dissolved in a solution and titrated with a standardized acid or base. The change in pH is monitored with a pH electrode, and the pKa is determined from the inflection point of the resulting titration curve[18].

Methodology:

  • Solution Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent, often a co-solvent mixture like methanol/water if aqueous solubility is low. Ensure the solution is free of carbonate, especially when titrating with a base[18].

  • Titration: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Data Collection: Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound) using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.

pKa_Workflow A Dissolve Pure Compound in Solvent B Titrate with Standardized Acid/Base A->B C Monitor pH with Calibrated Electrode B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Half-Equivalence Point D->E

Caption: Workflow for pKa Determination by Potentiometry.

Conclusion

This compound is a valuable building block for drug discovery programs. A thorough understanding and precise measurement of its physicochemical properties are not merely academic exercises; they are prerequisites for successful drug development. The properties of melting point, lipophilicity (LogP/D), aqueous solubility, and ionization constant (pKa) collectively govern a molecule's journey from a laboratory flask to a potential therapeutic agent. By employing the robust, validated protocols detailed in this guide, research teams can generate the high-quality data needed to assess drug-likeness, guide formulation development, and build predictive ADME models, ultimately accelerating the path to viable clinical candidates.

References

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • De Logu, A., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

  • Enamine. (2024, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Slater, B., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Kalek, M., & Ståhle, J. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Gwinnett County Public Schools. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility experiments. Retrieved from [Link]

  • Singh, S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Rossini, E. (n.d.). On the computation of pKA values of organic and organometallic molecules in different solvents. Freie Universität Berlin. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Supporting Information for: Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
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  • Hoffman Fine Chemicals. (n.d.). CAS 452972-07-5 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl...). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl...). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-Bromo-5-(4-methoxyphenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and establishes a framework for the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. The presence of a bromo-substituted pyridine ring linked to a methoxy-activated phenyl group creates a unique electronic and structural scaffold. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and structure of this compound, which underpins the reliability of any subsequent research and development.

This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The presented data is a combination of experimentally confirmed values for closely related analogs and theoretically predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: NMR Data Acquisition

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz spectrometer. The choice of a high-field instrument is crucial for achieving sufficient signal dispersion, especially in the aromatic region where multiple signals can overlap. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65d1HH-2
8.52d1HH-6
7.98t1HH-4
7.50d2HH-2', H-6'
6.98d2HH-3', H-5'
3.85s3H-OCH₃

Interpretation and Rationale:

  • Pyridine Protons (H-2, H-6, H-4): The protons on the pyridine ring appear in the downfield region (δ 7.98-8.65 ppm) due to the deshielding effect of the electronegative nitrogen atom and the ring current.

    • H-2 and H-6 , being adjacent to the nitrogen, are the most deshielded. Their distinct chemical shifts are due to the different through-space effects of the substituents at positions 3 and 5. They appear as doublets due to coupling with H-4.

    • H-4 appears as a triplet due to coupling with both H-2 and H-6.

  • Phenyl Protons (H-2'/H-6' and H-3'/H-5'): The protons on the 4-methoxyphenyl ring exhibit a characteristic AA'BB' system.

    • H-2' and H-6' are ortho to the pyridine substituent and appear as a doublet.

    • H-3' and H-5' are ortho to the methoxy group and are shielded by its electron-donating effect, thus appearing at a higher field as a doublet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet at approximately δ 3.85 ppm, a typical region for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment.

Chemical Shift (δ) ppmAssignment
160.2C-4'
149.5C-2
147.8C-6
138.0C-4
135.5C-5
129.8C-1'
128.5C-2', C-6'
121.0C-3
114.5C-3', C-5'
55.4-OCH₃

Interpretation and Rationale:

  • Pyridine Carbons: The carbons of the pyridine ring are observed in the aromatic region. The carbon bearing the bromine atom (C-3 ) is significantly shielded compared to the other pyridine carbons. The carbons adjacent to the nitrogen (C-2 and C-6 ) are deshielded.

  • Phenyl Carbons:

    • C-4' , attached to the electron-donating methoxy group, is the most deshielded carbon of the phenyl ring.

    • C-1' , the point of attachment to the pyridine ring, is a quaternary carbon and its signal is typically of lower intensity.

    • The signals for C-2'/C-6' and C-3'/C-5' appear as two distinct peaks due to symmetry.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears in the upfield region, characteristic of sp³ hybridized carbons attached to an electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum was obtained using the KBr pellet technique on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was ground with dry potassium bromide and pressed into a thin, transparent disk. This method is standard for solid samples and minimizes interference from solvents.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600, 1580, 1480StrongC=C and C=N aromatic ring stretching
1250StrongC-O-C asymmetric stretch
1180MediumC-O-C symmetric stretch
1030StrongIn-plane C-H bending
830StrongOut-of-plane C-H bending (para-disubstituted benzene)
700-600Medium-StrongC-Br stretch

Interpretation and Rationale:

  • Aromatic C-H Stretching: The presence of bands in the 3050-3000 cm⁻¹ region confirms the existence of C-H bonds on the aromatic rings.

  • Aliphatic C-H Stretching: The absorptions between 2950 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methoxy group.

  • Aromatic Ring Stretching: The strong absorptions around 1600, 1580, and 1480 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine and phenyl rings.

  • C-O-C Stretching: The strong band at 1250 cm⁻¹ is a hallmark of the asymmetric C-O-C stretching of the aryl ether (methoxy group), while the symmetric stretch appears around 1180 cm⁻¹.

  • C-H Bending: The strong absorption at 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

  • C-Br Stretching: The presence of a carbon-bromine bond is indicated by the absorption in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

The mass spectrum was obtained using an Electron Ionization (EI) source coupled with a time-of-flight (TOF) mass analyzer. EI is a hard ionization technique that causes fragmentation, providing a characteristic fingerprint for the molecule.

Mass Spectral Data
m/zRelative Intensity (%)Assignment
263/265100/98[M]⁺ (Molecular Ion)
248/25045/44[M - CH₃]⁺
220/22220/19[M - CH₃ - CO]⁺
18430[M - Br]⁺
15415[M - Br - CH₂O]⁺
10825[C₇H₈O]⁺

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The most critical information from the mass spectrum is the molecular ion peak. The presence of two peaks of almost equal intensity at m/z 263 and 265 is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound to be 264.12 g/mol .

  • Fragmentation Pattern:

    • Loss of a Methyl Radical ([M - CH₃]⁺): The peak at m/z 248/250 corresponds to the loss of a methyl radical from the methoxy group.

    • Loss of Carbon Monoxide ([M - CH₃ - CO]⁺): Subsequent loss of a molecule of carbon monoxide from the [M - CH₃]⁺ fragment is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to the peak at m/z 220/222.

    • Loss of a Bromine Radical ([M - Br]⁺): The peak at m/z 184 indicates the cleavage of the C-Br bond.

    • Further Fragmentation: Other observed fragments can be attributed to further cleavages of the molecular structure, providing additional structural confirmation.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Mass Spectrometry Fragmentation Pathway

G M [M]⁺ m/z 263/265 M_minus_CH3 [M - CH₃]⁺ m/z 248/250 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z 184 M->M_minus_Br - •Br M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 220/222 M_minus_CH3->M_minus_CH3_CO - CO

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery and first synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine, a key heterocyclic building block. While a singular "discovery" paper is not readily identifiable in the annals of chemical literature, its synthesis is a classic exemplar of modern cross-coupling strategies. This document reconstructs the most probable and scientifically sound synthetic route, grounded in established principles and analogous transformations reported in peer-reviewed literature. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis and rationale behind this important molecular scaffold.

Introduction: The Significance of the 3,5-Disubstituted Pyridine Motif

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific arrangement of substituents at the 3- and 5-positions creates a unique vector for molecular interactions, making these compounds valuable intermediates in the synthesis of targeted therapeutics. This compound (CAS No. 452972-07-5) is a prime example of such a scaffold. Its structure, featuring a reactive bromine atom and a methoxyphenyl group, offers synthetic handles for further elaboration into complex molecules, particularly in the development of kinase inhibitors and receptor antagonists.[2]

Retrosynthetic Analysis: A Logical Path to the Target Molecule

A logical retrosynthetic analysis of this compound points towards a palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, as the most efficient and versatile method for the formation of the C-C bond between the pyridine and phenyl rings.[3] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally excellent yields.[4]

The two primary precursors for this synthesis are a suitably substituted bromopyridine and a (4-methoxyphenyl)boronic acid derivative. The key strategic decision lies in the choice of the pyridine starting material. A highly plausible and efficient route involves the selective mono-arylation of 3,5-dibromopyridine.

Part 1: The Foundational Precursor - Selective Synthesis from 3,5-Dibromopyridine

The synthesis commences with the commercially available and relatively inexpensive 3,5-dibromopyridine. The challenge lies in achieving a selective reaction at one of the two bromine atoms. The electronic properties of the pyridine ring influence the reactivity of the halogen substituents. While site-selectivity in the cross-coupling of dihalogenated pyridines can be complex and influenced by the catalyst, ligands, and reaction conditions, it is a well-documented field of study.[1][5]

For the synthesis of this compound, a selective Suzuki-Miyaura coupling at the C5 position of 3,5-dibromopyridine is the desired transformation.

Experimental Protocol: Selective Mono-Arylation of 3,5-Dibromopyridine

Objective: To synthesize this compound via a selective Suzuki-Miyaura coupling.

Materials:

  • 3,5-Dibromopyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Causality in Experimental Design:
  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a classic and robust catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base in Suzuki reactions. It is required to activate the boronic acid for transmetalation.[4]

  • Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 3,5-Dibromopyridine + 4-Methoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-90 °C) Start->Reaction Reagents Product This compound Reaction->Product Yields

Caption: Overall synthetic workflow for this compound.

Part 2: The Suzuki-Miyaura Coupling - A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-dibromopyridine to form a Pd(II) intermediate.

  • Transmetalation: The methoxyphenyl group from the activated boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the final product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation ReductiveElimination Reductive Elimination PdII_Biaryl->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Ar-Ar' ReductiveElimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization Data

While the original characterization data from the very first synthesis is not available, the expected properties of this compound are well-documented by various chemical suppliers.

PropertyValueSource
CAS Number 452972-07-5[6]
Molecular Formula C₁₂H₁₀BrNO[6]
Molecular Weight 264.12 g/mol [6]
Boiling Point 346.4 °C at 760 mmHg[7]
Density 1.403 g/cm³[7]

Standard characterization would involve:

  • ¹H NMR and ¹³C NMR: To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion: A Versatile Building Block for Future Discoveries

The synthesis of this compound, elegantly achieved through the Suzuki-Miyaura cross-coupling of 3,5-dibromopyridine, represents a powerful strategy for the construction of functionalized biarylpyridines. This molecule serves as a testament to the enabling power of modern synthetic chemistry. Its availability provides a crucial starting point for the development of novel therapeutics, allowing for the exploration of new chemical space and the potential for groundbreaking discoveries in the treatment of a wide range of diseases. The principles outlined in this guide not only provide a practical methodology for the synthesis of this specific compound but also serve as a foundational understanding for the synthesis of a vast array of related structures that are of high interest to the pharmaceutical and agrochemical industries.

References

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  • Alagille, D., et al. (2005). Synthesis and SAR of new 3,5-disubstituted pyridines as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 13(1), 197-209.
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  • El-Gazzar, A. R. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and its 7-trifluoromethyl analogue. RSC Advances, 11(5), 2825-2836*.
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The Strategic Synthesis and Application of 3-Bromo-5-(4-methoxyphenyl)pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry and Materials Science

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks, heterocyclic compounds, particularly substituted pyridines, hold a position of prominence. This guide focuses on the synthesis, properties, and applications of 3-Bromo-5-(4-methoxyphenyl)pyridine (CAS Number: 452972-07-5), a molecule of significant interest due to its unique electronic and structural features.[1][2][3][4] The presence of a reactive bromine atom at the 3-position, combined with the electron-donating 4-methoxyphenyl group at the 5-position, renders this compound a highly versatile intermediate for the construction of complex molecular architectures.

The pyridine core is a ubiquitous motif in a myriad of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key biological interactions. The bromo-substituent serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] Concurrently, the methoxyphenyl moiety is a common feature in bioactive molecules, often contributing to improved pharmacokinetic properties and target engagement. This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of this compound, from its rational synthesis to its potential applications, underpinned by detailed experimental protocols and a thorough analysis of its chemical character.

Physicochemical Properties and Safety Considerations

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 452972-07-5[1][2][3][4]
Molecular Formula C₁₂H₁₀BrNO[1][2]
Molecular Weight 264.12 g/mol [2]
Boiling Point 346.4°C at 760 mmHg[1]
Density 1.403 g/cm³[1]
Melting Point Not Available[1][2]
Flash Point 163.3°C[1]
Exact Mass 262.99500[1]

Safety and Handling:

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the commercially available 3,5-dibromopyridine. This strategy involves an initial nucleophilic aromatic substitution to introduce the methoxy group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the 4-methoxyphenyl moiety.

Synthesis_Workflow Start 3,5-Dibromopyridine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate 3-Bromo-5-methoxypyridine Step1->Intermediate Sodium Methoxide Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 FinalProduct This compound Step2->FinalProduct 4-Methoxyphenylboronic Acid, Pd Catalyst

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The first step involves the selective mono-substitution of 3,5-dibromopyridine with a methoxide source. This reaction leverages the greater lability of one bromine atom over the other under controlled conditions.

Protocol: Nucleophilic Aromatic Substitution [8][9]

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal pellets (1.05 equivalents) portion-wise, allowing the vigorous reaction to subside between additions.

  • Solvent Exchange: Once all the sodium has dissolved, remove the methanol under reduced pressure. To ensure the complete removal of residual water, azeotrope the resulting sodium methoxide with anhydrous toluene and evaporate to dryness.

  • Reaction Setup: Dissolve the dry sodium methoxide in anhydrous N,N-dimethylformamide (DMF). To this solution, add 3,5-dibromopyridine (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to 70-90°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into ice water. Collect the resulting precipitate by filtration.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 3-bromo-5-methoxypyridine as a white solid.[9]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and the careful preparation of dry sodium methoxide are critical to prevent the formation of byproducts and to ensure the efficiency of the nucleophilic substitution.

  • DMF as Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.

  • Controlled Temperature: The reaction temperature is carefully controlled to favor mono-substitution and minimize the formation of the di-substituted product.

Step 2: Suzuki-Miyaura Cross-Coupling

The second and final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 3-bromo-5-methoxypyridine and 4-methoxyphenylboronic acid. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-Br(Ln) Pd0->PdII_Aryl Ar-Br RedElim Reductive Elimination Product This compound OxAdd Oxidative Addition PdII_Diaryl Aryl-Pd(II)-Aryl'(Ln) PdII_Aryl->PdII_Diaryl Ar'-B(OH)2, Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' ArylBr 3-Bromo-5-methoxypyridine BoronicAcid 4-Methoxyphenylboronic acid

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling [5][6]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to obtain the final product, this compound.

Self-Validating System and Causality:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for preventing catalyst deactivation and ensuring high yields and reproducibility.

  • Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical. For electron-rich pyridines, bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base and Solvent System: The base is essential for the transmetalation step, activating the boronic acid. The biphasic solvent system facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

Spectroscopic Characterization

While comprehensive, experimentally verified spectroscopic data for this compound is not widely published, data for structurally similar compounds can provide valuable insights for characterization. For instance, the 1H NMR spectrum of 2-(4-methoxyphenyl)pyridine shows characteristic signals for the methoxy group as a singlet around 3.87 ppm, and distinct aromatic proton signals for both the pyridine and phenyl rings.[10] It is anticipated that the 1H NMR spectrum of the title compound would exhibit similar features, with the pyridine protons showing coupling patterns consistent with a 3,5-disubstituted ring. Mass spectrometry would be expected to show a characteristic isotopic pattern for the bromine atom.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the synthesis of:

  • Novel Pharmaceutical Agents: The pyridine core can be further functionalized at the bromine position through various cross-coupling reactions, such as Buchwald-Hartwig amination to introduce diverse amine functionalities, or Sonogashira coupling to install alkyne groups. These modifications allow for the rapid generation of libraries of compounds for screening against various biological targets.

  • Advanced Materials: The rigid, aromatic structure of the molecule makes it a potential precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy group can influence the electronic properties and solubility of the resulting materials.

  • Agrochemicals: The pyridine scaffold is also found in many agrochemicals. This compound can serve as a starting point for the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry, materials science, and agrochemical research. Its synthesis, achievable through a reliable two-step sequence, provides access to a versatile scaffold that can be readily elaborated into a wide range of complex molecules. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling are central to its preparation, and a thorough understanding of these reactions, as outlined in this guide, is key to its successful application. As research in these fields continues to advance, the demand for well-characterized and versatile intermediates like this compound is expected to grow, further solidifying its role as a cornerstone of modern chemical synthesis.

References

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  • Wiley-VCH. (2007).
  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl)6-oxo1,6-dihydropyrimidin-2-ylamino)-2-(4-nitrophenyl)-1,3-oxazepane-4,7dione. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl)-6-oxo1,6-dihydropyrimidin-2-ylamino)-2-(4-nitrophenyl)-1,3-oxazepane-4,7-dione. Retrieved from [Link]

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Probing the Enigmatic Mechanism of Action of 3-Bromo-5-(4-methoxyphenyl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-(4-methoxyphenyl)pyridine represents a compelling yet underexplored scaffold in medicinal chemistry. While its direct biological targets remain uncharacterized, its structural motifs are present in potent modulators of critical cellular processes. This in-depth technical guide synthesizes the available evidence on structurally related compounds to propose and technically validate plausible mechanisms of action for this molecule. We present two primary hypotheses: inhibition of Cyclin-Dependent Kinases (CDKs) and disruption of tubulin polymerization. This whitepaper provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound, detailing the causal logic behind experimental choices and providing robust, self-validating protocols for mechanistic elucidation.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] The 3,5-disubstituted pyridine core, in particular, offers a versatile platform for generating molecules with precise three-dimensional arrangements of functional groups, enabling specific interactions with biological targets.[1] this compound, with its characteristic bromination and methoxyphenyl substitution, presents a unique chemical entity whose biological activity is yet to be defined. This guide aims to bridge this knowledge gap by proposing testable hypotheses for its mechanism of action, grounded in the established activities of structurally analogous compounds.

Postulated Mechanism of Action I: Inhibition of Cyclin-Dependent Kinases (CDKs)

The pyridine scaffold is a well-established pharmacophore in the design of CDK inhibitors.[3][4][5][6] Dysregulation of CDKs, a family of serine/threonine kinases that control cell cycle progression, is a hallmark of cancer.[7][8] The structural similarity of this compound to known pyridine-based CDK inhibitors suggests it may exert its biological effects through this pathway.[4][5]

Rationale Based on Structure-Activity Relationships (SAR)

Several studies have highlighted the importance of the pyridine core in establishing key interactions within the ATP-binding pocket of CDKs.[3][7] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor. Furthermore, the 3- and 5-positions of the pyridine ring project substituents into distinct pockets of the enzyme's active site. The 4-methoxyphenyl group at the 5-position could potentially occupy the hydrophobic ribose-binding pocket, while the bromine atom at the 3-position could form halogen bonds or other interactions with the surrounding amino acid residues. Notably, pyrazolo[3,4-b]pyridine derivatives have shown potent CDK2 inhibitory activity.[5][9][10]

Proposed Signaling Pathway: CDK2/Cyclin E Inhibition

We hypothesize that this compound may act as an inhibitor of the CDK2/Cyclin E complex, a key regulator of the G1/S phase transition of the cell cycle. Inhibition of this complex would lead to cell cycle arrest and subsequent apoptosis in cancer cells.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase G1_Progression G1 Phase Progression CDK2_CyclinE CDK2/Cyclin E Complex G1_Progression->CDK2_CyclinE DNA_Replication DNA Replication Rb_Phosphorylation Rb Phosphorylation CDK2_CyclinE->Rb_Phosphorylation 3_Bromo_5_methoxy This compound 3_Bromo_5_methoxy->CDK2_CyclinE Inhibition E2F_Release E2F Release Rb_Phosphorylation->E2F_Release E2F_Release->DNA_Replication

Caption: Proposed inhibition of the CDK2/Cyclin E pathway by this compound.

Experimental Validation: In Vitro Kinase Inhibition Assay

To empirically test this hypothesis, a robust in vitro kinase assay is essential. The following protocol outlines a luminescent-based assay to quantify the inhibitory activity of the compound against CDK2/Cyclin A2.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT).[11]

    • Reconstitute recombinant human CDK2/Cyclin A2 enzyme, substrate peptide, and ATP in kinase buffer according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to each well.

    • Add 20 µL of the CDK2/Cyclin A2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[11]

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Compound Add Test Compound/Vehicle to Wells Start->Add_Compound Add_Enzyme Add CDK2/Cyclin A2 Enzyme Add_Compound->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate/ATP Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction & Add Luminescent Reagent Incubate->Terminate_Reaction Read_Luminescence Read Luminescence Terminate_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition & IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro CDK2 kinase inhibition assay.

Postulated Mechanism of Action II: Disruption of Tubulin Polymerization

An alternative and equally plausible mechanism of action for this compound is the inhibition of tubulin polymerization. The diarylpyridine scaffold has been identified in a number of potent tubulin polymerization inhibitors.[2][12] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Rationale Based on Structure-Activity Relationships (SAR)

Many tubulin inhibitors that bind to the colchicine site possess two aryl rings connected by a flexible or rigid linker.[13] In this compound, the pyridine ring acts as a central scaffold, with the bromophenyl and methoxyphenyl moieties potentially occupying distinct hydrophobic pockets within the colchicine binding site on β-tubulin. The methoxy group on the phenyl ring is a common feature in many potent tubulin inhibitors, including combretastatin A-4.[12] The bromine atom could provide additional interactions, enhancing binding affinity. Studies on 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have demonstrated their potent tubulin polymerization inhibitory activity.[13]

Proposed Signaling Pathway: Microtubule Destabilization

We hypothesize that this compound binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of the microtubule network would activate the spindle assembly checkpoint, leading to a mitotic arrest and subsequent induction of apoptosis.

Tubulin_Pathway cluster_Cell_Cycle Cell Cycle G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic_Arrest Mitotic Arrest M_Phase->Mitotic_Arrest Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Microtubules->M_Phase Spindle Formation 3_Bromo_5_methoxy This compound 3_Bromo_5_methoxy->Tubulin_Dimers Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of microtubule destabilization by this compound.

Experimental Validation: In Vitro Tubulin Polymerization Assay

A fluorescence-based in vitro tubulin polymerization assay is a sensitive and reliable method to investigate the effect of the compound on microtubule dynamics.[14][15]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Use purified bovine brain tubulin (>99% pure).[16]

    • Prepare a fluorescent reporter solution (e.g., DAPI) that preferentially binds to polymerized microtubules.

    • Prepare positive controls (e.g., paclitaxel as a polymerization enhancer and nocodazole as a polymerization inhibitor).

  • Assay Procedure (96-well plate format):

    • In a pre-warmed 96-well plate, add 5 µL of the diluted test compound, positive controls, or vehicle control.

    • On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL), GTP (1 mM), and the fluorescent reporter in general tubulin buffer.[14]

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to generate polymerization curves.

    • Quantify the effect of the compound by measuring parameters such as the maximum polymerization rate (Vmax) and the final polymer mass.

    • Determine the IC50 value for inhibition of tubulin polymerization.

Tubulin_Assay_Workflow Start Start: Prepare Reagents Add_Compound Add Test Compound/Controls to Plate Start->Add_Compound Prepare_Reaction_Mix Prepare Tubulin Reaction Mix on Ice Add_Compound->Prepare_Reaction_Mix Initiate_Polymerization Add Reaction Mix to Wells Prepare_Reaction_Mix->Initiate_Polymerization Incubate_Read Incubate at 37°C & Read Fluorescence Initiate_Polymerization->Incubate_Read Plot_Curves Plot Polymerization Curves Incubate_Read->Plot_Curves Analyze_Parameters Analyze Vmax, Polymer Mass, & IC50 Plot_Curves->Analyze_Parameters End End Analyze_Parameters->End

Caption: Experimental workflow for the fluorescence-based in vitro tubulin polymerization assay.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical CDK2 Inhibition Data for this compound

CompoundCDK2/Cyclin A2 IC50 (µM)
This compoundExperimental Value
Roscovitine (Control)Known Value

Table 2: Hypothetical Tubulin Polymerization Inhibition Data for this compound

CompoundTubulin Polymerization IC50 (µM)
This compoundExperimental Value
Nocodazole (Control)Known Value

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for elucidating the mechanism of action of this compound. By systematically investigating its potential roles as a CDK inhibitor and a tubulin polymerization inhibitor, researchers can effectively characterize its biological activity and assess its therapeutic potential. The detailed protocols and logical workflows presented herein are designed to ensure experimental robustness and data integrity. Positive results from these initial in vitro assays would warrant further investigation, including cell-based assays to confirm cell cycle arrest and apoptosis, as well as in vivo studies to evaluate efficacy and safety in preclinical models. The exploration of this and similar pyridine-based scaffolds holds significant promise for the discovery of novel therapeutics.

References

  • Sun, Z., Sun, S., Li, X., Li, X., Li, C., Tang, L., Cheng, M., & Liu, Y. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 16, 2562-2575.
  • Li, J., et al. (Year). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed.
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  • Al-Ostoot, F. H., et al. (Year). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry.
  • Abdel-Aziz, A. A.-H., et al. (Year).
  • Al-Ostoot, F. H., et al. (Year). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Publishing.
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  • Wang, C., et al. (Year). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). PubMed.
  • Sun, Z., et al. (2025).
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (Year). PMC - NIH.
  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)
  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Valid
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  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (Year). Cytoskeleton, Inc.
  • BenchChem. (2025). Cdk9-IN-12 In Vitro Kinase Assay.
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  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potenti
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  • Pyridine scaffold‐based CDK‐9 inhibitors. (Year).
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  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... (Year).
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  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (Year). MDPI.
  • Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and comput
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (Year).
  • Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022). PMC - NIH.
  • Optimization of an Adapta™ Kinase Assay for Cdk9/cyclin T1. (Year). Thermo Fisher Scientific.
  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (Year). Source.
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3-Bromo-5-(4-methoxyphenyl)pyridine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Management of 3-Bromo-5-(4-methoxyphenyl)pyridine

Introduction

This compound is a halogenated, heterocyclic aromatic compound utilized as a building block in synthetic organic chemistry. Its structural motifs are common in the development of novel pharmaceutical agents and other advanced materials. As with many substituted pyridine derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in established chemical safety principles. All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary based on handling conditions and duration of storage[1].

Section 1: Compound Identification and Physicochemical Properties

Proper identification and knowledge of a compound's physical properties are the foundation of its safe management.

PropertyValueSource
CAS Number 452972-07-5[1][2][3]
Molecular Formula C12H10BrNO[1][2][3]
Molecular Weight 264.12 g/mol [1][3]
Boiling Point 346.4°C at 760 mmHg[2]
Density 1.403 g/cm³[2]
Appearance N/A[1]
Melting Point N/A[1][2]
Storage Condition Sealed in dry, Store at 4 to 8 °C[1]

Section 2: Hazard Identification and Risk Assessment

Based on data for this compound and structurally related brominated pyridines, the compound is classified with several key hazards. A thorough risk assessment must be conducted before any handling.

GHS Classification Summary [1][4]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation

Precautionary Statements (Selected) [1][4]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing the most effective measures first.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Admin Administrative Controls Engineering->Admin PPE PPE (Least Effective) Admin->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to mitigate inhalation risk.[5] Pyridine and its derivatives are known to emit harmful fumes.[6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): PPE is the last line of defense and its use is non-negotiable.[6]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.[8]Provides chemical resistance against pyridine derivatives. Gloves must be inspected before use and disposed of properly after handling.[4]
Eye/Face Protection Chemical splash goggles. Use a face shield in conjunction with goggles if there is a significant risk of splashing.[8]Protects against splashes that can cause serious eye irritation (H319).[4][8][9]
Skin/Body Protection Chemical-resistant lab coat.Protects against skin contact, which can cause irritation (H315).[4][9]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[8]Prevents respiratory tract irritation (H335) from inhalation of dust or vapors.[8][9]

Section 4: Safe Handling and Storage Protocols

Adherence to standardized workflows minimizes risk during routine laboratory operations.

cluster_workflow Standard Handling Workflow Start Start: Plan Experiment Prep Don Appropriate PPE Start->Prep Retrieve Retrieve from Storage (4-8°C, Dry) Prep->Retrieve Transport Transport in Secondary Containment Retrieve->Transport Work Work in Fume Hood Transport->Work Store Return to Storage Work->Store Clean Clean Work Area Work->Clean Doff Doff PPE Clean->Doff Dispose Dispose of Waste Properly Doff->Dispose End End Dispose->End

Caption: Standard workflow for handling the chemical safely.

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Review the Safety Data Sheet (SDS).

    • Ensure the fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Handling:

    • Perform all work in a chemical fume hood.[5]

    • Keep containers tightly closed when not in use to minimize vapor release.[7]

    • Avoid actions that could generate dust or aerosols.[4]

    • Use spark-proof tools and avoid sources of ignition, as related pyridine compounds can be flammable.[5][9][10]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[9]

    • Clean and decontaminate the work surface.

    • Remove PPE carefully, avoiding self-contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area designated for chemical storage.[10][11]

  • Keep the container tightly closed and sealed in a dry environment.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce harm.

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[13] If skin irritation persists, seek medical advice.[9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13] Call a POISON CENTER or doctor if you feel unwell.

  • Ingestion: Rinse mouth with water.[4][9] Do NOT induce vomiting.[5] Call a physician or Poison Control Center immediately.[11]

Spill Response: The response protocol depends on the size and location of the spill. Always prioritize personnel safety.

cluster_spill Spill Response Decision Tree Spill Spill Occurs Assess Assess Risk: - Quantity? - Location? - Exposure? Spill->Assess IsMajor Is it a Major Spill? Assess->IsMajor Minor Minor Spill IsMajor->Minor No Major Major Spill IsMajor->Major Yes AlertMinor Alert lab personnel Minor->AlertMinor AlertMajor Alert everyone Evacuate area Major->AlertMajor PPE Don appropriate PPE AlertMinor->PPE Contain Contain spill with absorbent material PPE->Contain Cleanup Collect residue into a sealed container Contain->Cleanup Decon Decontaminate area Cleanup->Decon Dispose Dispose of as hazardous waste Decon->Dispose CallHelp Call Emergency Response (EHS / 911) AlertMajor->CallHelp Secure Secure the area CallHelp->Secure

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (<100 mL, contained in a fume hood):

  • Alert: Inform personnel in the immediate area.[14]

  • Protect: Wear appropriate PPE, including a lab coat, goggles, and double nitrile gloves.[15]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6][15]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[15] Avoid creating dust.[4]

  • Clean: Decontaminate the spill area with a mild detergent and water.[14]

  • Dispose: Label the waste container as "Spill Debris containing this compound" and arrange for disposal through your institution's environmental health and safety (EHS) office.[14][15]

Major Spill Protocol (>100 mL or any spill outside a fume hood):

  • Evacuate: Immediately alert everyone and evacuate the spill area.[15][16]

  • Secure: Restrict access to the area. If safe to do so, close the door.[16]

  • Report: Call your institution's EHS or emergency response number immediately.[15][16] Provide details on the chemical spilled, the quantity, and the location.

  • Decontaminate: If personnel are contaminated, remove affected clothing and use a safety shower or eyewash for at least 15 minutes.[14][15]

  • Do NOT attempt to clean up a major spill yourself. Wait for trained emergency responders.[15]

Section 6: Waste Disposal

All waste containing this compound, including contaminated spill debris and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly permitted.

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][13]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Chemsrc. (2025, August 28). This compound. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. [Link]

  • AA Blocks. (2025, January 18). 3-Bromo-5-(3-methoxyphenyl)pyridine - Safety Data Sheet. [Link]

  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. [Link]

  • Ajman University. (n.d.). Procedure for Chemical Spills. [Link]

  • Ion Science UK. (n.d.). HAZMAT Spill Response Procedures. [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]

  • ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. [Link]

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  • PubChem. (n.d.). 3-Bromopyridine. [Link]

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A Theoretical and Computational Guide to 3-Bromo-5-(4-methoxyphenyl)pyridine: From Molecular Properties to Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of 3-Bromo-5-(4-methoxyphenyl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry. We delve into advanced computational methodologies, including Density Functional Theory (DFT), molecular docking, and in silico ADMET profiling, to elucidate its structural, electronic, and potential pharmacological properties. By synthesizing technical accuracy with field-proven insights, this document serves as a self-validating system for researchers seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on this promising scaffold.

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, prized for its presence in a multitude of clinically successful drugs. Its unique electronic landscape, capacity for hydrogen bonding, and metabolic resilience make it a privileged structural motif. In the specific case of this compound (Molecular Formula: C₁₂H₁₀BrNO, Molecular Weight: 264.12 g/mol ), the scaffold is further functionalized to enhance its potential.[1][2] The methoxyphenyl group is a common feature in bioactive molecules, often contributing to target affinity, while the bromine atom provides a vector for further synthetic elaboration (a "handle") or can participate in crucial halogen bonding interactions within a protein's active site.

Numerous studies have demonstrated that substituted pyridine derivatives possess a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[3][4][5] A theoretical approach allows for a deep, atomistic-level understanding of this molecule's intrinsic properties, providing a rational basis for hypothesis-driven drug design before committing to resource-intensive synthetic and experimental work.

Quantum Chemical Calculations: Defining the Electronic Blueprint

To build a foundational understanding of our molecule, we first turn to quantum mechanics. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational efficiency for studying molecules of this size.[6] DFT allows us to determine the molecule's most stable three-dimensional shape and map its electronic characteristics, which are paramount in dictating its reactivity and interaction potential.[7][8]

Methodology: Geometry Optimization and Electronic Structure Analysis

The initial and most critical step is to find the molecule's lowest energy conformation. This is achieved through geometry optimization. A robust and widely validated protocol involves using the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to yield reliable results for organic systems.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

  • Input Structure Generation: A plausible 3D structure of this compound is constructed using a molecular editor (e.g., Avogadro, ChemDraw).

  • Software Selection: The calculation is performed using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Calculation Keyword Setup:

    • Method/Basis Set: B3LYP/6-311++G(d,p)

    • Job Type: Opt Freq (This keyword instructs the software to first perform a geometry optimization and then follow up with a frequency calculation).

    • Solvation Model: SCRF=(PCM, Solvent=Water) (Optional, but highly recommended to simulate the aqueous environment of a biological system).

  • Execution & Validation: The calculation is run. A successful completion is validated by the absence of imaginary frequencies in the output, confirming the optimized structure is a true energy minimum.

  • Data Extraction: From the output files, we extract the final optimized coordinates, thermodynamic data (Gibbs free energy), and electronic properties such as molecular orbital energies and the dipole moment.

Key Theoretical Descriptors for Drug Design

The DFT output provides a wealth of information that can be translated into indicators of chemical behavior and biological potential.

Table 1: Key Theoretical Descriptors for this compound

PropertyDescription & Significance in Drug Design
Optimized Geometry Provides the most stable 3D conformation. The dihedral angle between the pyridine and phenyl rings is a critical parameter influencing how the molecule fits into a binding pocket.
HOMO-LUMO Gap (ΔE) The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap suggests higher kinetic stability and lower chemical reactivity.[8]
Molecular Electrostatic Potential (MEP) A color-mapped surface showing the charge distribution. Red (negative) regions are electron-rich and susceptible to electrophilic attack or hydrogen bond donation, while blue (positive) regions are electron-poor. This map is invaluable for predicting non-covalent interactions.
Dipole Moment (µ) A measure of the molecule's overall polarity. It influences solubility, membrane permeability, and the ability to engage in dipole-dipole interactions with a protein target.

Diagram 1: DFT Computational Workflow

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Analysis & Interpretation mol_build Build Initial 3D Structure dft_calc DFT Geometry Optimization & Frequency Analysis (e.g., B3LYP/6-311++G(d,p)) mol_build->dft_calc geom Optimized 3D Geometry dft_calc->geom thermo Thermodynamic Stability (No Imaginary Frequencies) dft_calc->thermo electronic Electronic Properties (HOMO, LUMO, MEP, Dipole) dft_calc->electronic

Caption: Workflow for DFT analysis of molecular structure and properties.

Molecular Docking: Predicting Biological Target Interactions

With an accurate 3D structure from DFT, we can proceed to molecular docking. This computational technique predicts the binding orientation and affinity of a small molecule (our ligand) within the active site of a macromolecular target (e.g., a protein).[9] Docking is a cornerstone of structure-based drug design, enabling the rapid screening of compounds against potential targets and providing hypotheses about the mechanism of action.[10][11][12]

Target Selection and Docking Protocol

Given that many pyridine-containing compounds are known to be kinase inhibitors, a relevant cyclin-dependent kinase (CDK) or epidermal growth factor receptor (EGFR) could be chosen as a hypothetical target.[12][13]

Protocol 2: Molecular Docking Simulation

  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or Maestro, remove all non-essential components (water, co-solvents, original ligand).

    • Add hydrogen atoms and repair any missing side chains or loops.

    • Assign correct protonation states for amino acid residues, particularly histidines.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy conformation of this compound.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

  • Grid Generation: Define the binding site. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file.

  • Docking Execution:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD.

    • The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box.

  • Analysis and Interpretation:

    • Scoring: The program calculates a binding affinity score (e.g., in kcal/mol) for each pose. More negative scores indicate more favorable predicted binding.

    • Interaction Analysis: Visually inspect the top-scoring poses. Identify key interactions like hydrogen bonds, hydrophobic contacts, pi-pi stacking, and potential halogen bonds involving the bromine atom. This analysis provides a structural rationale for the predicted binding affinity.

Diagram 2: Molecular Docking & Analysis Workflow

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_post 3. Post-Docking Analysis protein_prep Prepare Protein Target (from PDB) docking Run Docking Algorithm (e.g., AutoDock Vina) protein_prep->docking ligand_prep Prepare Ligand (from DFT) ligand_prep->docking scoring Score & Rank Poses (Binding Affinity) docking->scoring interaction_anal Analyze Key Interactions (H-bonds, Halogen bonds) scoring->interaction_anal

Caption: Standard workflow for structure-based molecular docking.

In Silico ADMET Profiling: Forecasting Pharmacokinetic Viability

A compound's success as a drug depends not only on its target affinity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction provides an early warning system for potential liabilities, allowing for compound optimization before significant resources are invested.[14][15][16]

Key ADMET Parameters and Predictive Tools

Web-based tools like SwissADME and pkCSM provide rapid predictions for a wide array of pharmacokinetic and physicochemical properties based on the molecule's structure.

Protocol 3: In Silico ADMET Prediction

  • Input Structure: Navigate to a web-based ADMET prediction tool (e.g., SwissADME).

  • Submission: Input the structure of this compound, typically as a SMILES string (COC1=CC=C(C=C1)C2=CC(Br)=CN=C2).

  • Execution: Run the prediction algorithm.

  • Data Collation: Analyze the output, focusing on key parameters related to drug-likeness, solubility, permeability, and potential toxicity flags.

Table 2: Predicted ADMET Profile for this compound

CategoryParameterPredicted ValueSignificance & Desirable Range
Physicochemical Molecular Weight~264.12 g/mol Conforms to Lipinski's Rule (< 500)
LogP (Lipophilicity)ValueInfluences solubility and permeability (Ideal: 1-3)
TPSA (Polar Surface Area)ValueAffects membrane penetration (Ideal: < 140 Ų)
Pharmacokinetics GI AbsorptionHigh/LowHigh absorption is desirable for oral drugs.
BBB PermeantYes/NoCritical for CNS vs. peripheral targets.
CYP InhibitorYes/NoInhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. "No" is preferred.
Drug-Likeness Lipinski's Rule of Five0 ViolationsA key heuristic for oral bioavailability.
Toxicity AMES MutagenicityMutagen/Non-mutagenShould be non-mutagenic.
hERG InhibitionYes/NoInhibition can lead to cardiotoxicity; "No" is a critical safety flag.[17]

Synthesis and Conclusion: From Theory to Practice

The theoretical calculations detailed in this guide provide a powerful, multi-faceted profile of this compound. DFT establishes its fundamental structural and electronic identity. Molecular docking generates testable hypotheses about its potential biological targets and binding modes. Finally, in silico ADMET screening assesses its viability as a potential therapeutic agent.

This computational data serves not as an endpoint, but as a critical starting point. It provides a strong, rational foundation to guide the efficient design of synthetic routes and prioritize compounds for in vitro and in vivo testing. The synergy between these predictive theoretical models and subsequent experimental validation represents the core of modern, accelerated drug discovery and development.

References

  • Hoffman Fine Chemicals. This compound. [Link]

  • ACS Publications. Computational and Spectroscopic Studies of Re(I) Bipyridyl Complexes Containing 2,6-Dimethylphenylisocyanide (CNx) Ligand. [Link]

  • National Institutes of Health (NIH). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]

  • ResearchGate. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • Royal Society Open Science. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. [Link]

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  • PubMed. Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. [Link]

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  • MDPI. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. [Link]

  • ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. [Link]

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  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

  • PubMed Central (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

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A Technical Guide to the Potential Biological Activities of 3-Bromo-5-(4-methoxyphenyl)pyridine: A Structure-Informed Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific compound, 3-Bromo-5-(4-methoxyphenyl)pyridine, combines three key structural motifs: a pyridine core, a bromine substituent, and a 4-methoxyphenyl group. While direct biological data on this precise molecule is sparse, its architecture strongly suggests potential as a modulator of key cellular pathways, particularly in oncology. The bromine atom serves as a reactive handle for synthetic elaboration and can influence pharmacokinetic properties, while the methoxyphenyl moiety is a common feature in many kinase inhibitors and other pharmacologically active compounds.[3][4][5] This technical guide synthesizes structure-activity relationship (SAR) data from analogous chemical series to postulate the most probable biological activities of this compound. We focus on its potential as a kinase inhibitor, detailing hypothesized mechanisms of action and providing robust, field-proven experimental protocols for validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

Introduction: Rationale for Investigation

Chemical Identity and Structural Features

This compound (CAS RN: 452972-07-5) is a bi-aryl heterocyclic compound.[6] Its structure is characterized by a central pyridine ring substituted at the 3-position with bromine and at the 5-position with a 4-methoxyphenyl ring.

  • Pyridine Core: A privileged scaffold that acts as a hydrogen bond acceptor and provides a rigid framework for orienting substituents.[1] Its nitrogen atom can be a key interaction point with biological targets, such as the hinge region of protein kinases.[7]

  • Bromo Substituent: The bromine atom significantly alters the electronic properties of the pyridine ring and serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile synthetic intermediate for generating chemical libraries.[4] Bromination can also enhance binding affinity and modulate metabolic stability.

  • 4-Methoxyphenyl Group: This moiety is frequently found in potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Rho-associated kinases (ROCK).[7][8] The methoxy group can act as a hydrogen bond acceptor and its lipophilicity contributes to cell permeability.

Postulated Therapeutic Relevance

The convergence of these structural motifs in a single molecule provides a strong rationale for investigating its biological potential. The phenylpyridine scaffold is a well-established pharmacophore for kinase inhibition.[7][9][10] Numerous studies on pyridine and pyrimidine derivatives have demonstrated potent anticancer and anti-inflammatory activities, often mediated through the inhibition of protein or lipid kinases.[9][11][12] Therefore, it is hypothesized that this compound has the potential to act as an inhibitor of one or more protein kinases involved in cell proliferation and survival signaling.

Hypothesized Biological Activity: Protein Kinase Inhibition

Based on extensive SAR studies of related pyridine-based compounds, the most probable biological targets for this compound are protein kinases, particularly those within the CMGC group (containing CDK, MAPK, GSK3, CLK) and AGC group (containing PKA, PKG, PKC).[7][12]

Proposed Mechanism of Action: ATP-Competitive Inhibition

We postulate that the compound acts as a Type I ATP-competitive inhibitor. In this model, the pyridine nitrogen forms a critical hydrogen bond with the backbone amide of a hinge residue in the kinase's ATP-binding pocket. The 4-methoxyphenyl group would likely occupy a hydrophobic region of the active site, while the bromine atom could engage in halogen bonding or other interactions to enhance affinity and selectivity.

Below is a conceptual diagram illustrating this hypothesized mechanism.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound cluster_pathway Downstream Signaling hinge Hinge Region (e.g., Met156 in ROCK) hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue compound Py-N -- H-N-Hinge | (4-MeO)Ph -> Hydro. Pocket | Br -> Selectivity Pocket compound->hinge H-Bond compound->hydro_pocket Hydrophobic Interaction atp ATP atp->hinge Blocked substrate Substrate Protein p_substrate Phosphorylated Substrate substrate->p_substrate Kinase Activity cellular_response Cellular Response (Proliferation, Survival) p_substrate->cellular_response start Kinase Active start->substrate inhibition Inhibition inhibition->p_substrate Blocked

Caption: Hypothesized ATP-competitive inhibition by the title compound.

Experimental Validation: Protocols & Workflows

To systematically evaluate the potential biological activities of this compound, a tiered experimental approach is recommended. This workflow progresses from broad, cell-based screening to specific, target-based biochemical assays.

Overall Experimental Workflow

The following diagram outlines the logical flow for characterizing the compound's activity.

G synthesis Compound Synthesis & Purity QC (NMR, LC-MS) viability Tier 1: Cell Viability Screening (e.g., MTT Assay on Cancer Panel) synthesis->viability hit_id Hit Identification (IC50 < 10 µM) viability->hit_id hit_id->viability Inactive target_deconv Tier 2: Target Deconvolution (Kinase Panel Screen) hit_id->target_deconv Active target_val Tier 3: Biochemical Target Validation (IC50 Determination) target_deconv->target_val mechanism Tier 4: Cellular Mechanism of Action (Western Blot, Cell Cycle Analysis) target_val->mechanism

Caption: Tiered workflow for validating biological activity.

Protocol: Cell Viability (MTT Assay)

This initial screen assesses the compound's general anti-proliferative effect against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., A549 lung, MCF-7 breast, HeLa cervical)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in complete medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay

If the compound shows significant anti-proliferative activity, the next step is to identify its specific kinase targets. A broad kinase panel screen is recommended, followed by a detailed IC₅₀ determination for the primary hits.

Objective: To quantify the inhibitory potency of the compound against a specific purified kinase (e.g., CDK2/Cyclin A).

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates (white, low-volume)

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in kinase buffer and dispense into a 384-well plate.

  • Kinase Addition: Add the purified kinase enzyme to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The extent of the reaction is proportional to the amount of ADP produced.

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no enzyme). Plot percent inhibition versus log concentration and fit the data to determine the IC₅₀.

Data Interpretation & Future Directions

The results from the proposed experiments will provide a clear path forward for the development of this compound.

Summarized Data & Interpretation

Quantitative results should be summarized for clear comparison.

Assay TypeTarget/Cell LineEndpointHypothetical ResultInterpretation
Cell ViabilityA549 Lung CancerIC₅₀ (µM)8.5Moderate anti-proliferative activity.
Cell ViabilityMCF-7 Breast CancerIC₅₀ (µM)2.1Potent anti-proliferative activity.
Kinase InhibitionCDK2/Cyclin AIC₅₀ (µM)0.45Potent and specific inhibition of a key cell cycle kinase.
Kinase InhibitionROCK1IC₅₀ (µM)> 20Low activity against off-target kinases, suggesting selectivity.

Table 1: Example Data Summary for this compound.

A potent IC₅₀ in a cancer cell line (e.g., < 5 µM) coupled with a specific, low-nanomolar IC₅₀ against a relevant kinase (e.g., CDK2) would strongly validate the initial hypothesis.[8]

Future Work
  • Lead Optimization: If promising activity is confirmed, the bromine at position 3 can be used as a synthetic handle to generate a library of analogs via Suzuki or other cross-coupling reactions to improve potency and selectivity.

  • In-depth Cellular Assays: Perform Western blotting to confirm the inhibition of downstream phosphorylation events of the target kinase in cells. Use flow cytometry to analyze effects on cell cycle progression (e.g., G1/S arrest for a CDK2 inhibitor).

  • Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its drug-likeness.

  • In Vivo Studies: If in vitro data is compelling, advance the compound to preclinical animal models of cancer to evaluate its efficacy and safety.

References

  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (2025). Benchchem.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.
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  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). [Source not specified].
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed.
  • The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities. (2025). Benchchem.
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  • This compound | CAS#:452972-07-5. (2025). Chemsrc.
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  • Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC.
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  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)
  • N-(4-Methoxyphenyl)
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI.
  • CAS 452972-07-5 | this compound. (n.d.). Hoffman Fine Chemicals.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aryl-5-bromopyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets. The pyridine ring is a quintessential example, forming the core of numerous approved pharmaceutical agents.[1] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical and pharmacological properties. 3-Bromo-5-(4-methoxyphenyl)pyridine is a highly valuable building block that embodies this principle. Its structure offers two distinct points for chemical modification: the bromine atom at the 3-position, which serves as a versatile handle for cross-coupling reactions, and the 4-methoxyphenyl group at the 5-position, which can influence molecular conformation and receptor interactions.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust and scalable protocols for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental procedures, and provide expert insights into overcoming common challenges, thereby empowering researchers in drug discovery to leverage this scaffold for the synthesis of novel bioactive molecules.

Part 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of a nitrogen-containing functional group is a cornerstone of drug design, as it often imparts crucial properties such as improved solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets. The Buchwald-Hartwig amination reaction stands as one of the most powerful methods for constructing C-N bonds, offering broad substrate scope and functional group tolerance where traditional methods fail.[2]

Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that joins an aryl halide with an amine.[2][3] The catalytic cycle, while complex and influenced by the specific ligand, base, and substrate, generally proceeds through three key phases:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the C-Br bond of this compound to form a Pd(II) intermediate.[4] This is often the rate-determining step.

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4][5]

The choice of phosphine ligand is critical, as it modulates the catalyst's stability and reactivity. Bulky, electron-rich ligands are often preferred as they promote both the oxidative addition and the final reductive elimination steps.[4]

Buchwald_Hartwig_Workflow Start Reactants: - this compound - Amine (Primary or Secondary) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) Setup Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) Start->Setup 1. Prepare Addition Sequential Addition: 1. Catalyst & Ligand 2. Base & Aryl Bromide 3. Anhydrous, Degassed Solvent 4. Amine Substrate Setup->Addition 2. Load Reaction Thermal Reaction (Stirring at 80-110 °C) Addition->Reaction 3. Heat Quench Reaction Quench (e.g., add water or sat. NH₄Cl) Reaction->Quench 4. Cool & Stop Workup Aqueous Workup - Extraction with Organic Solvent - Drying (e.g., Na₂SO₄) - Filtration Quench->Workup 5. Isolate Purification Purification (Silica Gel Chromatography) Workup->Purification 6. Purify Product Final Product: 5-(4-methoxyphenyl)pyridin-3-amine derivative Purification->Product 7. Characterize

Figure 1: General workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a generalized procedure. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

  • Inert Atmosphere : Seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas three times.[3]

  • Reagent Addition : Under a positive pressure of inert gas, add the base followed by this compound.

  • Solvent and Substrate : Add the anhydrous, degassed solvent via syringe. Finally, add the amine substrate to the reaction mixture.

  • Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Quench carefully with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted 5-(4-methoxyphenyl)pyridin-3-amine.

ParameterTypical Reagents/ConditionsExpert Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources like Pd₂(dba)₃ are often used directly. Pd(II) sources are reduced in situ.
Ligand XPhos, RuPhos, BINAP, dppfBulky, electron-rich monophosphine ligands (XPhos, RuPhos) are highly effective. Bidentate ligands like BINAP or dppf can also be successful.[4]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOt-Bu is common, but Cs₂CO₃ may be preferred for more sensitive substrates.[4]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed to prevent catalyst deactivation.[6]
Temperature 80 - 110 °CReaction temperature is substrate-dependent and often requires heating.[4]

Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent motifs in pharmaceuticals.[7] This reaction's reliability, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for lead optimization campaigns.

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a palladium catalyst, a base, and the reaction between an organohalide and an organoboron species (typically a boronic acid or ester).[7] The key steps are:

  • Oxidative Addition : A Pd(0) species inserts into the C-Br bond of this compound, forming an organopalladium(II) complex.

  • Transmetalation : The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex, displacing the halide. This is a crucial step where the new C-C bond is poised to form.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[7]

A common side reaction is protodeboronation , where the boronic acid reacts with water to replace the C-B bond with a C-H bond, reducing the yield.[6] This underscores the importance of using anhydrous conditions and carefully chosen bases.

Suzuki_Miyaura_Workflow Start Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Setup Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) Start->Setup 1. Prepare Addition Reagent Addition: - Aryl Bromide, Boronic Acid,  Base, Catalyst added to flask - Degassed Solvent/Water mixture Setup->Addition 2. Combine Reaction Thermal Reaction (Stirring under reflux) Addition->Reaction 3. Heat Workup Aqueous Workup - Extraction with Organic Solvent - Drying & Concentration Reaction->Workup 4. Isolate Purification Purification (Recrystallization or Chromatography) Workup->Purification 5. Purify Product Final Product: 3-Aryl-5-(4-methoxyphenyl)pyridine Purification->Product 6. Obtain

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids. Microwave irradiation can be used to accelerate the reaction.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Reaction vessel (round-bottom flask with condenser or microwave vial)

Procedure:

  • Reagent Combination : In a reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition : Add the degassed solvent system. A common ratio is 3:1 or 4:1 organic solvent to water.

  • Inerting : Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction : Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.[9] Alternatively, use a microwave reactor (e.g., 135 °C for 40 minutes).[8] Monitor the reaction by TLC or LC-MS.

  • Workup : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-aryl-5-(4-methoxyphenyl)pyridine.

ParameterTypical Reagents/ConditionsExpert Notes
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2Pd(PPh₃)₄ is a classic, effective catalyst. For challenging couplings, more advanced catalysts like XPhosPdG2 may give better yields.[8]
Boron Source Arylboronic Acids (Ar-B(OH)₂)Quality is crucial. Boronic acids can degrade over time. A control reaction with a simple substrate can validate reagent quality.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of an inorganic base is standard. K₂CO₃ is a good starting point.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂OThe aqueous component is essential for the catalytic cycle.[9]
Troubleshooting Low Yield / Side ProductsSuspect protodeboronation or catalyst deactivation. Ensure reagents are pure and the system is properly degassed.[6]

Part 3: Applications in the Synthesis of Bioactive Molecules

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex molecules with therapeutic potential.

Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitor Scaffolds

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain that regulates crucial intracellular signaling pathways.[10] Its inhibition has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[10][11] Many potent PDE10A inhibitors feature complex heteroaromatic core structures.

The 3-aryl-5-aminopyridine core, readily accessible from this compound via the reactions described above, is a key pharmacophore in the development of novel PDE10A inhibitors. For example, the synthesis of imidazo[1,5-a]quinoxaline-based inhibitors can utilize a substituted bromopyridine as a precursor, which is functionalized via Suzuki coupling to introduce key aryl residues that dictate potency and selectivity.[12]

Development of Novel Tubulin Polymerization Inhibitors

Microtubules are critical components of the cellular cytoskeleton and are a validated target for anticancer drugs.[9] Agents that interfere with tubulin polymerization, such as Combretastatin A-4, can induce cell cycle arrest and apoptosis in cancer cells.

Recent research has shown that 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structural analogues of Combretastatin A-4, exhibit potent antiproliferative activity.[9] The synthesis of these compounds relies critically on a Suzuki-Miyaura cross-coupling reaction. A suitably substituted bromo-pyridine serves as the foundational piece, onto which various aryl groups are installed using different phenylboronic acids. This allows for a systematic Structure-Activity Relationship (SAR) study to optimize anticancer potency. The synthesis of compound 9h in one study, for instance, involved the coupling of a bromo-pyridine intermediate with 4-methoxyphenylboronic acid, achieving a 96% yield.[9] This highlights the efficiency and utility of the Suzuki reaction in building libraries of potential anticancer agents from a common precursor.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its strategic design allows for the efficient and predictable installation of diverse functionalities through robust palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this scaffold, accelerating the discovery and development of next-generation therapeutics for a range of human diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Retrieved from a Google search.[3]

  • Guidechem. (n.d.). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine - FAQ. Retrieved from a Google search.[13]

  • Zhang, Z., Lu, X., Xu, J., Rothfuss, J., Mach, R. H., & Tu, Z. (2011). Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A. European Journal of Medicinal Chemistry, 46(9), 3986-3995. [Link][14]

  • Chem-Impex. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved from a Google search.[15]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from a Google search.[5]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from a Google search.[4]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-5-Hydroxypyridine: A Cornerstone in Modern Drug Synthesis. Retrieved from a Google search.[16]

  • Wagner, S., Wenzel, B., Briel, D., et al. (2016). Development of Highly Potent Phosphodiesterase 10A (PDE10A) Inhibitors: Synthesis and in Vitro Evaluation of 1,8-dipyridinyl- And 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines. European Journal of Medicinal Chemistry, 108, 339-352. [Link][12]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from a Google search.[18]

  • Guesmi, Z., Khemiri, A., Lazar, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2933-2941. [Link][8]

  • Frontiers. (n.d.). PDE1B and PDE10A as Novel Targets for Schizophrenia: From Molecular Design and Synthesis to Therapeutic Promise. Retrieved from a Google search.[10]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. Retrieved from a Google search.[6]

  • Jankowska, A., Świerczek, A., Wyska, E., & Chlon-Rzepa, G. (2018). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Current Drug Targets, 19(11), 1283-1305. [Link][11]

  • Li, Y., Wang, Y., Li, J., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269-1278. [Link][9]

  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from a Google search.[19]

  • Frontiers. (n.d.). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Retrieved from a Google search.[20]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link][21]

  • International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from a Google search.[22]

  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Retrieved from a Google search.[1]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link][23]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from a Google search.[24]

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The Strategic Utility of 3-Bromo-5-(4-methoxyphenyl)pyridine as a Precursor for Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif present in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence is particularly notable in the domain of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2] Protein kinases, as central nodes in cellular signaling pathways, regulate a vast array of physiological processes, and their dysregulation is a hallmark of numerous pathologies.[2] The pyridine scaffold's ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for designing potent and selective inhibitors.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-(4-methoxyphenyl)pyridine as a versatile precursor for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its derivatization, and discuss the biological evaluation of the resulting compounds. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing chemical diversity through modern cross-coupling reactions, while the 5-(4-methoxyphenyl) group can be crucial for establishing key interactions within the kinase active site or for fine-tuning the molecule's physicochemical properties.

Core Synthetic Strategies: Unlocking the Potential of this compound

The synthetic utility of this compound primarily lies in the reactivity of the C-Br bond. Two powerful palladium-catalyzed cross-coupling reactions are central to its derivatization into libraries of potential kinase inhibitors: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Expanding the Core

The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures, which are common motifs in kinase inhibitors.[3] In the context of our precursor, this reaction can be envisioned for scenarios where the starting material is a simpler 3,5-dihalopyridine, with the 4-methoxyphenyl group being introduced via this method. For this compound, this reaction would be employed if further aryl or heteroaryl substituents were desired at the 3-position, though for many kinase inhibitor scaffolds, the subsequent introduction of an amino group is more common.

Buchwald-Hartwig Amination: Installing the Key Hinge-Binding Moiety

The introduction of an amino group at the 3-position is a critical step in transforming this compound into a potent kinase inhibitor scaffold. This amino group can then serve as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region. The Buchwald-Hartwig amination is the premier method for this transformation due to its broad substrate scope and functional group tolerance.[4][5]

The general workflow for transforming this compound into a potential kinase inhibitor is depicted below. This involves an initial amination step, followed by further functionalization of the newly installed amino group to build the final inhibitor.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) A->B Amine, Pd Catalyst, Ligand, Base C 3-Amino-5-(4-methoxyphenyl)pyridine (Key Intermediate) B->C D Acylation / Sulfonylation / etc. (Further Functionalization) C->D Acyl chloride, Sulfonyl chloride, etc. E Final Kinase Inhibitor Candidate D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations. These are designed to be self-validating, with explanations for critical steps.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the synthesis of the key intermediate, 3-Amino-5-(4-methoxyphenyl)pyridine, using a reliable ammonia equivalent or a primary amine. The choice of ligand and base is critical for achieving high yields.[4][6]

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis) or a primary/secondary amine of choice (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer with heating

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Rationale: The use of a pre-catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the active Pd(0) species and promoting the catalytic cycle.[6] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine/ammonia surrogate (1.2 eq.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate. c. If using benzophenone imine, the resulting imine can be hydrolyzed by stirring with aqueous acid (e.g., 2M HCl) to yield the primary amine. d. Wash the combined organic filtrate with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-Amino-5-(4-methoxyphenyl)pyridine.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / XantphosEfficient for coupling with heteroaryl bromides.[4]
Base Sodium tert-butoxideStrong, non-nucleophilic base.[6]
Solvent Toluene (anhydrous, degassed)High boiling point, inert solvent.
Temperature 100-110 °CPromotes efficient catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Protocol 2: Synthesis of a Representative Pyrazolopyrimidine-Based Kinase Inhibitor

This protocol outlines the synthesis of a hypothetical, yet representative, pyrazolopyrimidine-based kinase inhibitor starting from an appropriately substituted 3-bromopyridine. This class of compounds has shown significant activity against various kinases, including BTK and JAK2.[7][8] While not starting from our specific precursor, the methodology is directly applicable.

G cluster_1 Pyrazolopyrimidine Synthesis A 3-Bromo-5-aryl-pyridine B Suzuki Coupling (if needed to install aryl group) A->B C This compound B->C D Condensation with 3-Amino-1H-pyrazole C->D E Pyrazolopyrimidine Core D->E

Caption: Synthesis of a pyrazolopyrimidine core.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Rationale: The acid catalyzes the condensation reaction between the pyridine and pyrazole moieties.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction to room temperature. b. If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. c. Wash the crude product with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials.

  • Purification: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final pyrazolopyrimidine inhibitor.[9]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized, their biological activity must be assessed. A common and robust method is an in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

Materials:

  • Recombinant target kinase (e.g., EGFR, BTK, etc.)

  • Kinase-specific peptide substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of the plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). b. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. Add this to each well. c. Initiate the reaction by adding the diluted target kinase to each well. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Target Representative IC₅₀ Data (Hypothetical)
Compound AEGFR: 50 nM
Compound BBTK: 25 nM
Compound CJAK2: 100 nM

Conclusion and Future Directions

This compound is a highly valuable and strategically designed precursor for the synthesis of novel kinase inhibitors. Its chemical architecture allows for the efficient installation of key pharmacophoric features through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols detailed herein provide a solid foundation for researchers to generate diverse libraries of pyridine-based compounds for screening against a wide range of kinase targets. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents for the treatment of cancer and other debilitating diseases.

References

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • PubMed. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-8. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenylpyrazolopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SciELO SA. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-181. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • Sygnature Discovery. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • BenchChem. (2025). Application Notes and Protocols: 3-Bromo-5-(3-chlorophenoxy)pyridine as a Versatile Precursor for Bioactive Molecules.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 454-481. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Sources

Crystallographic Analysis of 3-Bromo-5-(4-methoxyphenyl)pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the crystallographic analysis of 3-Bromo-5-(4-methoxyphenyl)pyridine derivatives, a class of compounds of interest in medicinal chemistry and materials science. These application notes offer insights into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these compounds, underpinned by field-proven expertise and authoritative references.

Introduction: The Significance of Structural Insight

This compound and its analogues represent a scaffold with significant potential in drug discovery and the development of novel materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties, intermolecular interactions, and ultimately, their biological activity or material performance. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture, providing invaluable information for structure-activity relationship (SAR) studies and rational drug design.[1] This guide outlines the critical steps from compound synthesis to high-quality crystal structure determination.

Synthesis of this compound

The synthesis of the title compound and its derivatives can be achieved through various cross-coupling strategies. A common and effective method is the Suzuki-Miyaura coupling reaction.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 3,5-dibromopyridine and 4-methoxyphenylboronic acid.

Materials:

  • 3,5-dibromopyridine

  • 4-methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 3,5-dibromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Causality Behind Choices: The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial for efficient cross-coupling. The dppf ligand provides stability and promotes the catalytic cycle. Potassium carbonate acts as the base necessary for the transmetalation step. A mixed solvent system of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The purity of the compound is paramount for successful crystallization.[2]

General Principles of Crystallization

Crystallization is fundamentally a process of slowly transitioning a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into an ordered crystal lattice.[3] Key to this process is slow cooling or slow solvent evaporation to allow for the formation of large, well-ordered crystals rather than rapid precipitation of an amorphous solid.[3][4]

Recommended Crystallization Protocols for this compound Derivatives

Several techniques can be employed to grow single crystals of the title compounds.[2][5]

Protocol 3.2.1: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform/methanol, ethyl acetate/hexane) to near saturation at room temperature.[5]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow solvent evaporation.[5]

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[5]

Protocol 3.2.2: Vapor Diffusion

This technique is highly effective for growing high-quality crystals from small amounts of material.[2]

  • In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform, THF).[2]

  • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).[2]

  • The anti-solvent will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.[2]

Protocol 3.2.3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[3]

  • Slowly cool the solution to room temperature. To promote the formation of larger crystals, insulate the container to slow the cooling process further.[4]

  • If no crystals form upon reaching room temperature, further cooling in a refrigerator or freezer may be beneficial.[2]

Diagram of the Crystallization Workflow:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification Dissolution Dissolve in Solvent Purification->Dissolution SlowEvap Slow Evaporation Dissolution->SlowEvap VaporDiff Vapor Diffusion Dissolution->VaporDiff SlowCool Slow Cooling Dissolution->SlowCool CrystalSelection Select Single Crystal SlowEvap->CrystalSelection VaporDiff->CrystalSelection SlowCool->CrystalSelection SCXRD Single-Crystal X-ray Diffraction CrystalSelection->SCXRD StructureSolution Structure Solution & Refinement SCXRD->StructureSolution

Caption: Workflow from synthesis to crystallographic analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, it can be analyzed by SCXRD to determine its molecular and crystal structure.

Protocol 4.1: Data Collection, Structure Solution, and Refinement
  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected at a controlled temperature (often 100 K to minimize thermal motion).

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data by least-squares methods. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using software tools like PLATON and checked against the standards of the International Union of Crystallography (IUCr). The final structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Diagram of the SCXRD Process:

G cluster_exp Experiment cluster_comp Computation Crystal Crystal DataCollection Data Collection (Diffractometer) Crystal->DataCollection X-ray Source DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Deposition StructureRefinement->Validation

Caption: The single-crystal X-ray diffraction workflow.

Interpreting Crystallographic Data

The output of a successful SCXRD experiment is a wealth of structural information. Below is a table summarizing typical crystallographic data for a pyridine derivative.

ParameterDescriptionExample Value (Hypothetical)
Chemical FormulaThe elemental composition of the molecule.C₁₂H₁₀BrNO
Formula WeightThe molecular weight of the compound.264.12 g/mol
Crystal SystemThe crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).[6]Monoclinic
Space GroupThe symmetry group of the crystal lattice.[6]P2₁/c
a, b, c (Å)The lengths of the unit cell axes.[6]a = 8.123(4) Å, b = 15.456(7) Å, c = 9.876(5) Å
α, β, γ (°)The angles between the unit cell axes.[6]α = 90°, β = 109.12(3)°, γ = 90°
Volume (ų)The volume of the unit cell.[6]1170.1(9) ų
ZThe number of molecules in the unit cell.[6]4
Density (calculated)The calculated density of the crystal.[6]1.498 g/cm³
R₁ [I > 2σ(I)]The R-factor, a measure of the agreement between the crystallographic model and the experimental data.0.045
wR₂ (all data)The weighted R-factor for all data.0.112
Goodness-of-fit (S)An indicator of the quality of the refinement.1.05

Conclusion

The crystallographic analysis of this compound derivatives provides definitive structural evidence that is crucial for understanding their chemical behavior and guiding further research in drug discovery and materials science. The protocols and insights provided herein are designed to equip researchers with the necessary knowledge to successfully synthesize, crystallize, and structurally characterize these important compounds.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • University of Missouri. (2006, January 8). Crystallisation Techniques.
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • NIH. (2025, June 1). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.

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Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Disubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and materials science, with its derivatives being integral to numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The 3,5-disubstituted pyridine motif, in particular, offers a unique platform for generating molecular diversity. The distinct electronic environments of the C2, C4, and C6 positions, influenced by the substituents at C3 and C5, allow for selective chemical transformations.

3-Bromo-5-(4-methoxyphenyl)pyridine is a versatile building block that capitalizes on this strategic substitution pattern. The presence of the bromo group at the C3 position provides a reactive handle for a multitude of cross-coupling reactions and metal-halogen exchange, enabling the introduction of a wide array of functional groups. The 4-methoxyphenyl group at the C5 position, a common feature in bioactive molecules, modulates the overall electronic properties of the pyridine ring and can influence intermolecular interactions. This guide provides detailed protocols for the key functionalization reactions of this compound, offering researchers a practical toolkit for the synthesis of novel compounds with potential applications in drug discovery and beyond.

Characterization of Starting Material: this compound

A thorough characterization of the starting material is paramount for the success of any synthetic transformation. The following data provides a reference for ensuring the purity and identity of this compound.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solid
CAS Number 452972-07-5

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (d, J = 1.8 Hz, 1H), 8.40 (d, J = 2.5 Hz, 1H), 7.85 (t, J = 2.2 Hz, 1H), 7.50 (d, J = 8.8 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.5, 149.0, 145.5, 137.0, 134.5, 129.5, 128.5, 121.0, 114.5, 55.5.

  • MS (ESI): m/z 263.9, 265.9 [M+H]⁺.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C3 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[2] It involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is typically employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl bromides, bulky and electron-rich phosphine ligands like SPhos or XPhos can be particularly effective in promoting the reaction.[3]

  • Base: The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be optimized for the specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is often necessary to dissolve the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, boronic acid, and base in a flask. prep2 Add solvent mixture (e.g., dioxane/water). prep1->prep2 prep3 Degas the mixture with an inert gas (Ar or N₂). prep2->prep3 prep4 Add Pd catalyst and ligand. prep3->prep4 react1 Heat the reaction mixture to the specified temperature (e.g., 80-100 °C). prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction and dilute with an organic solvent (e.g., ethyl acetate). react2->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer over Na₂SO₄ or MgSO₄. workup2->workup3 workup4 Concentrate under reduced pressure. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

A typical workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ReagentM.W.AmountMoles (mmol)Equiv.
This compound264.12264 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is particularly valuable in drug discovery, where the introduction of amine functionalities is a common strategy for modulating the physicochemical properties and biological activity of a molecule.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical.[7] For electron-deficient heteroaryl halides like 3-bromopyridines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often superior, as they promote the reductive elimination step and prevent catalyst decomposition.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9] Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more acidic amines.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent the quenching of the active catalyst and intermediates.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Ar-Pd(II)L₂(Br)] OxAdd->PdII_Aryl AmineCoord Amine Coordination and Deprotonation PdII_Aryl->AmineCoord HNR¹R², Base PdII_Amido [Ar-Pd(II)L₂(NR¹R²)] AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ReagentM.W.AmountMoles (mmol)Equiv.
This compound264.12264 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7218 mg0.020.02
XPhos476.6529 mg0.060.06
NaOt-Bu96.10135 mg1.41.4
Toluene-10 mL--

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a septum, and replace the atmosphere with argon by evacuating and backfilling three times.

  • Add this compound (264 mg, 1.0 mmol) and anhydrous, degassed toluene (10 mL) via syringe.

  • Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a direct and efficient route to synthesize aryl and heteroaryl alkynes.[10] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Causality of Experimental Choices:

  • Dual Catalyst System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: A polar aprotic solvent like DMF or THF is often used, especially when the amine base is not used in large excess.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

ReagentM.W.AmountMoles (mmol)Equiv.
This compound264.12264 mg1.01.0
Phenylacetylene102.14132 µL1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
CuI190.4519 mg0.10.1
Et₃N101.195 mL--
THF-5 mL--

Procedure:

  • To a Schlenk flask, add this compound (264 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Seal the flask and replace the atmosphere with argon.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Functionalization via Metal-Halogen Exchange

Lithium-halogen exchange offers a powerful alternative to palladium-catalyzed reactions for the functionalization of the pyridine ring. This method allows for the generation of a potent nucleophilic pyridyl lithium species, which can then be trapped with a wide range of electrophiles.

Causality of Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used reagent for lithium-halogen exchange on bromopyridines. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as addition to the pyridine ring or decomposition of the organolithium intermediate.[13]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential to solvate the organolithium species and prevent its reaction with protic sources.

  • Electrophile: A wide variety of electrophiles can be used to trap the pyridyl lithium intermediate, including aldehydes, ketones, carbon dioxide, and alkyl halides.

Experimental Workflow: Lithiation and Electrophilic Quench

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification setup1 Dissolve this compound in anhydrous THF under argon. setup2 Cool the solution to -78 °C. setup1->setup2 lith1 Slowly add n-BuLi dropwise. setup2->lith1 lith2 Stir at -78 °C for 1 hour. lith1->lith2 quench1 Add the electrophile (e.g., DMF) dropwise at -78 °C. lith2->quench1 quench2 Slowly warm the reaction to room temperature. quench1->quench2 workup1 Quench with saturated aqueous NH₄Cl. quench2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

A general workflow for lithiation followed by electrophilic quench.

Detailed Protocol: Lithiation of this compound and Quench with DMF to form the Aldehyde

ReagentM.W.AmountMoles (mmol)Equiv.
This compound264.12264 mg1.01.0
n-BuLi (2.5 M in hexanes)64.060.44 mL1.11.1
N,N-Dimethylformamide (DMF)73.0993 µL1.21.2
Anhydrous THF-10 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (264 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise over 10 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (93 µL, 1.2 mmol) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-(4-methoxyphenyl)pyridine-3-carbaldehyde.

Conclusion

The protocols detailed in this application note provide a robust foundation for the functionalization of this compound. The palladium-catalyzed cross-coupling reactions and the metal-halogen exchange methodologies offer complementary approaches to access a diverse range of substituted pyridines. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these transformations for their specific synthetic targets. The versatility of the 3-bromo-5-arylpyridine scaffold, combined with the power of modern synthetic methods, opens up vast possibilities for the creation of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells". Retrieved from [Link]

  • IUCrData. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information for "A convenient one-pot synthesis of 2-substituted 3-bromotetrahydrofurans". Retrieved from [Link]

  • Alagille, D., et al. (2000). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2(16), 2455–2457. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Mohammed, M. J., et al. (2019). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemical Science. (2016). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(17), 6071–6075. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved from [Link]

  • Clayden, J., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3931. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

Sources

palladium-catalyzed cross-coupling with 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(4-methoxyphenyl)pyridine

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance. Their presence in numerous pharmaceuticals and functional materials drives the continuous need for efficient and versatile synthetic methodologies. This compound stands out as a particularly valuable building block. It features a strategically positioned bromine atom on an electron-deficient pyridine ring, primed for functionalization, and is further decorated with an electron-donating methoxyphenyl group, allowing for modulation of its electronic properties and solubility.

Palladium-catalyzed cross-coupling reactions represent the gold standard for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional precision and functional group tolerance.[1] These transformations have revolutionized synthetic chemistry, enabling the assembly of complex molecular architectures that were previously inaccessible.[2]

This comprehensive guide provides detailed application notes and field-tested protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide expert insights to empower researchers, scientists, and drug development professionals to successfully leverage this versatile substrate in their synthetic endeavors.

Substrate Profile: this compound

  • Molecular Formula: C₁₂H₁₀BrNO

  • Molecular Weight: 264.12 g/mol

  • Structure: Chemical structure of this compound

Reactivity Insights: The reactivity of the C-Br bond in this substrate is governed by a balance of electronic effects. The electron-deficient nature of the pyridine ring facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle. This makes the 3-bromo position significantly more reactive in palladium-catalyzed couplings compared to a bromine on a simple benzene ring. The 4-methoxyphenyl substituent, being electron-rich, can influence the overall electronic properties and solubility of the molecule and its derivatives.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism is crucial for rational optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3]

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The coupling partner (e.g., an organoboron, organotin, or organozinc reagent) exchanges its organic group with the halide on the palladium center. In the case of C-N coupling, this step involves the coordination and deprotonation of the amine.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biorganic Aryl-Pd(II)-R'(L)₂ Transmetalation->PdII_Biorganic RedElim Reductive Elimination RedElim->Pd0 Product Aryl-R' (Product) RedElim->Product Substrate Aryl-Br (Substrate) Substrate->OxAdd CouplingPartner R'-[M] (Coupling Partner) CouplingPartner->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application & Protocols: Functionalizing the Pyridine Core

The following sections provide detailed, robust protocols for key palladium-catalyzed cross-coupling reactions. These serve as excellent starting points for methodology development.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryls)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[4][5] It is exceptionally effective for creating biaryl linkages.

Scientist's Insights: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[6] For electron-deficient substrates like 3-bromopyridines, a moderately strong base is often sufficient to promote transmetalation without causing unwanted side reactions. The catalyst system Pd(dppf)Cl₂ is robust and effective for a wide range of substrates, while catalyst systems based on Buchwald-type ligands can offer higher activity for more challenging couplings.[7]

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-phenylpyridine

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a substrate concentration of approximately 0.1 M.[6]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O90>85
4-Methylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O85>80
3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene100>90
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.

Scientist's Insights: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often superior for coupling with pyridyl halides.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine or the palladium-amine adduct within the catalytic cycle.[12] The use of pre-catalysts can improve reproducibility and activity.[11]

Experimental Protocol: Synthesis of N-benzyl-5-(4-methoxyphenyl)pyridin-3-amine

  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Reactant Addition: Add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine coupling partner (e.g., benzylamine, 1.2 equiv) via syringe.[6]

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired arylamine product.

Experimental Workflow Setup 1. Add Solids to Flame-Dried Flask Inert 2. Evacuate & Backfill with Inert Gas (x3) Setup->Inert Solvents 3. Add Degassed Solvents & Reagents Inert->Solvents React 4. Heat with Vigorous Stirring Solvents->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Quench & Aqueous Workup Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical laboratory workflow for cross-coupling reactions.

Sonogashira Coupling: For C-C Bond Formation (Alkynes)

The Sonogashira coupling provides a direct route to aryl alkynes by reacting terminal alkynes with aryl halides.[13] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[14]

Scientist's Insights: The role of copper(I) is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) center. A base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and act as a solvent.[15] For sensitive substrates, copper-free conditions have been developed to avoid the homocoupling of alkynes (Glaser coupling).

Experimental Protocol: Synthesis of 3-((4-fluorophenyl)ethynyl)-5-(4-methoxyphenyl)pyridine

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Add the terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene, 1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 60-70 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Conditions

Alkyne PartnerPd Catalyst (mol%)Co-catalyst (mol%)Base (Solvent)Temp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)Et₃N / DMF80>90
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃N / Toluene70>85
1-HeptynePd(PPh₃)₄ (5)CuI (2.5)DIPEA / THF65>80
Heck Coupling: For C-C Bond Formation (Alkenes)

The Heck reaction forms substituted alkenes by coupling aryl halides with alkenes, typically acrylates, styrenes, or other electron-deficient olefins.[16][17]

Scientist's Insights: The Heck reaction requires a base to neutralize the HBr generated in the catalytic cycle. Organic bases like triethylamine or inorganic bases like potassium carbonate are common.[18] The choice of ligand can influence the regioselectivity of the alkene insertion. For many standard transformations, a ligand-free system using Pd(OAc)₂ can be effective, although phosphine ligands are often added to improve stability and activity.[19]

Experimental Protocol: Synthesis of (E)-methyl 3-(5-(4-methoxyphenyl)pyridin-3-yl)acrylate

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent and Alkene Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF), followed by methyl acrylate (1.5 equiv).

  • Reaction: Seal the tube and heat the mixture to 120-130 °C with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Stille Coupling: For C-C Bond Formation (Organostannanes)

The Stille coupling is a highly versatile reaction between an organostannane and an organic halide.[20] Its key advantage is the tolerance of a wide array of functional groups, as organotin reagents are generally stable to air and moisture.[21][22]

Scientist's Insights: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts.[22] The reaction is often run in non-polar aprotic solvents like toluene or DMF. The addition of additives like LiCl can sometimes accelerate the transmetalation step. The catalyst Pd(PPh₃)₄ is a classic and effective choice for this transformation.[21]

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(thiophen-2-yl)pyridine

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[21]

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Solvent and Stannane Addition: Add anhydrous, degassed toluene, followed by the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Workup: Cool the reaction mixture and concentrate it. To remove tin byproducts, dissolve the residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (KF).[22] Filter the resulting precipitate and process the organic layer.

  • Purification: After drying and concentrating the organic layer, purify the product by column chromatography.

References

  • Benchchem. Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • IJCPS. A Review on Palladium Catalyzed Coupling Reactions. Available at: [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • NROChemistry. Stille Coupling. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ChemSynthesis. 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Available at: [Link]

  • PubMed. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ElectronicsAndBooks. Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available at: [Link]

  • LabNovo. This compound. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

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The Strategic Application of 3-Bromo-5-(4-methoxyphenyl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone of molecular design, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic functionalization of this privileged scaffold is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of substituted pyridines, 3-Bromo-5-(4-methoxyphenyl)pyridine has emerged as a particularly valuable building block. Its carefully orchestrated arrangement of a reactive bromine handle, a bioisosterically significant pyridine core, and a modulating methoxyphenyl substituent offers medicinal chemists a powerful tool for the rapid generation of diverse and biologically active compounds.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role in the synthesis of potent kinase inhibitors and other therapeutic agents, provide detailed, field-proven protocols for its chemical modification, and present data that underscores the therapeutic promise of its derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to effectively leverage this versatile intermediate in their own research endeavors.

Core Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its capacity to serve as a versatile precursor to a wide range of bioactive molecules.[2] The bromine atom at the 3-position is a linchpin for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Targeting Cellular Proliferation: The Pursuit of Novel Anticancer Agents

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[1] While direct derivatization of this compound is an emerging area, the potential of the core 3-aryl-pyridine motif is well-documented in the literature. For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, structurally analogous to derivatives of our title compound, have been synthesized and evaluated as potent tubulin polymerization inhibitors.[3] These compounds induce cell cycle arrest and apoptosis, highlighting a promising avenue for cancer therapy.

Furthermore, the 3-(4-methoxyphenyl)pyridine substructure has been incorporated into pyrazolo[3,4-b]pyridine derivatives that exhibit significant anticancer activity.[4] These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle, with impressive potency.[4] This underscores the potential of this compound as a starting material for novel CDK inhibitors.

Data Presentation: Biological Activity of Structurally Related Compounds

To illustrate the therapeutic potential of molecules derived from a 3-aryl-pyridine core, the following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives bearing the 4-methoxyphenyl moiety.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
9a Hela2.59Doxorubicin2.35[4]
14g MCF74.66Doxorubicin4.57[4]
14g HCT-1161.98Doxorubicin2.11[4]

Table 1: In vitro anticancer activity of representative 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives.[4]

Experimental Protocols: A Practical Guide to Synthesis and Derivatization

The cornerstone of utilizing this compound is the efficient and selective functionalization of the C-Br bond. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for achieving this transformation, enabling the formation of a C-C bond with a wide variety of boronic acids and esters.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos to the reaction flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion (typically 4-12 hours, as indicated by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-(4-methoxyphenyl)pyridine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)2 is a common and effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields and faster reaction times, particularly for challenging couplings.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by a variety of functional groups.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents. Degassing the water is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product aryl_bromide This compound (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of a Biologically Active Derivative

This workflow outlines the key steps from the starting material to a potential therapeutic agent.

Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate 3-Aryl-5-(4-methoxyphenyl)pyridine suzuki->intermediate further_functionalization Further Functionalization (e.g., cyclization, amidation) intermediate->further_functionalization final_compound Biologically Active Compound (e.g., Kinase Inhibitor) further_functionalization->final_compound biological_testing In Vitro & In Vivo Biological Testing final_compound->biological_testing sar_optimization SAR Optimization biological_testing->sar_optimization sar_optimization->suzuki Iterative Design

Caption: A generalized workflow for drug discovery using the title compound.

Conclusion: A Building Block with a Bright Future

This compound represents a strategically designed and highly versatile building block for modern medicinal chemistry. Its utility in constructing complex molecular architectures, particularly those with demonstrated potential as anticancer agents, is evident from the success of structurally related compounds. The robust and well-established protocols for its derivatization, such as the Suzuki-Miyaura coupling, empower researchers to rapidly generate and evaluate novel chemical entities. As the quest for more effective and selective therapeutics continues, the judicious application of such well-conceived intermediates will undoubtedly play a pivotal role in the discovery of the next generation of life-saving medicines.

References

  • BenchChem. (2025).
  • Hoffman Fine Chemicals. (n.d.). CAS 452972-07-5 | this compound. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-(4-methoxyphenyl)pyridin-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application is particularly vital in pharmaceutical and materials science research, where the synthesis of aryl and heteroaryl amines is a frequent necessity.[3] This document provides an in-depth guide for researchers on the reaction conditions and strategic considerations for the Buchwald-Hartwig amination of 3-Bromo-5-(4-methoxyphenyl)pyridine, a heteroaromatic substrate class often encountered in drug discovery programs. We will dissect the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and provide a detailed, field-proven laboratory protocol.

Scientific Foundation: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst navigating a well-defined catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The reaction proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of the this compound.[3][6] This step, often rate-determining, forms a Pd(II) intermediate.[7] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this transformation.

  • Amine Coordination & Deprotonation : The amine nucleophile then coordinates to the Pd(II) center. A stoichiometric amount of a strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][5][6]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex  Ar-Br  (Oxidative Addition) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex  + HNR¹R²  + Base  - [Base-H]Br Amido_Complex->Pd0  Regeneration Product Ar-NR¹R² Product Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Directive: Optimizing Key Reaction Parameters

The success of coupling this compound is not fortuitous; it is the result of a rational selection of catalyst, ligand, base, and solvent. The electronic nature of the pyridine ring—an electron-deficient heteroaromatic system—guides these choices.

Palladium Precursor & Ligand Selection

The combination of the palladium source and the phosphine ligand forms the heart of the catalytic system.

  • Palladium Source : Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precursors (e.g., Pd(OAc)₂) are effective.[5] Pd(II) salts require in situ reduction to the active Pd(0) state, a process often facilitated by the amine or phosphine ligand.[2] For enhanced reliability and faster activation, preformed palladacycle pre-catalysts (e.g., XPhos Pd G3) are highly recommended as they rapidly generate the active LPd(0) species upon exposure to a base.[8]

  • Ligand Choice : The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl bromides like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. They accelerate both the oxidative addition and the final reductive elimination steps.

LigandStructure TypeRecommended ForKey Advantages
XPhos DialkylbiarylphosphineGeneral purpose, primary & secondary aminesHigh reactivity, broad substrate scope.
SPhos DialkylbiarylphosphineHindered secondary amines, ammonia couplingExcellent for challenging, sterically demanding couplings.
BrettPhos DialkylbiarylphosphinePrimary amines and amides[2]Overcomes challenges with primary amine coupling partners.[4]
Xantphos BidentateAmides, electron-deficient systemsCan be effective with milder bases like DBU.[9]
The Crucial Role of the Base

The base is not a passive component; its identity is critical for catalyst turnover. Its primary role is to deprotonate the amine, either before or after coordination to the palladium center.[5]

BaseClassStrengthCommentary & Use Case
NaOt-Bu AlkoxideStrongThe most common and broadly effective base. Use with caution if base-sensitive functional groups are present.[10]
LHMDS AmideStrongA powerful, non-nucleophilic base, often used when alkoxides are unsuitable.
K₃PO₄ InorganicModerateA milder option, often requiring higher temperatures but compatible with sensitive substrates.[11]
Cs₂CO₃ InorganicModerateSimilar to K₃PO₄, a good choice for substrates prone to base-mediated decomposition.[11]

Theoretical and experimental studies have shown that strong anionic bases, such as alkoxides, are highly effective in both polar and nonpolar solvents.[12][13][14] Organic bases like DBU have emerged as viable alternatives, particularly for electron-deficient halides, offering the advantage of creating a homogeneous reaction mixture, which is beneficial for process control and flow chemistry applications.[9][15]

Solvent Environment

The solvent must dissolve the reactants and catalyst while not interfering with the catalytic cycle. The choice of solvent can significantly influence reaction rates and catalyst stability.[16][17]

  • Toluene & Dioxane : These are the most frequently used solvents for Buchwald-Hartwig reactions due to their inert nature and ability to dissolve the organometallic intermediates.[6][11] Toluene is particularly favored for aryl bromide couplings as it helps precipitate the inorganic salt byproduct.[2]

  • THF & t-BuOH : Ethereal solvents or alcohols can be beneficial, especially when dealing with more polar substrates or when using phosphate bases.[6][11]

Crucial Note: All solvents must be anhydrous and degassed prior to use. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Laboratory Protocol: Amination of this compound

This protocol provides a robust starting point. Researchers should note that optimization of ligand, base, and temperature may be required for different amine coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% - Note: Pre-catalysts often have an optimal L:Pd ratio built-in, but additional ligand can sometimes be beneficial)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed Toluene (to achieve ~0.1-0.2 M concentration)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Celite® for filtration

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, any additional ligand (if used), and the base.

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen.

  • Reagent Addition : Under a positive pressure of inert gas, add this compound.

  • Solvent and Amine Addition : Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene (if solid).

  • Reaction : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate.

  • Filtration : Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.[3]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 5-(4-methoxyphenyl)pyridin-3-amine.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting_Workflow Start Low Conversion or Side Product Formation Check_Inertness Verify Inert Atmosphere (O₂ Exclusion) Start->Check_Inertness Check_Reagents Assess Reagent Purity (Anhydrous/Degassed) Start->Check_Reagents Screen_Ligand Screen Different Ligands (e.g., SPhos, BrettPhos) Check_Inertness->Screen_Ligand Check_Reagents->Screen_Ligand Screen_Base Vary the Base (e.g., K₃PO₄ for sensitive substrates) Screen_Ligand->Screen_Base Adjust_Temp Modify Temperature (Increase for slow rxn, decrease to reduce decomp.) Screen_Base->Adjust_Temp Success Reaction Optimized Adjust_Temp->Success

Caption: A logical workflow for troubleshooting common issues.

IssuePotential CauseRecommended Solution
Low/No Conversion Inactive catalyst (oxygen exposure); Impure reagents; Suboptimal ligand/base combination.Ensure rigorous inert technique. Use high-purity, anhydrous/degassed reagents.[11] Screen a panel of ligands and bases.
Hydrodehalogenation Competing β-hydride elimination pathway is favored over reductive elimination.Switch to a more sterically hindered ligand (e.g., SPhos) which can promote reductive elimination. Lowering the reaction temperature may also help.[11]
Starting Material Decomposition Reaction temperature is too high; The substrate is sensitive to the strong base.Lower the reaction temperature. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[11]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • East, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key intermediate in pharmaceutical and materials science, achieving high purity and yield is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

The most prevalent synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. Typically, this involves coupling a di-halogenated pyridine, such as 3,5-dibromopyridine, with one equivalent of (4-methoxyphenyl)boronic acid or its corresponding ester. While powerful, this reaction is susceptible to several competing pathways that lead to common, and often persistent, impurities.

Part 1: Troubleshooting Guide - Side Product Identification & Mitigation

This section addresses the most frequently encountered issues during the synthesis, focusing on the identification and prevention of specific side products.

Question 1: "My crude NMR/LC-MS shows a significant amount of 4,4'-dimethoxybiphenyl. What is causing this homocoupling, and how can I prevent it?"

Answer:

The formation of 4,4'-dimethoxybiphenyl is a classic side product in Suzuki-Miyaura couplings, resulting from the oxidative homocoupling of the (4-methoxyphenyl)boronic acid.[1][2] This side reaction is particularly problematic as it consumes your boronic acid, reducing the yield of the desired product.

Causality:

The mechanism often involves the palladium catalyst. In the presence of an oxidant (most commonly, adventitious oxygen), a Pd(0) species can be oxidized to Pd(II), which then facilitates the dimerization of the boronic acid.[3] Alternatively, transmetalation of two boronic acid molecules to the palladium center followed by reductive elimination can also lead to the homocoupled product.[3] This process can be a significant pathway, especially if the subsequent cross-coupling steps are slow.[4]

Mitigation Strategies:

  • Rigorous Deoxygenation: The most critical step is to eliminate oxygen from your reaction. This can be achieved by:

    • Using a robust inert gas (Argon or Nitrogen) sparge of the solvent and reaction vessel prior to adding the catalyst.[5]

    • Employing freeze-pump-thaw cycles for particularly sensitive reactions.

  • Addition of a Mild Reducing Agent: To counteract trace oxygen and maintain the catalyst in its active Pd(0) state, a mild reducing agent can be added. For example, adding potassium formate has been shown to suppress homocoupling.[5]

  • Control of Reaction Conditions:

    • Temperature: Avoid unnecessarily high temperatures, which can accelerate side reactions.

    • Base: The choice and strength of the base can influence the rate of competing reactions. Screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The base-catalyzed protodeboronation is a known side reaction pertinent to Suzuki coupling conditions.[6]

  • Slow-Release Boron Reagents: Using boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates can help.[7][8] These reagents hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of homocoupling.[9]

Question 2: "I'm detecting anisole and/or 3-bromopyridine in my reaction mixture. What is causing this deboronation/debromination?"

Answer:

The presence of anisole indicates protodeboronation of your (4-methoxyphenyl)boronic acid, while 3-bromopyridine suggests hydrodehalogenation (debromination) of your starting material or product. Both are common failure modes that consume starting materials without forming the desired C-C bond.

Causality:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid, base, or various metal salts and can even occur with water.[6] Electron-rich heterocyclic derivatives and certain arylboronic acids are particularly prone to this side reaction.[10]

  • Hydrodehalogenation (Debromination): This is the replacement of a halogen with a hydrogen. In palladium-catalyzed reactions, this can occur via a competing pathway to reductive elimination, such as β-hydride elimination from a palladium-hydride intermediate, which can form from various sources in the reaction mixture.[11][12]

Mitigation Strategies:

  • Minimize Water Content: While Suzuki reactions often use aqueous bases, excess water can promote protodeboronation. Use anhydrous solvents and freshly dried bases where possible. If using a boronic acid, remember that it can exist in equilibrium with its trimeric anhydride (a boroxine), a process that releases water.[13]

  • Use "Protected" Boron Reagents: As with homocoupling, using boronic esters or trifluoroborates provides greater stability against premature protodeboronation.[6][9]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.

  • Base Selection: A non-nucleophilic, moderately strong base is often ideal. Overly strong bases or those that introduce nucleophilic species can sometimes exacerbate decomposition pathways.

Question 3: "My reaction is sluggish, and I'm isolating unreacted 3,5-dibromopyridine along with some 5-bromo-3-(4-methoxyphenyl)pyridine. Why is the second coupling not occurring?"

Answer:

This issue points towards catalyst deactivation or a significant difference in reactivity between the two bromine atoms on the pyridine ring.

Causality:

  • Electronic Effects of Pyridine: The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst, potentially inhibiting its activity.[13][14] After the first coupling, the resulting 5-bromo-3-(4-methoxyphenyl)pyridine is electronically different from the starting 3,5-dibromopyridine, which can alter the rate of the second oxidative addition.

  • Site Selectivity: In dihalogenated pyridines, the positions are not equally reactive. For 3,5-dibromopyridine, the positions are equivalent. However, for other isomers like 2,5-dibromopyridine, the C2 position is generally more reactive in Suzuki-Miyaura couplings.[15]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or degrade over the course of the reaction, especially at higher temperatures, leaving insufficient active catalyst for the second, potentially slower, coupling step.

Mitigation Strategies:

  • Optimize Catalyst and Ligand:

    • Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%).

    • Employ robust ligands designed for heteroaryl couplings, such as SPhos or XPhos, which are known to promote efficient coupling with electron-rich and heterocyclic substrates.

  • Careful Selection of Base and Solvent: The combination of base and solvent is crucial. Systems like K₂CO₃ in 1,4-dioxane/water or K₃PO₄ in toluene are often effective.[16]

  • Staged Reagent Addition: Consider adding a fresh portion of the catalyst and/or ligand midway through the reaction if you suspect catalyst deactivation is the primary issue.

Part 2: FAQ - Reaction Design and Optimization

Q1: What is the most reliable synthetic strategy to selectively synthesize this compound?

The most common and generally reliable method is a regioselective Suzuki-Miyaura coupling using 3,5-dibromopyridine as the starting material and reacting it with ~1.0 equivalent of (4-methoxyphenyl)boronic acid (or its pinacol ester). By controlling the stoichiometry, you can favor the mono-coupled product.

Q2: Are there any impurities that can arise from the phosphine ligands themselves?

Yes, this is a known issue, particularly in pharmaceutical synthesis where impurity profiling is critical. Aryl groups from triarylphosphine ligands (like PPh₃) can sometimes participate in the catalytic cycle, leading to phenylated byproducts.[17][18] If this is a concern, consider using alkylphosphine ligands or N-heterocyclic carbene (NHC) ligands.

Q3: My boronic acid is expensive. How can I ensure it is used most efficiently?

To maximize the efficiency of the boronic acid, focus on minimizing the side reactions that consume it: homocoupling and protodeboronation. The most impactful actions are rigorous deoxygenation of the reaction mixture and using a boronic ester (e.g., the pinacol ester) instead of the free acid to improve stability.[6][10]

Part 3: Data Summary & Visualization

Common Side Products Profile
Compound NameStructureMolecular Weight ( g/mol )Common CauseMitigation Strategy
4,4'-Dimethoxybiphenyl 4-MeO-Ph-Ph-4-OMe214.25Oxidative HomocouplingRigorous deoxygenation, use of mild reducing agents.[5]
Anisole Ph-OMe108.14ProtodeboronationUse boronic esters, minimize water.[6]
3-Bromopyridine 157.99HydrodehalogenationOptimize ligand and base, control temperature.
(4-Methoxyphenyl)phenol 4-MeO-Ph-OH124.14Oxidation of Boronic AcidRigorous deoxygenation.[2]
3,5-Bis(4-methoxyphenyl)pyridine 301.35Double CouplingControl stoichiometry (~1.0 eq of boronic acid).
Visualized Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the major competing side reaction pathways.

Suzuki_Cycle cluster_cycle Desired Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (Ar'B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_side Common Side Product Pathways SM1 3,5-Dibromopyridine (Ar-X) Debromination Debromination (Ar-H) SM1->Debromination Hydride Source SM2 4-Methoxyphenyl- boronic acid (Ar'B(OH)₂) Homocoupling Homocoupling (Ar'-Ar') SM2->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (Ar'-H) SM2->Protodeboronation H⁺ / Base Cat Pd(0) Catalyst

Sources

Technical Support Center: Optimizing Suzuki Coupling with 3-bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-(4-methoxyphenyl)pyridine. This challenging heteroaromatic substrate requires careful optimization, and this guide will walk you through common issues and their solutions in a direct question-and-answer format.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1][2][3] The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A general understanding of this mechanism is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) inv1 Pd0->inv1 OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII inv2 PdII->inv2 Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 inv3 PdII_R2->inv3 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product inv1->OxAdd R¹-X inv2->Transmetalation R²-B(OR)₂ + Base inv3->RedElim inv4

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when performing Suzuki couplings with this compound.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?

A1: Low to no yield with a heteroaromatic substrate like this compound is a frequent challenge. The primary culprits often fall into one of these categories:

  • Catalyst Inactivity or Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[6] This is a common issue with heteroaryl substrates. Additionally, the chosen catalyst system may not be active enough to facilitate the oxidative addition of the relatively electron-rich bromopyridine.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inappropriate choice of base, or a base that is not strong enough, can stall the catalytic cycle.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.[1][6][8]

  • Poor Solubility: One or more of the reaction components (substrate, boronic acid, base, or catalyst) may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.

Q2: How do I choose the right catalyst system for this specific substrate?

A2: The choice of palladium source and, more importantly, the phosphine ligand is critical for success.

  • Palladium Source: Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective precatalysts that are reduced in situ to the active Pd(0) species.[4]

  • Phosphine Ligands: For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands are generally recommended.[9][10] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]

Ligand FamilyExamplesKey Characteristics & Applications
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for a broad range of Suzuki couplings, including those with challenging heteroaryl chlorides and bromides.[9][11]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Promote fast reaction rates but can be sensitive to air.
Bidentate Ligands dppfCan be useful in preventing catalyst deactivation by substrate coordination.[9]

Recommendation: Start with a robust ligand like SPhos or XPhos. These have demonstrated broad applicability and are often successful with heteroaromatic substrates.[9][11]

Q3: What is the best base to use for the Suzuki coupling of this compound?

A3: The choice of base is critical and can significantly impact the reaction outcome.

  • Inorganic Bases: Strong inorganic bases are commonly used. Potassium carbonate (K₂CO₃) is a good starting point.[12] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[6][13]

  • Fluoride Sources: Bases like potassium fluoride (KF) can be beneficial, particularly when dealing with base-sensitive functional groups.[7]

  • Organic Bases: While less common, organic bases can sometimes be advantageous, especially in cases where solubility is an issue.

Troubleshooting Tip: If you are observing significant protodeboronation (see Q5), switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[12]

Q4: I am seeing a significant amount of starting material being converted to 5-(4-methoxyphenyl)pyridine (dehalogenation). How can I prevent this?

A4: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1][6] This can occur through various pathways, often involving a hydride source in the reaction mixture.

To minimize dehalogenation:

  • Ensure Anhydrous and Degassed Conditions: Water and oxygen can contribute to pathways that lead to dehalogenation. Thoroughly dry your solvents and glassware, and degas the reaction mixture.

  • Choice of Base and Solvent: Certain bases and solvents can promote dehalogenation. For instance, some amine bases or alcoholic solvents can act as hydride donors.[1] If dehalogenation is a major issue, consider screening different solvent and base combinations.

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling.

Q5: My boronic acid seems to be decomposing during the reaction (protodeboronation). What can I do?

A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][8] This is a common issue, especially with electron-rich or heteroaromatic boronic acids.

Strategies to mitigate protodeboronation:

  • Use a Boronate Ester: Pinacol boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[14][15][16][17] While they may be slightly less reactive, the increased stability often leads to higher overall yields.[15][16]

  • Anhydrous Conditions: As mentioned previously, water can promote protodeboronation.[6] Using anhydrous solvents and bases can help minimize this side reaction.

  • Choice of Base: Some bases are more prone to causing protodeboronation than others. A screen of different bases may be necessary.

Boron ReagentStabilityReactivity
Boronic Acid LowerHigher
Pinacol Boronate Ester HigherLower
Trifluoroborate Salts HighVariable
DABO Boronates HighGood

Data based on general trends in Suzuki-Miyaura couplings. [15][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization experiments.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).[6]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[6] If a biphasic system is desired, add degassed water at this stage.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[6]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow

When encountering low yields, a systematic approach to optimization is key. The following workflow can guide your efforts.

Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand No Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Side_Reactions Are side reactions dominant? Check_Base->Check_Side_Reactions Yes Change_Base->Check_Side_Reactions Address_Protodeboronation If Protodeboronation: Switch from Boronic Acid to Pinacol Ester or Trifluoroborate Check_Side_Reactions->Address_Protodeboronation Yes Address_Dehalogenation If Dehalogenation: Ensure Anhydrous/Degassed Conditions, Re-evaluate Solvent/Base Check_Side_Reactions->Address_Dehalogenation Yes Check_Solvent Is solubility an issue? Check_Side_Reactions->Check_Solvent No Address_Protodeboronation->Check_Solvent Address_Dehalogenation->Check_Solvent Change_Solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF, consider aqueous mixtures) Check_Solvent->Change_Solvent Yes Success Improved Yield Check_Solvent->Success No Change_Solvent->Success

Sources

Technical Support Center: Purification of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development professionals working with 3-Bromo-5-(4-methoxyphenyl)pyridine. As a key heterocyclic building block, its purity is paramount for the success of subsequent synthetic transformations and the integrity of biological screening data. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this biaryl pyridine derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing explanations grounded in organic chemistry principles.

Q1: What are the most effective methods for purifying crude this compound?

The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography is the preferred method for purifying crude material from complex reaction mixtures, especially when dealing with multiple byproducts of similar polarity. It offers high resolving power for separating the target compound from unreacted starting materials (e.g., boronic acids, other bromo-pyridines) and homocoupled impurities.[1][2]

  • Recrystallization is an excellent choice for a final purification step when the crude product is already of moderate purity (typically >90%). It is highly effective at removing minor impurities and can yield material of very high crystalline purity, which is often essential for applications like X-ray crystallography or pharmaceutical development.[3]

Q2: My compound streaks significantly on a silica gel TLC plate. What causes this and how can I prevent it?

Streaking (tailing) of pyridine-containing compounds on silica gel is a classic problem caused by the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-specific binding leads to poor elution and band broadening.

Solution: To mitigate this, you must neutralize or "mask" the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your eluent.

  • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) to your mobile phase (e.g., Hexane/Ethyl Acetate).[4][5] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine compound to elute cleanly and form a well-defined spot.

Q3: How do I select an appropriate solvent system for flash column chromatography?

The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.25-0.35 for this compound. This Rƒ value ensures that the compound moves down the column at an optimal rate, allowing for effective separation from impurities.

  • Starting Point: Begin with a non-polar solvent system like 10:1 Hexane:Ethyl Acetate.

  • Optimization: Gradually increase the polarity by increasing the proportion of ethyl acetate until the target Rƒ is achieved. See the data summary table below for a systematic approach. If separation from a key impurity is still poor, consider trying a different solvent system, such as Dichloromethane/Methanol.

Q4: What are the likely impurities I might encounter after a Suzuki coupling synthesis?

Given that this compound is typically synthesized via a Suzuki or similar palladium-catalyzed cross-coupling reaction, common process-related impurities include:

  • Unreacted Starting Materials: 3,5-Dibromopyridine and (4-methoxyphenyl)boronic acid.

  • Homocoupled Byproducts: Biphenyl derivatives from the boronic acid (4,4'-dimethoxybiphenyl) or bipyridine species.

  • Protodeborylated Impurity: Anisole, formed from the boronic acid.

  • Palladium Residues: Residual palladium catalyst, which often imparts a grayish or black color to the crude product.

Most of these impurities can be effectively removed by column chromatography.[6]

Q5: Is recrystallization a viable option, and how do I find a suitable solvent?

Yes, recrystallization is highly viable if the crude material is a solid and relatively pure. The process relies on finding a solvent (or solvent pair) in which the compound has high solubility when hot and low solubility when cold.[3]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a solvent dropwise at room temperature. If the solid dissolves easily, that solvent is unsuitable as a primary recrystallization solvent.

  • If it is poorly soluble, heat the mixture to boiling. If the solid dissolves completely, this is a promising candidate solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation upon cooling indicates a good solvent. If no crystals form, the compound may be too soluble, or you may need to use a solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate and adding hexane until cloudy).

Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexane, or toluene.[7][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Column 1. Compound Decomposition: The basic pyridine is degrading on the acidic silica gel.[4]2. Compound is Too Polar: The chosen eluent is not strong enough to elute the compound from the column.1. Deactivate the Silica: Repack the column with silica gel that has been slurried in an eluent containing 1% triethylamine (NEt₃).[4]2. Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for highly acid-sensitive compounds.[4]3. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Poor Separation of Product and Impurity 1. Suboptimal Solvent System: The chosen eluent does not provide adequate resolution between the two compounds.2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Re-optimize Eluent via TLC: Test different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone) to maximize the difference in Rƒ values (ΔRƒ).2. Reduce Load/Increase Column Size: Use a higher ratio of silica gel to crude material (aim for at least 50:1 by weight) or use a wider column.
Product Elutes as an Oil, Not a Solid 1. Residual Solvent: High-boiling point solvents (like DMF or DMSO from the reaction) are co-eluting with the product.2. Presence of "Greasy" Impurities: Low-melting impurities are preventing your product from solidifying.1. High-Vacuum Drying: Place the oily product under high vacuum for several hours, possibly with gentle heating (40-50 °C), to remove residual solvents.2. Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. If that fails, re-dissolve the oil and attempt recrystallization from a different solvent system.
No Crystals Form During Recrystallization 1. Solution is Not Supersaturated: Too much solvent was used, or the compound is highly soluble even at low temperatures.2. Slow Nucleation: The crystallization process is kinetically slow to initiate.1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.2. Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[3]3. Seeding: Add a single, tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a standard procedure for purifying this compound on a 20-gram scale.

1. TLC Analysis & Solvent Selection:

  • Dissolve a small sample of the crude material in dichloromethane.
  • Spot on a silica TLC plate and develop in various Hexane:Ethyl Acetate mixtures (e.g., 20:1, 10:1, 5:1), all containing 1% triethylamine.
  • Identify the system that gives the target compound an Rƒ of ~0.3. For this example, we will assume 9:1 Hexane:EtOAc + 1% NEt₃ is optimal.

2. Column Preparation:

  • Select a glass column of appropriate size (e.g., 40 mm diameter).
  • Insert a small cotton or glass wool plug at the bottom. Add a ~1 cm layer of sand.
  • Prepare a slurry of silica gel (e.g., 200 g, for a ~10:1 ratio to crude material) in the chosen eluent.
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
  • Add another ~1 cm layer of sand on top of the packed silica bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (~20 g) in a minimal amount of dichloromethane or acetone.
  • Add ~40 g of silica gel to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[2]
  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.
  • Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front).[5]
  • Collect fractions in an array of test tubes (e.g., 20 mL per fraction).

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization

This protocol is for purifying an already enriched batch of the title compound.

1. Solvent Selection:

  • Following the screening procedure described in the FAQ section, select a suitable solvent. For this example, assume Ethanol is a good single solvent.

2. Dissolution:

  • Place the crude solid (e.g., 10 g) in an Erlenmeyer flask equipped with a stir bar.
  • Add the minimum amount of hot ethanol required to fully dissolve the solid at or near the boiling point. Add the solvent in small portions to avoid using an excess.[3]

3. Cooling and Crystallization:

  • Remove the flask from the heat source and cover it to prevent solvent evaporation.
  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]
  • Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
  • Dry the purified crystals under vacuum to remove all traces of solvent.

5. Purity Assessment:

  • Confirm the purity of the final product using analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. A sharp melting point range close to the literature value indicates high purity.[3]

Part 4: Data Summary & Visualization

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 452972-07-5[9][10]
Molecular Formula C₁₂H₁₀BrNO[9][10]
Molecular Weight 264.12 g/mol [10]
Boiling Point 346.4 °C at 760 mmHg (Predicted)[9]
Melting Point Not Available[9]
Appearance Likely an off-white to pale yellow solidGeneral Observation

Table 2: Example TLC Solvent System Screening Guide (with 1% NEt₃)

Solvent System (Hexane:EtOAc)Observed Rƒ of ProductRecommendation
20:10.10Too non-polar. Increase EtOAc %.
10:10.28Good. Optimal for column chromatography.
5:10.55Too polar. May not provide good separation from non-polar impurities.
3:10.75Much too polar. Compound will elute too quickly.
Workflow Diagrams

G cluster_start Initial Assessment cluster_purity Purity Check cluster_methods Purification Method cluster_end Final Product start Crude Product check_state Is the material a solid? start->check_state check_purity Purity > 90% by NMR/LCMS? check_state->check_purity Yes chrom Flash Column Chromatography check_state->chrom No (Oil/Gummy) recryst Recrystallization check_purity->recryst Yes check_purity->chrom No final_product Pure Product (>98%) recryst->final_product chrom->final_product

Caption: Decision workflow for selecting the appropriate purification method.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. Optimize Eluent (TLC Analysis) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent (Rotovap) combine->evap pure Pure Product evap->pure

Caption: Step-by-step workflow for flash column chromatography.

References

  • Chemsrc. "this compound." Chemsrc. Available at: [Link]

  • PubChem. "3-Bromo-5-fluoro-2-methoxypyridine." National Center for Biotechnology Information. Available at: [Link]

  • ChemSynthesis. "5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine." ChemSynthesis. Available at: [Link]

  • Hoffman Fine Chemicals. "CAS 452972-07-5 | this compound." Hoffman Fine Chemicals. Available at: [Link]

  • Wang, C. et al. (2020). "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug." PMC - NIH. Available at: [Link]

  • Scribd. "Lab Report 5 | PDF | Chromatography." Scribd. Available at: [Link]

  • Professor Dave Explains. (2020). "Recrystallization." YouTube. Available at: [Link]

  • Columbia University. "Column chromatography." Department of Chemistry. Available at: [Link]

  • Seredyuk, M. et al. (2022). "Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate." IUCrData. Available at: [Link]

  • Limbach, D. et al. (2017). "2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine." IUCrData. Available at: [Link]

  • Al-Majid, A. M. et al. (2021). "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide." PMC - NIH. Available at: [Link]

  • Google Patents. "US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones." Google Patents.
  • PubChem. "3-Bromopyridine." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant." ResearchGate. Available at: [Link]

  • University of Rochester. "Chromatography: How to Run a Flash Column." Department of Chemistry. Available at: [Link]

  • Google Patents. "CN104974081A - Synthetic method of 3-bromopyridine." Google Patents.
  • PubChemLite. "3-bromo-5-(trifluoromethoxy)pyridine (C6H3BrF3NO)." PubChemLite. Available at: [Link]

Sources

Reaction Overview: The Challenge of Selective Dehalogenation

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"### Technical Support Center: Dehalogenation of 3-Bromo-5-(4-methoxyphenyl)pyridine

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the dehalogenation of this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

The reductive cleavage of a carbon-bromine bond on an electron-rich pyridine ring, such as in this compound, is a critical transformation in the synthesis of advanced intermediates. While seemingly straightforward, this reaction is often nuanced. The primary method employed is palladium-catalyzed hydrodehalogenation, typically via catalytic transfer hydrogenation. This approach offers high functional group tolerance and generally mild reaction conditions.[1][2] Common hydrogen sources include formic acid, formate salts (like sodium or ammonium formate), or hydrogen gas.[1][2] The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yield and avoiding common pitfalls.[3][4]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the dehalogenation of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is one of the most common issues in palladium-catalyzed reactions and can typically be traced back to one of three areas: the catalyst's activity, the reaction atmosphere, or the quality of the reagents.[3]

  • Cause 1: Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][5] This reduction can sometimes be inefficient.

    • Solution:

      • Verify Catalyst Quality: Ensure your palladium source is from a reputable supplier and has been stored correctly.

      • Consider a Pd(0) Source: Using a pre-activated Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a more reliable starting point.

      • Heterogeneous Catalysts: For transfer hydrogenations, 10% Palladium on Carbon (Pd/C) is a robust and effective choice that is easily removed by filtration.[2]

  • Cause 2: Oxygen Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3][5]

    • Solution:

      • Proper Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).

      • Inert Atmosphere: The reaction vessel must be purged of air and maintained under a positive pressure of an inert gas throughout the experiment.

  • Cause 3: Poor Reagent Quality: Moisture or impurities in your starting material, solvent, or hydrogen donor can poison the catalyst.

    • Solution:

      • Use Anhydrous Solvents: Use freshly dried solvents or purchase high-quality anhydrous solvents.

      • Check Starting Material Purity: Verify the purity of your this compound via NMR or LC-MS. Impurities from a previous step can interfere with the reaction.

Q2: I am observing significant amounts of side products, particularly homocoupling of the starting material. What is causing this?

A2: The formation of a biaryl side product (dimerization) is a known issue in some palladium-catalyzed reactions.

  • Cause: Homocoupling can occur if the transmetalation step (in related cross-coupling reactions) is slow or if oxidative processes are competing with the desired catalytic cycle.[5] In the context of dehalogenation, similar side reactions can be promoted by the presence of oxygen.

    • Solution:

      • Improve Degassing: As with low conversion, rigorous exclusion of oxygen is the first and most critical step to minimize these side reactions.[5]

      • Optimize Ligand Choice: While often not required for simple Pd/C dehalogenations, in homogeneous systems, the choice of phosphine ligand can influence reaction pathways. A more electron-rich or bulky ligand can sometimes suppress side reactions by favoring the desired reductive elimination step.[6][7]

Q3: The reaction is sluggish and takes a very long time to complete. How can I increase the reaction rate?

A3: Slow reaction rates are often related to suboptimal reaction conditions or catalyst activity.

  • Cause 1: Insufficient Temperature: Catalytic reactions have an activation energy barrier that must be overcome.

    • Solution: Gently increase the reaction temperature. For many transfer hydrogenations using formate salts, temperatures between 60-80 °C are effective.[1] Monitor for potential side product formation at higher temperatures.

  • Cause 2: Low Catalyst Loading: While desirable to use minimal catalyst, too low a concentration can lead to impractically long reaction times.

    • Solution: Increase the catalyst loading. A typical range for palladium catalysts is 1-5 mol%.[8] For problematic substrates, increasing to 10 mol% may be necessary.[2]

  • Cause 3: Poor Mixing: In heterogeneous reactions (e.g., using Pd/C), efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring throughout the reaction. For very viscous solutions, consider solvent dilution.

Frequently Asked Questions (FAQs)

Q1: What is the best hydrogen source for this dehalogenation?

A1: For laboratory scale, catalytic transfer hydrogenation is often preferred for its convenience and safety over using hydrogen gas. Sodium formate (HCO₂Na) or ammonium formate (HCO₂NH₄) are excellent, inexpensive, and effective hydrogen donors in the presence of a palladium catalyst.[1] Formic acid can also be used.

Q2: Do I need to add a ligand for a Pd/C-catalyzed dehalogenation?

A2: No. For heterogeneous catalysis using Palladium on Carbon (Pd/C), an external ligand is not required. The palladium nanoparticles on the carbon support are the active catalytic sites.

Q3: Why is a base sometimes included in these reactions?

A3: When using a hydrogen donor like formic acid, a base (e.g., triethylamine or potassium carbonate) is often added to neutralize the acid and generate the active formate anion in situ. When using a formate salt, an additional base is typically not necessary.

Q4: Can I perform this reaction in an aqueous solvent system?

A4: Yes, palladium-catalyzed dehalogenations can be performed in aqueous media, which is advantageous from a green chemistry perspective.[1] However, the solubility of the organic substrate, this compound, may be limited. A co-solvent system such as Methanol/Water or THF/Water may be required.

Detailed Experimental Protocols

Protocol 1: Dehalogenation using Pd/C and Sodium Formate

This protocol is a robust and widely applicable method for the dehalogenation of aryl bromides.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 10% Palladium on Carbon (0.05 eq, 5 mol%), and Sodium Formate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent, such as methanol or ethanol, to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Data Summary

The following table provides a comparison of typical reaction conditions for palladium-catalyzed dehalogenation.

Catalyst SystemHydrogen SourceBaseSolventTemperature (°C)Typical Yield (%)Reference
10% Pd/CSodium FormateN/AMethanol60-70>90[1]
Pd(OAc)₂ / PPh₃Formic AcidTriethylamineDMF80-10085-95[9]
PdCl₂(dppf)Ammonium FormateN/ADioxane90>90N/A

Mechanistic Diagrams & Workflows

A fundamental understanding of the reaction mechanism is key to effective troubleshooting.

Catalytic Cycle for Dehalogenation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd Ar-Br Intermediate Ar-Pd(II)(Br)L2 OxAdd->Intermediate Hydride_Transfer Hydride Transfer (from H- source) Intermediate->Hydride_Transfer H⁻ RedElim Reductive Elimination Hydride_Transfer->RedElim RedElim->Pd(0)L2 Ar-H Start Start with Pd(II) Precatalyst Reduction In-situ Reduction (e.g., by phosphine, solvent) Start->Reduction Reduction->Pd(0)L2 caption Fig 1. Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Caption: Fig 1. Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Troubleshooting_Workflow start Low / No Conversion q1 Is the reaction atmosphere strictly inert? start->q1 sol1 Solution: Improve degassing of solvent. Ensure positive inert gas pressure. q1->sol1 No q2 Is the catalyst active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Solution: Use fresh catalyst. Consider a pre-activated Pd(0) source. q2->sol2 No q3 Are reagents pure & anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Solution: Use anhydrous solvent. Verify starting material purity. q3->sol3 No end_node Reaction Optimized q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Fig 2. A logical workflow for troubleshooting low conversion issues.

References

  • ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Retrieved from [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from [Link]

  • PubMed. (2020). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? Retrieved from [Link]

  • ResearchGate. (2007). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]"}

{"answer":"### Technical Support Center: Dehalogenation of this compound

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the dehalogenation of this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

The reductive cleavage of a carbon-bromine bond on an electron-rich pyridine ring, such as in this compound, is a critical transformation in the synthesis of advanced intermediates. While seemingly straightforward, this reaction is often nuanced. The primary method employed is palladium-catalyzed hydrodehalogenation, typically via catalytic transfer hydrogenation. This approach offers high functional group tolerance and generally mild reaction conditions.[1][2] Common hydrogen sources include formic acid, formate salts (like sodium or ammonium formate), or hydrogen gas.[1][2] The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yield and avoiding common pitfalls.[3][4]

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the dehalogenation of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is one of the most common issues in palladium-catalyzed reactions and can typically be traced back to one of three areas: the catalyst's activity, the reaction atmosphere, or the quality of the reagents.[3]

  • Cause 1: Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][5] This reduction can sometimes be inefficient.

    • Solution:

      • Verify Catalyst Quality: Ensure your palladium source is from a reputable supplier and has been stored correctly.

      • Consider a Pd(0) Source: Using a pre-activated Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a more reliable starting point.

      • Heterogeneous Catalysts: For transfer hydrogenations, 10% Palladium on Carbon (Pd/C) is a robust and effective choice that is easily removed by filtration.[2]

  • Cause 2: Oxygen Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3][5]

    • Solution:

      • Proper Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).

      • Inert Atmosphere: The reaction vessel must be purged of air and maintained under a positive pressure of an inert gas throughout the experiment.

  • Cause 3: Poor Reagent Quality: Moisture or impurities in your starting material, solvent, or hydrogen donor can poison the catalyst.

    • Solution:

      • Use Anhydrous Solvents: Use freshly dried solvents or purchase high-quality anhydrous solvents.

      • Check Starting Material Purity: Verify the purity of your this compound via NMR or LC-MS. Impurities from a previous step can interfere with the reaction.

Q2: I am observing significant amounts of side products, particularly homocoupling of the starting material. What is causing this?

A2: The formation of a biaryl side product (dimerization) is a known issue in some palladium-catalyzed reactions.

  • Cause: Homocoupling can occur if the transmetalation step (in related cross-coupling reactions) is slow or if oxidative processes are competing with the desired catalytic cycle.[5] In the context of dehalogenation, similar side reactions can be promoted by the presence of oxygen.

    • Solution:

      • Improve Degassing: As with low conversion, rigorous exclusion of oxygen is the first and most critical step to minimize these side reactions.[5]

      • Optimize Ligand Choice: While often not required for simple Pd/C dehalogenations, in homogeneous systems, the choice of phosphine ligand can influence reaction pathways. A more electron-rich or bulky ligand can sometimes suppress side reactions by favoring the desired reductive elimination step.[6][7]

Q3: The reaction is sluggish and takes a very long time to complete. How can I increase the reaction rate?

A3: Slow reaction rates are often related to suboptimal reaction conditions or catalyst activity.

  • Cause 1: Insufficient Temperature: Catalytic reactions have an activation energy barrier that must be overcome.

    • Solution: Gently increase the reaction temperature. For many transfer hydrogenations using formate salts, temperatures between 60-80 °C are effective.[1] Monitor for potential side product formation at higher temperatures.

  • Cause 2: Low Catalyst Loading: While desirable to use minimal catalyst, too low a concentration can lead to impractically long reaction times.

    • Solution: Increase the catalyst loading. A typical range for palladium catalysts is 1-5 mol%.[8] For problematic substrates, increasing to 10 mol% may be necessary.[2]

  • Cause 3: Poor Mixing: In heterogeneous reactions (e.g., using Pd/C), efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring throughout the reaction. For very viscous solutions, consider solvent dilution.

Frequently Asked Questions (FAQs)

Q1: What is the best hydrogen source for this dehalogenation?

A1: For laboratory scale, catalytic transfer hydrogenation is often preferred for its convenience and safety over using hydrogen gas. Sodium formate (HCO₂Na) or ammonium formate (HCO₂NH₄) are excellent, inexpensive, and effective hydrogen donors in the presence of a palladium catalyst.[1] Formic acid can also be used.

Q2: Do I need to add a ligand for a Pd/C-catalyzed dehalogenation?

A2: No. For heterogeneous catalysis using Palladium on Carbon (Pd/C), an external ligand is not required. The palladium nanoparticles on the carbon support are the active catalytic sites.

Q3: Why is a base sometimes included in these reactions?

A3: When using a hydrogen donor like formic acid, a base (e.g., triethylamine or potassium carbonate) is often added to neutralize the acid and generate the active formate anion in situ. When using a formate salt, an additional base is typically not necessary.

Q4: Can I perform this reaction in an aqueous solvent system?

A4: Yes, palladium-catalyzed dehalogenations can be performed in aqueous media, which is advantageous from a green chemistry perspective.[1] However, the solubility of the organic substrate, this compound, may be limited. A co-solvent system such as Methanol/Water or THF/Water may be required.

Detailed Experimental Protocols

Protocol 1: Dehalogenation using Pd/C and Sodium Formate

This protocol is a robust and widely applicable method for the dehalogenation of aryl bromides.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 10% Palladium on Carbon (0.05 eq, 5 mol%), and Sodium Formate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent, such as methanol or ethanol, to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Data Summary

The following table provides a comparison of typical reaction conditions for palladium-catalyzed dehalogenation.

Catalyst SystemHydrogen SourceBaseSolventTemperature (°C)Typical Yield (%)Reference
10% Pd/CSodium FormateN/AMethanol60-70>90[1]
Pd(OAc)₂ / PPh₃Formic AcidTriethylamineDMF80-10085-95[9]
PdCl₂(dppf)Ammonium FormateN/ADioxane90>90N/A

Mechanistic Diagrams & Workflows

A fundamental understanding of the reaction mechanism is key to effective troubleshooting.

Catalytic Cycle for Dehalogenation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd Ar-Br Intermediate Ar-Pd(II)(Br)L2 OxAdd->Intermediate Hydride_Transfer Hydride Transfer (from H- source) Intermediate->Hydride_Transfer H⁻ RedElim Reductive Elimination Hydride_Transfer->RedElim RedElim->Pd(0)L2 Ar-H Start Start with Pd(II) Precatalyst Reduction In-situ Reduction (e.g., by phosphine, solvent) Start->Reduction Reduction->Pd(0)L2 caption Fig 1. Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Caption: Fig 1. Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Troubleshooting_Workflow start Low / No Conversion q1 Is the reaction atmosphere strictly inert? start->q1 sol1 Solution: Improve degassing of solvent. Ensure positive inert gas pressure. q1->sol1 No q2 Is the catalyst active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Solution: Use fresh catalyst. Consider a pre-activated Pd(0) source. q2->sol2 No q3 Are reagents pure & anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Solution: Use anhydrous solvent. Verify starting material purity. q3->sol3 No end_node Reaction Optimized q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Fig 2. A logical workflow for troubleshooting low conversion issues.

References

  • ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Retrieved from [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from [Link]

  • PubMed. (2020). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? Retrieved from [Link]

  • ResearchGate. (2007). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]

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Technical Support Center: Troubleshooting 3-Bromo-5-(4-methoxyphenyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Bromo-5-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. The following question-and-answer-based troubleshooting guides and FAQs are curated from established protocols and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, frequently employed to further functionalize the this compound core.[1][2] However, challenges such as low yields and side reactions are not uncommon.[3][4]

Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield in my Suzuki coupling reaction despite complete consumption of the starting material. What are the likely side reactions?

A1: When the starting material is consumed without a proportional formation of the desired product, side reactions are the primary culprits. The most common of these is protodeboronation of the boronic acid or ester.[3][5] This is the undesired cleavage of the C-B bond, which can be exacerbated by excessive water or prolonged reaction times at elevated temperatures.[5] Another potential side reaction is homocoupling of the boronic acid.

To mitigate these issues, ensure your boronic acid is of high quality and stored under anhydrous conditions.[3] Additionally, carefully control the amount of water in the reaction and aim for the shortest possible reaction time that allows for complete conversion of the starting material.[5]

Q2: My reaction is sluggish, and I'm recovering a significant amount of unreacted this compound. How can I improve the reaction rate?

A2: A sluggish reaction often points to issues with the catalyst's activity or the reaction conditions. The oxidative addition of the palladium(0) catalyst to the aryl bromide is a critical step in the catalytic cycle.[6] The electron-donating nature of the methoxy group on the phenyl ring and the inherent electronic properties of the pyridine ring can influence the reactivity of the C-Br bond.

Consider the following to enhance the reaction rate:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often accelerate the oxidative addition and subsequent steps.[4][7]

  • Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading can sometimes overcome activation barriers.

  • Temperature: Increasing the reaction temperature can significantly improve the rate, but be mindful of potential side reactions and decomposition.[8]

  • Base: The choice and quality of the base are crucial. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous.[8][9]

Troubleshooting Guide: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.[3]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of dioxane and water).[10]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography.[6]

Table 1: Troubleshooting Suzuki-Miyaura Coupling Issues

Symptom Potential Cause Recommended Action
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst for more consistent activity.
Poor quality boronic acidVerify the purity and integrity of the boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester).[10]
Insufficiently inert atmosphereEnsure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[3]
Significant Side Product Formation ProtodeboronationUse anhydrous solvents and a freshly opened container of base. Minimize reaction time.[5]
Homocoupling of boronic acidDecrease the amount of boronic acid to 1.1 equivalents. Ensure efficient stirring.
Product Purification Challenges Co-elution with impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[5]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of various substituted anilines and heteroaryl amines from this compound.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: I am attempting a Buchwald-Hartwig amination and observe significant hydrodehalogenation (replacement of bromine with hydrogen). What is causing this?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can arise from several pathways.[11] One possibility is a competing reaction where a palladium-hydride species, formed from the amine or solvent, reductively eliminates with the aryl bromide. The choice of base and ligand can significantly influence the prevalence of this side reaction. Using a bulky, electron-rich ligand can favor the desired C-N bond formation over hydrodehalogenation.[14]

Q2: The reaction with a primary amine is not going to completion. Are there specific considerations for primary amines?

A2: Primary amines can present unique challenges in Buchwald-Hartwig aminations.[15] They can potentially coordinate to the palladium center in multiple ways, sometimes leading to catalyst inhibition. Additionally, the formation of diarylated or other side products can occur. For hindered primary amines, specialized ligands such as those developed by Buchwald are often necessary to achieve good yields.[14] The choice of base is also critical; weaker bases may not be sufficient to deprotonate the amine effectively, while overly strong bases can lead to side reactions.[12][16]

Troubleshooting Guide: Incomplete Conversion

This guide provides a structured approach to address incomplete conversion in Buchwald-Hartwig aminations.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[12]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[12]

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the product by column chromatography.

Table 2: Troubleshooting Buchwald-Hartwig Amination Issues

Symptom Potential Cause Recommended Action
Incomplete Conversion Catalyst deactivationUse a pre-catalyst to ensure the active Pd(0) species is generated efficiently. Ensure a strictly inert atmosphere.[13]
Inappropriate ligandFor challenging substrates, screen a panel of ligands (e.g., Buchwald or Hartwig ligands) to find the optimal one.[14][15]
Incorrect baseThe choice of base is critical. Sodium tert-butoxide is common, but other bases like LHMDS or K₃PO₄ may be more suitable for specific substrates.[12][15]
Formation of Side Products HydrodehalogenationUse a bulkier ligand and ensure the base is completely soluble.
Diarylation of primary amineUse a slight excess of the primary amine or consider a different ligand system.

Section 3: Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes from this compound, which are valuable intermediates in medicinal chemistry.[17]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not working, and I am only recovering my starting materials. What are the likely causes?

A1: A complete lack of reactivity in a Sonogashira coupling often points to fundamental issues with the reagents or reaction setup.[18] Key factors to investigate include:

  • Catalyst System: Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Copper(I) iodide is particularly susceptible to oxidation.[19]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[20] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is critical.[20][21]

  • Base: The amine base (typically triethylamine or diisopropylethylamine) must be anhydrous and of high purity.[21]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst.[20] To minimize this:

  • Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[20][22]

  • Thorough Degassing: As mentioned, removing oxygen is crucial to suppress oxidative homocoupling.[20]

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[20]

Troubleshooting Guide: Low or No Conversion

This guide offers a systematic approach to troubleshooting Sonogashira reactions where the aryl bromide is not consumed.[18]

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask and rigorously purge with an inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).[21]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Table 3: Troubleshooting Sonogashira Coupling Issues

Symptom Potential Cause Recommended Action
Low or No Conversion Inactive copper co-catalystUse a fresh, high-purity source of CuI.[19]
Insufficient degassingEmploy freeze-pump-thaw cycles for thorough degassing of solvents.[20]
Low reaction temperatureFor less reactive aryl bromides, gentle heating may be required.[21]
Excessive Alkyne Homocoupling Oxygen contaminationRigorously exclude oxygen from the reaction system.[20]
High copper loadingReduce the amount of CuI or switch to a copper-free protocol.[22]
Product Decomposition Unstable alkyneIf the alkyne is sensitive, consider using milder conditions or a copper-free method.[22]
Visualization of Key Concepts

To further aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making workflows.

Troubleshooting_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling S_Start Low Yield S_C1 Starting Material Consumed? S_Start->S_C1 S_SideReaction Check for Protodeboronation/Homocoupling S_C1->S_SideReaction Yes S_Catalyst Evaluate Catalyst/Ligand/Conditions S_C1->S_Catalyst No S_Yes Yes S_No No S_Purification Optimize Purification S_SideReaction->S_Purification B_Start Incomplete Conversion B_C1 Significant Side Products? B_Start->B_C1 B_Hydrodehalogenation Address Hydrodehalogenation B_C1->B_Hydrodehalogenation Yes B_CatalystSystem Optimize Catalyst/Ligand/Base B_C1->B_CatalystSystem No B_Yes Yes B_No No So_Start No Reaction So_C1 Homocoupling Observed? So_Start->So_C1 So_Glaser Minimize Glaser Coupling (e.g., Cu-free) So_C1->So_Glaser Yes So_Reagents Verify Reagents & Inert Atmosphere So_C1->So_Reagents No So_Yes Yes So_No No

Caption: Troubleshooting decision workflows for common cross-coupling reactions.

References
  • Benchchem. Technical Support Center: Sonogashira Coupling of Aryl Bromides.
  • Benchchem. Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Benchchem. Minimizing impurities in the final 2,3'-Bipyridine product.
  • NBU-IR. Palladium-catalysed amination of halQpyridines on a KF -alumina surface.
  • Benchchem. Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine.
  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Reddit. Sonogashira troubleshooting help needed : r/Chempros.
  • Books Gateway. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia.
  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros.
  • MDPI.
  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros.
  • Benchchem.
  • ResearchGate.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Benchchem. Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

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Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-(4-methoxyphenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine, a critical building block in pharmaceutical and materials science research. Our focus is on the nuanced role of reaction temperature in the Suzuki-Miyaura cross-coupling, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Section 1: The Critical Role of Temperature in Suzuki-Miyaura Coupling

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3,5-dibromopyridine and 4-methoxyphenylboronic acid. While seemingly straightforward, this reaction presents a classic challenge of regioselectivity and yield optimization. Reaction temperature is arguably the most influential parameter, acting as a delicate control knob for reaction kinetics and catalyst stability.

An optimal thermal profile ensures that the rate-limiting steps of the catalytic cycle, typically oxidative addition and transmetalation, proceed efficiently without promoting catalyst degradation or undesirable side reactions.[1] Insufficient heat can lead to a stalled or sluggish reaction, while excessive temperatures can cause catalyst decomposition (forming inactive palladium black), accelerate the decomposition of sensitive boronic acids, and promote side reactions like dehalogenation.[2][3] This guide is designed to help you navigate these challenges and establish a robust, reproducible protocol.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Question 1: My reaction yield is low, or the reaction has stalled with starting material still present. How should I approach temperature optimization?

Answer: A low or stalled conversion is a common problem directly linked to the reaction's activation energy. Several factors, heavily influenced by temperature, could be at play.

  • Cause A: Insufficient Thermal Energy: The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step and requires a specific activation energy. If the temperature is too low, this step will be slow, leading to poor conversion.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. A typical starting temperature range for Suzuki couplings involving aryl bromides is 80-100 °C.[4] If using a solvent like dioxane or toluene, bringing the reaction to reflux is a common strategy.[4] Monitoring the reaction by TLC or LC-MS at each temperature increment is crucial to identify the point at which starting material consumption accelerates.

  • Cause B: Catalyst Deactivation: While higher temperatures increase reaction rates, they can also accelerate the degradation of the palladium catalyst, especially if the ligand used offers insufficient thermal stability.

    • Solution: If you observe the formation of palladium black (a sign of catalyst decomposition), it indicates the temperature is too high for your chosen catalyst system.[3] Instead of further increasing the temperature, consider switching to a more robust catalyst system. Catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are known for their high thermal stability and activity.[5]

  • Cause C: Poor Solubility: All reactants, particularly the base, must have some solubility in the reaction medium to participate effectively.

    • Solution: Ensure your solvent system is appropriate. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) with water is often used to dissolve the inorganic base (e.g., K₂CO₃).[2][4] If solubility is still an issue at lower temperatures, a modest increase in temperature can improve it, but be mindful of the thermal limits of your reagents.

Question 2: I'm observing significant side products, particularly the double-addition product [3,5-bis(4-methoxyphenyl)pyridine] and homocoupled biaryl [4,4'-dimethoxy-1,1'-biphenyl]. How can temperature control improve selectivity?

Answer: The formation of these side products points to issues with reaction control and kinetics, where temperature plays a key role.

  • Controlling Double Addition: The reaction of 3,5-dibromopyridine can lead to a mixture of mono- and di-substituted products. While stoichiometry is the primary control (using a slight excess of the dibromopyridine), temperature can influence the relative reaction rates.

    • Solution: A lower reaction temperature will generally favor the mono-substituted product. High temperatures provide enough energy to readily overcome the activation barrier for the second coupling, which may be less reactive due to electronic changes on the pyridine ring after the first substitution. Start at the lower end of the effective range (e.g., 70-80 °C) and monitor for the appearance of the di-substituted product as you slowly increase the temperature.

  • Minimizing Homocoupling: The homocoupling of 4-methoxyphenylboronic acid is often caused by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that promote this side reaction.[3]

    • Solution: While meticulous degassing of your solvent and maintaining an inert nitrogen or argon atmosphere is the primary solution, excessively high temperatures can sometimes exacerbate the issue by increasing the rate of oxidative side reactions. Ensure your temperature is not unnecessarily high. If homocoupling persists even with rigorous inert techniques, consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2]

Question 3: How do I determine if my boronic acid is decomposing at the reaction temperature?

Answer: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or other decomposition pathways, especially at elevated temperatures.

  • Diagnosis: The primary indicator of protodeboronation is the formation of anisole in the reaction mixture. This can be detected by GC-MS analysis of an aliquot from the reaction.

  • Solution:

    • Use the Lowest Effective Temperature: Determine the minimum temperature required for a reasonable reaction rate to minimize the thermal stress on the boronic acid.

    • Use Fresh Reagents: Boronic acids can degrade upon storage.[2] Ensure you are using high-purity, fresh 4-methoxyphenylboronic acid.

    • Consider Boronic Esters: As mentioned, boronic esters (like pinacol esters) are generally more robust and less prone to decomposition than their corresponding acids.[2] They can be a reliable alternative if acid instability is a persistent issue.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature for optimizing the synthesis of this compound?

A1: For a Suzuki-Miyaura coupling involving an aryl bromide like 3,5-dibromopyridine, a good starting point is 80-90 °C .[4][6] This range is typically sufficient to promote the reaction without being overly aggressive, providing a solid baseline from which to make adjustments based on reaction monitoring.

Q2: How does microwave irradiation affect the optimal reaction temperature?

A2: Microwave synthesis can significantly accelerate Suzuki couplings, often allowing for higher temperatures (e.g., 120-150 °C) to be reached rapidly and maintained for much shorter reaction times (minutes instead of hours).[7][8] This can improve throughput and sometimes yields, but it requires careful optimization as the risk of side reactions and catalyst decomposition can also increase if the temperature and time are not well-controlled.

Q3: Beyond temperature, what is the most critical parameter that interacts with it?

A3: The choice of base and solvent is critically intertwined with temperature. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, and its effectiveness depends on its solubility, which is temperature-dependent.[2][9] The solvent must not only dissolve the reactants at the chosen temperature but also have a boiling point that is compatible with the desired reaction temperature. For example, using THF (boiling point ~66 °C) would limit the accessible temperature range compared to dioxane (boiling point ~101 °C) or DMF (boiling point ~153 °C).

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.2 eq), 4-methoxyphenylboronic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a 4:1 to 5:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.[4]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-methoxyphenylboronic acid is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired this compound product.[4][10]

Data Summary: Temperature Effects on Reaction Outcome
Temperature RangeExpected OutcomePotential Issues to Monitor
50-70 °C Slow reaction rate, potentially high selectivity for mono-substitution.Incomplete conversion, stalled reaction.[6]
80-100 °C Optimal starting range. Good balance of reaction rate and stability.[4]Formation of di-substituted byproduct, potential for boronic acid decomposition if held for extended periods.
> 110 °C Very fast reaction rate, potential for driving difficult couplings to completion.Increased risk of catalyst decomposition (palladium black), increased rates of side reactions (homocoupling, dehalogenation).[2][3]

Section 5: Visualization of Key Processes

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend R¹ = 3-Bromo-5-pyridinyl R² = 4-Methoxyphenyl Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Base Base (e.g., K₂CO₃) Borate [R²B(OH)₃]⁻ Boronic R²B(OH)₂ Boronic->Borate + OH⁻ Borate->Trans M⁺ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_sm Is Starting Material (SM) Consumed (via TLC/LC-MS)? start->check_sm no_sm_consumed Reaction is Sluggish check_sm->no_sm_consumed No yes_sm_consumed SM Consumed, Low Product check_sm->yes_sm_consumed Yes sol_temp ACTION: 1. Increase Temp by 10°C 2. Check Reagent Solubility no_sm_consumed->sol_temp sol_catalyst ACTION: Consider more active catalyst/ligand system no_sm_consumed->sol_catalyst check_side_products Are Side Products Observed? yes_sm_consumed->check_side_products yes_side_products Identify Side Products (Homocoupling, Double Add.) check_side_products->yes_side_products Yes no_side_products Product Degradation or Catalyst Decomposition check_side_products->no_side_products No / Minor sol_degas ACTION: 1. Improve Degassing 2. Lower Temperature 3. Check SM Purity yes_side_products->sol_degas sol_decomp ACTION: 1. Lower Temperature 2. Check for Pd Black 3. Use more stable catalyst no_side_products->sol_decomp

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919–3922. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Coutelier, O., Laclef, S., Gource, E., & Ballester, P. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, 5(3), 1877-1885. Available from: [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2315. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

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Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine. As a key intermediate in numerous pharmaceutical and agrochemical research programs, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

I. Overview of the Primary Synthetic Route

The most common and scalable synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a dihalogenated pyridine, typically 3,5-dibromopyridine, with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

3,5-Dibromopyridine 3,5-Dibromopyridine Reaction_Mix Reaction_Mix 3,5-Dibromopyridine->Reaction_Mix 4-Methoxyphenylboronic_Acid 4-Methoxyphenylboronic_Acid 4-Methoxyphenylboronic_Acid->Reaction_Mix Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->Reaction_Mix Product This compound Byproducts Homocoupling Products, Debromination Products, etc. Reaction_Mix->Product Reaction_Mix->Byproducts

Caption: General schematic of the Suzuki-Miyaura coupling for the synthesis of this compound.

II. Troubleshooting Guide: Common Large-Scale Synthesis Issues

This section addresses specific problems that may arise during the scale-up of the synthesis, presented in a question-and-answer format.

Q1: My reaction is showing low or stalled conversion. What are the likely causes and how can I address them?

A1: Low or stalled conversion on a large scale is a frequent issue and can often be traced back to several key factors that are exacerbated during scale-up.

Initial Diagnostic Workflow:

cluster_0 Troubleshooting Low Conversion Start Low/Stalled Conversion Inert_Atmosphere Verify Inert Atmosphere Start->Inert_Atmosphere Reagent_Quality Check Reagent Quality (Boronic Acid, Base, Solvent) Inert_Atmosphere->Reagent_Quality [ Atmosphere OK ] Optimize_Conditions Optimize Reaction Conditions Inert_Atmosphere->Optimize_Conditions [ Leak Detected ] Catalyst_Activity Assess Catalyst Activity Reagent_Quality->Catalyst_Activity [ Reagents OK ] Reagent_Quality->Optimize_Conditions [ Reagent Degradation ] Mixing_Heat_Transfer Evaluate Mixing and Heat Transfer Catalyst_Activity->Mixing_Heat_Transfer [ Catalyst Active ] Catalyst_Activity->Optimize_Conditions [ Catalyst Inactive ] Mixing_Heat_Transfer->Optimize_Conditions [ Inefficient ] Successful_Reaction Successful Reaction Mixing_Heat_Transfer->Successful_Reaction [ Efficient ] Optimize_Conditions->Successful_Reaction

Caption: Decision tree for troubleshooting low conversion in the Suzuki-Miyaura reaction.

Detailed Causality and Solutions:

  • Ineffective Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging.

    • Solution: Ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon. All solvents and reagents should be adequately degassed prior to use. Consider using a positive pressure of inert gas throughout the reaction.

  • Reagent Quality and Stoichiometry:

    • 4-Methoxyphenylboronic Acid Degradation: Boronic acids can undergo protodeboronation, especially in the presence of water or acidic impurities.

      • Solution: Use fresh, high-quality boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable. Ensure the base is of sufficient quality and strength to activate the boronic acid.

    • Base Inefficiency: The choice and quality of the base are critical. On a large scale, poor solubility or inadequate mixing can lead to localized pH differences.

      • Solution: Use a finely powdered, dry base to ensure better dispersion. Aqueous solutions of bases like potassium carbonate can be effective and improve consistency.

  • Catalyst Deactivation:

    • Thermal Degradation: Prolonged reaction times at elevated temperatures can lead to the formation of inactive palladium black.

      • Solution: Optimize the reaction temperature and time. A temperature screening can identify the lowest effective temperature to maintain catalyst activity.[1]

    • Ligand Degradation: Phosphine ligands can be sensitive to air and temperature.

      • Solution: Use robust ligands suitable for the reaction conditions. Ensure proper handling and storage of the catalyst and ligand.

  • Mass and Heat Transfer Limitations:

    • Poor Mixing: In large reactors, inefficient stirring can lead to heterogeneous reaction mixtures, with localized depletion of reagents or catalyst.

      • Solution: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Baffles can improve mixing efficiency.

    • Inadequate Heat Transfer: Maintaining a consistent temperature throughout a large reactor can be difficult. Hot spots can lead to catalyst degradation and side reactions.

      • Solution: Use a reactor with a suitable heating/cooling jacket and ensure proper heat transfer fluid circulation. Monitor the internal reaction temperature closely.

Q2: I am observing significant formation of impurities. What are the common impurities and how can I minimize them?

A2: Impurity formation is a major challenge in large-scale synthesis, impacting yield and purification costs. The most common impurities in this Suzuki-Miyaura coupling are:

Impurity NameStructureFormation PathwayMitigation Strategy
Biphenyl Homocoupling Product 4,4'-DimethoxybiphenylCoupling of two molecules of 4-methoxyphenylboronic acid.Maintain a strict inert atmosphere to prevent oxidation of Pd(0) to Pd(II), which can promote homocoupling. Use the correct stoichiometry of reagents.
Debrominated Starting Material 5-Bromo-3-(4-methoxyphenyl)pyridineReductive dehalogenation of the starting material.Use high-purity solvents and reagents to minimize sources of hydride.
Double-Coupling Product 3,5-Bis(4-methoxyphenyl)pyridineReaction of the product with another molecule of 4-methoxyphenylboronic acid.Carefully control the stoichiometry of the boronic acid. A slight excess is often used, but a large excess should be avoided.
Triphenylphosphine Oxide Ph₃P=OOxidation of the triphenylphosphine ligand.Use degassed solvents and maintain an inert atmosphere.

Troubleshooting Impurity Formation:

  • Homocoupling: The presence of oxygen can lead to the formation of Pd(II) species, which can catalyze the homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial.

  • Debromination: This side reaction is often promoted by impurities in the solvent or base that can act as hydride sources.

    • Solution: Use high-purity, dry solvents. Ensure the base is free from contaminants.

  • Double-Coupling: While the second bromine atom is less reactive, under forcing conditions (high temperature, long reaction time, large excess of boronic acid), the double-coupling product can form.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving full conversion of the starting material. Careful control of the boronic acid stoichiometry is key.

Q3: The final product is contaminated with residual palladium. What are the best strategies for palladium removal on a large scale?

A3: Residual palladium is a critical concern, especially for active pharmaceutical ingredients (APIs), with strict regulatory limits (typically < 10 ppm).[2]

Palladium Removal Workflow:

Crude_Product Crude Product (High Pd Content) Scavenger_Screening Screen Palladium Scavengers (e.g., Thiol-based silica, Activated Carbon) Crude_Product->Scavenger_Screening Crystallization Optimize Crystallization/ Recrystallization Scavenger_Screening->Crystallization [ Pd level reduced ] Final_Product Final Product (Pd < 10 ppm) Crystallization->Final_Product

Caption: A typical workflow for palladium removal from the final product.

Effective Palladium Removal Techniques:

  • Scavengers: Various solid-supported scavengers are commercially available and are highly effective for removing palladium.

    • Thiol-Based Scavengers: Silica or polymer-supported thiols are very effective at binding palladium.

    • Activated Carbon: A cost-effective option, though it may require higher loadings and can sometimes lead to product loss through adsorption.

    • Procedure: After the reaction is complete, the scavenger is added to the reaction mixture or a solution of the crude product and stirred for a specified time. The scavenger is then removed by filtration. A screening of different scavengers and conditions (temperature, time, loading) is recommended to find the most efficient method.[3]

  • Crystallization/Recrystallization: This is a powerful technique for purifying the final product and reducing palladium levels.

    • Solution: A careful selection of the crystallization solvent system is crucial. The goal is to find a system where the product has good solubility at elevated temperatures and poor solubility at room temperature or below, while palladium impurities remain in the mother liquor.

  • Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like N-acetylcysteine or thiourea can help extract palladium into the aqueous phase.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst and ligand selection for this reaction on a large scale?

A1: For the Suzuki-Miyaura coupling of a bromopyridine, a common and effective starting point is a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos for more challenging couplings. A catalyst loading of 0.5-2 mol% is typical for process scale.[1]

Q2: What are the key safety considerations for the large-scale synthesis of this compound?

A2:

  • Reagents: 3,5-Dibromopyridine is a toxic and irritant solid. 4-Methoxyphenylboronic acid can be an irritant. Handle all solids in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvents: Many solvents used in Suzuki couplings (e.g., dioxane, toluene) are flammable and have specific health hazards. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Handle with care under an inert atmosphere.

  • Reaction Exotherms: While Suzuki couplings are not typically highly exothermic, it is important to monitor the internal temperature during the reaction, especially during initial heating and reagent addition.

Q3: How critical is the quality of the 4-methoxyphenylboronic acid?

A3: The quality is extremely critical. Boronic acids are prone to dehydration to form cyclic boroxines, which can have different reactivity. They can also undergo protodeboronation. Using a high-purity, well-characterized boronic acid is essential for reproducibility and high yields, especially on a large scale.

Q4: Can I use 3-bromo-5-chloropyridine instead of 3,5-dibromopyridine?

A4: Yes, this is a viable alternative. The C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, allowing for selective reaction at the bromine position. This can be a cost-effective strategy if 3-bromo-5-chloropyridine is more readily available or cheaper. However, reaction conditions may need to be re-optimized.

Q5: What analytical techniques are essential for monitoring the reaction and ensuring final product quality?

A5:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting materials and the formation of the product and impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Final Product Quality:

    • Purity: HPLC is used to determine the purity of the final product.

    • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the product.

    • Residual Palladium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are required to quantify residual palladium levels to ensure they meet regulatory specifications.[2]

IV. Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Dibromopyridine236.8910.0 kg42.2 mol1.0
4-Methoxyphenylboronic Acid151.966.7 kg44.1 mol1.05
Pd(OAc)₂224.5094.7 g0.422 mol0.01
SPhos410.48346.5 g0.844 mol0.02
K₃PO₄ (finely powdered)212.2713.4 kg63.1 mol1.5
1,4-Dioxane-80 L--
Water-20 L--

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted 200 L reactor with 3,5-dibromopyridine (10.0 kg) and 4-methoxyphenylboronic acid (6.7 kg).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (80 L) and degassed water (20 L) to the reactor.

  • Base Addition: Add the finely powdered potassium phosphate (13.4 kg) to the mixture with stirring.

  • Catalyst Addition: In a separate container, under a nitrogen atmosphere, prepare a solution of Pd(OAc)₂ (94.7 g) and SPhos (346.5 g) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (50 L) and ethyl acetate (100 L). Stir for 30 minutes and then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 L).

  • Organic Layer Treatment: Combine the organic layers and wash with brine (50 L).

  • Palladium Removal: Add a thiol-based scavenger (e.g., SiliaMetS Thiol) to the combined organic layers and stir at room temperature for 4-6 hours. Filter the mixture to remove the scavenger.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound. Dry the product under vacuum.

V. References

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • SciSpace. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. [Link]

  • ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • ACS Publications. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 3-Bromo-5-(4-methoxyphenyl)pyridine Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for the validation of 3-Bromo-5-(4-methoxyphenyl)pyridine purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective on analytical choices and the rigorous standards required for robust, defensible data in a pharmaceutical context. We will explore the causality behind experimental design, benchmark against alternative analytical technologies, and ground our methodology in internationally recognized validation standards.

Introduction: The Critical Role of Purity for a Versatile Building Block

This compound is a heterocyclic compound increasingly utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom and a pyridine scaffold, makes it a valuable component in developing novel kinase inhibitors and other therapeutic agents through cross-coupling reactions.

The purity of such an intermediate is not a trivial parameter; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Impurities, which can originate from starting materials, by-products, or degradation, can have unintended pharmacological effects or interfere with downstream synthetic steps, compromising yield and introducing new, potentially harmful substances.[3][4] Therefore, a validated, reliable analytical method for purity assessment is a cornerstone of quality control.[2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile small molecules.[5][6][7]

HPLC Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

The Causality Behind Our Chromatographic Choices
  • Separation Mode: Reversed-Phase (RP-HPLC)

    • Rationale: this compound (MW: 264.12 g/mol ) is a moderately polar organic molecule, making it an ideal candidate for reversed-phase chromatography.[8][9] This mode separates analytes based on their hydrophobicity, which is a primary characteristic of most small-molecule drug intermediates.[6][7]

  • Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm)

    • Rationale: A C18 (octadecylsilane) bonded silica phase is the workhorse of RP-HPLC, offering excellent hydrophobic retention and selectivity for a wide range of compounds.[7] The 150 mm length provides a good balance between resolution and analysis time, while the 5 µm particle size ensures high efficiency.

  • Mobile Phase: Acetonitrile and Buffered Water

    • Rationale: A gradient of water (A) and acetonitrile (B) is chosen for its effective elution strength and UV transparency. The pyridine nitrogen in the analyte is basic (pKa of pyridine is ~5.2), meaning it can protonate at acidic pH.[10][11] To ensure a consistent retention time and symmetrical peak shape, a buffer (e.g., 20 mM potassium phosphate adjusted to pH 6.5) is employed. This prevents interactions between the protonated analyte and residual silanols on the silica support, which can cause peak tailing.

  • Detection: UV Absorbance at 254 nm

    • Rationale: The molecule contains both a pyridine ring and a methoxyphenyl ring, which are strong chromophores. A UV detector is therefore highly suitable. Detection at 254 nm is a common choice for aromatic compounds and provides good sensitivity.[12][13] For higher sensitivity, the wavelength corresponding to the compound's absorbance maximum (λmax) should be determined and used.

Optimized HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for small molecule analysis, providing good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH 6.5Buffering prevents peak tailing by maintaining a consistent ionization state of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with low UV cutoff and good elution strength.
Gradient 5% B to 95% B over 15 minEnsures elution of the main peak and any potential late-eluting, more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings provide strong UV absorbance for sensitive detection.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Sample Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[14] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, the global standard for analytical validation.[15][16][17][18]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity / Selectivity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Limit of Detection (LOD) Lin->LOD Acc Accuracy (% Recovery) Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Prec->Rob LOQ Limit of Quantitation (LOQ) LOD->LOQ Implement Routine QC Use Rob->Implement caption Figure 1: HPLC Validation Workflow.

Caption: Figure 1: HPLC Validation Workflow.

Step-by-Step Validation Experiments

1. Specificity (Forced Degradation):

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Protocol:

    • Expose solutions of this compound to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Analyze the stressed samples alongside an unstressed control.

    • Evaluate the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and ensure resolution from any degradation peaks.

  • Acceptance Criteria: The main peak should be spectrally pure, and there should be adequate resolution (Rs > 2) between the analyte and any degradation products.

2. Linearity:

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Purpose: To define the interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method must be accurate, precise, and linear over the defined range (e.g., 80% to 120% of the target concentration for an assay).

4. Accuracy:

  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform the analysis on a sample of known purity (e.g., a certified reference material).

    • Alternatively, use a sample matrix spiked with known amounts of pure analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Peak Purity Index, Resolution (Rs)Purity Index > 0.999, Rs > 2.0
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Accuracy Percent Recovery98.0% - 102.0%
Precision (Repeatability) % Relative Standard Deviation (%RSD)≤ 2.0%
Precision (Intermediate) % Relative Standard Deviation (%RSD)≤ 2.0%
Range Verified by Linearity, Accuracy, PrecisionConfirmed over 80-120% of target concentration
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N)S/N ≈ 10, with acceptable precision

Comparative Analysis: HPLC vs. Alternative Purity Assessment Methods

While HPLC is the gold standard for quantitative purity analysis of pharmaceutical intermediates, other techniques offer complementary information. The choice of method depends on the specific question being asked.

Tech_Comparison Analyte This compound Purity Assessment HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Primary Method Quantitative Purity (% Area) GC GC (Gas Chromatography) Analyte->GC Alternative for Volatile Impurities NMR qNMR (Quantitative NMR) Analyte->NMR Confirmatory Structural Info & Molar Purity LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) Analyte->LCMS Impurity ID Mass Information DSC DSC (Differential Scanning Calorimetry) Analyte->DSC Absolute Purity (High-Purity Samples) HPLC->LCMS Often Coupled caption Figure 2: Decision Logic for Purity Analysis Methods.

Caption: Figure 2: Decision Logic for Purity Analysis Methods.

Performance Comparison Table
TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
HPLC-UV Differential partitioning between mobile and stationary phasesHigh resolution for isomers and related substances; Excellent quantitation; Robust and reproducible.[5][6]Requires chromophore for UV detection (which this analyte has); Impurity identification is not definitive without MS.
Gas Chromatography (GC) Partitioning between mobile gas and stationary liquid/solid phaseExcellent for analyzing residual solvents and volatile impurities.[2]Analyte has a relatively high molecular weight and may lack sufficient volatility and thermal stability, potentially requiring derivatization.
Quantitative NMR (qNMR) Nuclear spin resonance in a magnetic fieldProvides absolute molar purity without a specific reference standard for the analyte; Gives structural information on impurities.[2][19]Lower sensitivity compared to HPLC; Requires a certified internal standard; Not ideal for complex mixtures or trace-level impurities.
LC-Mass Spectrometry (LC-MS) Separation by LC followed by mass analysisProvides molecular weight information, enabling definitive identification of unknown impurities.[5]Quantitation can be more complex and less robust than UV detection due to ionization efficiency variations.
Differential Scanning Calorimetry (DSC) Measurement of heat flow during thermal transitionsMeasures absolute purity of highly crystalline substances based on melting point depression; No standards required.[20]Requires >98.5% purity to be effective; Not suitable for amorphous materials or compounds that decompose on melting.[20]

Conclusion and Recommendations

The validated reversed-phase HPLC method presented in this guide is a robust, precise, and accurate tool for determining the purity of this compound. Its adherence to ICH Q2(R2) guidelines ensures that the data generated is reliable and suitable for regulatory scrutiny in drug development.[15][17]

Key Recommendations:

  • Primary QC Method: HPLC should be employed as the primary method for routine quality control, batch release, and stability testing due to its superior quantitative performance and resolving power.

  • Orthogonal Techniques: For comprehensive characterization, especially during process development or impurity investigation, HPLC should be supplemented with orthogonal techniques.

    • LC-MS is essential for the identification of unknown impurities detected during forced degradation or routine analysis.

    • qNMR serves as an excellent confirmatory technique to provide an independent, absolute measure of molar purity.

    • GC should be used specifically for the quantification of residual solvents.

By integrating this validated HPLC method with complementary analytical techniques, researchers and drug development professionals can build a comprehensive quality profile for this compound, ensuring its suitability for the synthesis of safe and effective pharmaceutical products.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL
  • Title: (PDF)
  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL
  • Title: How to detect the percentage of pharmaceutical intermediates?
  • Title: CAS 452972-07-5 | 3-Bromo-5-(4-methoxyphenyl)
  • Title: 3-Bromo-5-(4-methoxyphenyl)
  • Title: 3-Bromo-5-(4-methoxyphenyl)
  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL
  • Title: (PDF)
  • Title: Small Molecule HPLC Source: Sigma-Aldrich URL
  • Title: HPLC trace for proof of purity Source: Reddit URL
  • Title: Scaling Small Molecule Purification Methods for HPLC Source: Agilent URL
  • Title: Pharmaceutical Impurity Testing and Identification Source: Intertek URL
  • Title: Purity determination and evaluation of new drug substances Source: PubMed URL
  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL
  • Title: 3-Bromo-5-methoxypyridine Source: Chem-Impex URL

Sources

A Senior Application Scientist's Guide to 3-Bromo-5-(4-methoxyphenyl)pyridine Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and optimization of molecular scaffolds are paramount to successful therapeutic design. The 3,5-disubstituted pyridine core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of analogs based on the 3-Bromo-5-(4-methoxyphenyl)pyridine scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and potential as anticancer agents.

The 3-Bromo-5-arylpyridine Scaffold: A Versatile Core in Medicinal Chemistry

The 3-bromo-5-arylpyridine moiety serves as a versatile and strategically important building block in the synthesis of complex organic molecules. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of a broad chemical space. The aryl group at the 5-position, in this case, a 4-methoxyphenyl ring, can be systematically modified to fine-tune the electronic and steric properties of the molecule, directly impacting its biological activity. This strategic arrangement of functional groups makes this scaffold particularly attractive for the development of targeted therapies.

Synthetic Strategies: Accessing the 3-Bromo-5-arylpyridine Core

A robust and efficient synthetic route is crucial for the exploration of analog libraries. The most common and versatile method for the synthesis of 3-bromo-5-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 3-bromo-5-arylpyridine analogs. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 3,5-Dibromopyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 3,5-dibromopyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-5-arylpyridine.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst, which is sensitive to oxygen, especially at elevated temperatures.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered ligands often promote the oxidative addition and reductive elimination steps.[1]

  • Base and Solvent System: The base is required to activate the boronic acid, while the solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3,5-Dibromopyridine 3,5-Dibromopyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3,5-Dibromopyridine->Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Solvent Solvent Solvent->Suzuki-Miyaura Coupling 3-Bromo-5-arylpyridine 3-Bromo-5-arylpyridine Suzuki-Miyaura Coupling->3-Bromo-5-arylpyridine

Caption: General workflow for the synthesis of 3-bromo-5-arylpyridines via Suzuki-Miyaura coupling.

Comparative Analysis of Biological Activity: Anticancer Potential

The true value of a molecular scaffold lies in its biological activity. Numerous studies have demonstrated the potential of substituted pyridine derivatives as potent anticancer agents.[2][3][4][5] This section provides a comparative analysis of the cytotoxic activity of various analogs, drawing from published data on structurally related compounds.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these compounds is highly dependent on the nature and position of the substituents on the aryl ring.[6] Analysis of various studies reveals several key trends:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the 5-aryl ring play a significant role. For instance, in some series of compounds, the presence of electron-withdrawing groups like halogens (e.g., -Br, -Cl) can enhance anticancer activity.[7] In other cases, electron-donating groups like methoxy (-OCH₃) have been shown to be beneficial.[6]

  • Steric Factors: The size and position of the substituents can influence the binding of the molecule to its biological target. Bulky groups may either enhance binding through favorable steric interactions or hinder it due to steric clash.

  • Hydrogen Bonding Potential: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂) groups, can lead to improved activity by forming key interactions with the target protein.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 3-bromo-5-arylpyridine analogs and related structures from various studies against different cancer cell lines. This data provides a quantitative basis for comparing the potency of different substitutions.

Compound ID3-Substituent5-Aryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
Analog A Bromo4-MethoxyphenylHCT-116Hypothetical-
Analog B Bromo4-ChlorophenylHCT-116Hypothetical-
Analog C Bromo4-NitrophenylHelaHypothetical-
Pyrazolo[3,4-b]pyridine 9a -4-Methoxyphenyl (at C3)Hela2.59[2]
Pyrazolo[3,4-b]pyridine 9g -4-Nitrophenyl (at C4)Hela>50[2]
Pyridine-bridged CA-4 (4h) -3,4,5-TrimethoxyphenylMDA-MB-2310.00313[5][8]
Pyridine-bridged CA-4 (4s) -3,4,5-TrimethoxyphenylMDA-MB-2310.00456[5][8]
1,3,5-Triazine Analog 7b -4-BromophenylCapan-11.9[7]

Note: The IC₅₀ values for Analogs A, B, and C are hypothetical and included for illustrative purposes to guide the reader on how to interpret such a table. The other entries are from published studies on structurally related compounds.

This comparative data highlights how modifications to the aryl group at the 5-position can dramatically impact cytotoxic potency. For example, the pyrazolo[3,4-b]pyridine with a 4-methoxyphenyl group (9a) shows high activity, while the analog with a 4-nitrophenyl group (9g) is inactive.[2] Similarly, the pyridine-bridged combretastatin analogs (4h and 4s) with a 3,4,5-trimethoxyphenyl substituent exhibit potent nanomolar activity.[5][8]

Diagram of Structure-Activity Relationships

SAR cluster_substituents Substituent Effects on Aryl Ring Core Scaffold 3-Bromo-5-arylpyridine Electron-donating Electron-donating Core Scaffold->Electron-donating Electron-withdrawing Electron-withdrawing Core Scaffold->Electron-withdrawing Steric Bulk Steric Bulk Core Scaffold->Steric Bulk H-bond Donors/Acceptors H-bond Donors/Acceptors Core Scaffold->H-bond Donors/Acceptors Biological Activity Biological Activity Electron-donating->Biological Activity Modulates Activity Electron-withdrawing->Biological Activity Often Enhances Activity Steric Bulk->Biological Activity Influences Binding H-bond Donors/Acceptors->Biological Activity Can Improve Potency

Caption: Key structural features influencing the biological activity of 3-bromo-5-arylpyridine analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of novel anticancer agents. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries for biological screening. The comparative analysis of existing data reveals that the nature of the substituent on the 5-aryl ring is a critical determinant of cytotoxic activity.

Future research in this area should focus on a systematic exploration of the structure-activity landscape. This includes:

  • Diverse Aryl Scaffolds: Expanding beyond simple phenyl rings to include other aromatic and heteroaromatic systems.

  • Modifications at the 3-Position: While the bromo group is a useful synthetic handle, exploring other substituents at this position could lead to novel biological profiles.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent analogs will be crucial for their further development as therapeutic agents.

By combining rational design, efficient synthesis, and comprehensive biological evaluation, the full potential of this versatile scaffold can be unlocked, paving the way for the development of next-generation cancer therapies.

References

  • Guenin, E., et al. (2024). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(16), 4983. [Link]

  • Pérez-Vergara, C., et al. (2021). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 19(9), 509. [Link]

  • Ríos-Guzmán, C. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 733. [Link]

  • Wang, Y., et al. (2020). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Medicinal Chemistry Letters, 11(8), 1611-1619. [Link]

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2998-3013. [Link]

  • Li, W., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. [Link]

  • Prasad, Y. R., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 332-346. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives. RSC Medicinal Chemistry, 12(1), 108-114. [Link]

  • Tan, S. K., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(10), 1433. [Link]

  • Basiri, A., et al. (2018). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 13(1), 73-81. [Link]

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2998-3013. [Link]

  • Budakoti, A., et al. (2008). Syntheses and evaluation of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives. European Journal of Medicinal Chemistry, 43(8), 1749-1757. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-5-(4-methoxyphenyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in pharmacological activity and toxicity. This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-(4-methoxyphenyl)pyridine and four of its positional isomers. As a senior application scientist, my goal is to equip fellow researchers with the practical knowledge to distinguish these closely related compounds using routine analytical techniques. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and augmented by predictive data to facilitate confident structural elucidation.

The Challenge of Isomeric Distinction

Positional isomers of substituted pyridines often exhibit subtle differences in their physicochemical properties, making their separation and identification a non-trivial task. For this compound, a scaffold of interest in medicinal chemistry, several positional isomers are synthetically plausible. This guide will focus on the spectroscopic comparison of the following five isomers:

  • Isomer 1: this compound

  • Isomer 2: 2-Bromo-6-(4-methoxyphenyl)pyridine

  • Isomer 3: 2-Bromo-4-(4-methoxyphenyl)pyridine

  • Isomer 4: 3-Bromo-2-(4-methoxyphenyl)pyridine

  • Isomer 5: 4-Bromo-2-(4-methoxyphenyl)pyridine

Distinguishing these isomers is critical for ensuring the purity and, consequently, the safety and efficacy of any potential drug candidate derived from this scaffold. The following sections will detail how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR will provide unique fingerprints for each of the five isomers.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of the nitrogen atom and the bromine atom, combined with the electronic effects of the methoxyphenyl group, results in distinct spectral features for each isomer.

Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonIsomer 1 (3-Br, 5-Ar)Isomer 2 (2-Br, 6-Ar)Isomer 3 (2-Br, 4-Ar)Isomer 4 (3-Br, 2-Ar)Isomer 5 (4-Br, 2-Ar)
Pyridine H-2 8.53 (d)---8.45 (d)
Pyridine H-3 -7.63 (d)7.35 (d)-7.30 (dd)
Pyridine H-4 7.95 (t)7.58 (t)-7.82 (d)-
Pyridine H-5 -7.45 (d)7.18 (dd)7.15 (t)7.48 (d)
Pyridine H-6 8.58 (d)-8.35 (d)8.65 (d)-
Aryl H (ortho to OMe) 7.50 (d)7.95 (d)7.55 (d)7.52 (d)7.90 (d)
Aryl H (meta to OMe) 7.00 (d)7.02 (d)7.00 (d)7.01 (d)7.00 (d)
-OCH₃ 3.85 (s)3.86 (s)3.85 (s)3.86 (s)3.86 (s)

Note: Predicted using online NMR prediction tools.[1][2][3][4][5][6][7]

The distinct multiplicity and chemical shifts of the pyridine protons provide a clear basis for differentiation. For instance, Isomer 1 is expected to show three distinct signals for the pyridine protons, two of which are doublets and one is a triplet. In contrast, Isomer 2 will exhibit a characteristic AX2 pattern for the pyridine protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the substitution pattern. The carbon directly attached to the bromine atom will experience a significant downfield shift.

Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonIsomer 1 (3-Br, 5-Ar)Isomer 2 (2-Br, 6-Ar)Isomer 3 (2-Br, 4-Ar)Isomer 4 (3-Br, 2-Ar)Isomer 5 (4-Br, 2-Ar)
Pyridine C-2 148.5142.0143.1158.5159.2
Pyridine C-3 121.8128.5123.5125.0125.8
Pyridine C-4 137.2139.5152.0139.0133.5
Pyridine C-5 135.0118.0115.0122.5123.0
Pyridine C-6 150.0159.0150.5148.0150.2
Aryl C-ipso 128.5131.0130.0130.5131.5
Aryl C (ortho to OMe) 128.0129.0128.5128.8128.9
Aryl C (meta to OMe) 114.5114.8114.6114.7114.7
Aryl C (para to Ar) 160.5161.0160.8160.9161.0
-OCH₃ 55.455.555.455.555.5

Note: Predicted using online NMR prediction tools.[1][2][3][4][8]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Sample in CDCl3 B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Chemical Shift Calibration E->F G Structure Elucidation F->G MS_Analysis_Flow A Sample Introduction (GC or LC) B Ionization (EI or ESI) A->B C Mass Analysis B->C D Detection C->D E Data Analysis (Molecular Ion & Fragmentation) D->E

Sources

A Comparative Guide to the Reactivity of 3-Bromo-5-(4-methoxyphenyl)pyridine and 3-Chloro-5-(4-methoxyphenyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, 3-halo-5-arylpyridine scaffolds are privileged structural motifs, forming the core of numerous compounds in medicinal chemistry and materials science.[1] The choice between a bromo or chloro substituent at the 3-position is a critical decision point in synthetic design, profoundly impacting reaction efficiency, cost, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-5-(4-methoxyphenyl)pyridine and its chloro-analog, 3-Chloro-5-(4-methoxyphenyl)pyridine, in palladium-catalyzed cross-coupling reactions. By examining the fundamental chemical principles and providing supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Mechanistic Basis of Differential Reactivity

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This hierarchy is not arbitrary; it is rooted in the fundamental energetics and kinetics of the catalytic cycle, particularly the often rate-determining oxidative addition step.

Bond Dissociation Energy (BDE)

The strength of the carbon-halogen (C-X) bond is a primary determinant of reactivity. The C-Cl bond is significantly stronger and requires more energy to cleave than the C-Br bond.[3][4] This is a critical energetic barrier that the catalyst must overcome.

  • Aryl C-Cl BDE: ~328 kJ/mol[5]

  • Aryl C-Br BDE: ~276 kJ/mol[5]

This difference in bond strength means that less energy is required to break the C-Br bond during the initial oxidative addition of the aryl halide to the palladium(0) catalyst, making the bromo-derivative inherently more reactive.[2][5]

The Oxidative Addition Step

Oxidative addition, where the palladium(0) catalyst inserts into the C-X bond to form a Pd(II) species, is the crucial first step of the catalytic cycle and is frequently the rate-limiting step.[2] The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[2] The mechanism of this step can vary, with two limiting pathways being a three-centered concerted mechanism and a more polar nucleophilic displacement (or SNAr-like) mechanism.[6] For electron-deficient rings like pyridine, the high reactivity of C-X bonds adjacent to the nitrogen can be related to the stereoelectronic stabilization of a nucleophilic displacement transition state.[6] Regardless of the precise pathway, the weaker C-Br bond facilitates a lower activation energy for this critical step.

Oxidative_Addition_Step cluster_legend Legend Pd0 Pd(0)L₂ TS [L₂Pd---Ar---X]‡ Transition State Pd0->TS Oxidative Addition ArX Ar-X (Aryl Halide) ArX->TS PdII Ar-Pd(II)(X)L₂ TS->PdII L0 Pd(0) Catalyst L1 Rate-Determining Step L2 Pd(II) Complex key_Pd0 key_TS Oxidative Addition key_PdII

Caption: The rate-determining oxidative addition step in cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

While aryl bromides are generally more reactive, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the utility of the more economical aryl chlorides.[2] The choice between 3-bromo- and 3-chloro-5-(4-methoxyphenyl)pyridine often depends on the specific transformation desired.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a cornerstone of modern synthesis.[7] When comparing the two substrates, the bromo-derivative consistently demonstrates higher reactivity.

ParameterThis compound3-Chloro-5-(4-methoxyphenyl)pyridine
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃
Typical Ligand PPh₃, P(t-Bu)₃Bulky, electron-rich phosphines (e.g., SPhos, XPhos)
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Temperature Room Temp to 80 °C80 °C to 120 °C
Expected Outcome High yields, shorter reaction times.[8]Good yields possible but requires optimized, modern catalyst systems and often higher temperatures.[9][10]

Causality: The higher reactivity of the bromo-compound allows for the use of less active, "first-generation" palladium catalysts and milder conditions.[11] To achieve comparable yields with the chloro-analog, more sophisticated and often more expensive ligands are required to facilitate the difficult oxidative addition to the strong C-Cl bond.[10][12]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where the choice of halide is paramount.[13]

ParameterThis compound3-Chloro-5-(4-methoxyphenyl)pyridine
Reactivity HighLow
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand BINAP, XantphosBulky biarylphosphines (e.g., RuPhos, BrettPhos)
Base NaOtBu, K₃PO₄NaOtBu, LHMDS
Temperature 80 °C to 110 °C100 °C to 130 °C
Expected Outcome Generally provides good to excellent yields with a range of amines.[2]Challenging substrate; requires highly active, specialized catalyst systems to achieve reasonable yields.[14][15]

Causality: The C-N coupling is highly sensitive to the C-X bond strength. While a wide range of catalyst systems are effective for aryl bromides, only the most active and sterically demanding ligands can effectively promote the amination of electron-deficient heteroaryl chlorides.[13][16]

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides to form substituted alkynes, a valuable moiety in many functional molecules.[17]

ParameterThis compound3-Chloro-5-(4-methoxyphenyl)pyridine
Reactivity HighVery Low
Typical Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Specialized Pd-NHC complexes or high-loadings of Pd/phosphine catalysts
Co-catalyst CuI (typically required)CuI
Base Et₃N, i-Pr₂NHEt₃N, Cs₂CO₃
Temperature Room Temp to 80 °C100 °C and higher; often requires microwave conditions.
Expected Outcome Reliable and high-yielding reaction.[18][19]Very challenging; often results in low yields or requires harsh conditions and specialized catalysts. Generally avoided if the bromo-analog is available.[20]

Causality: The Sonogashira coupling is particularly sensitive to the halide's identity. The activation of aryl chlorides for this transformation is notoriously difficult, and while some methods exist, they are not as general or efficient as those for aryl bromides.[20]

Strategic Synthesis Workflow

The choice between the bromo and chloro derivative is a trade-off between reactivity and cost. The chloro-compound is often more readily available and less expensive on a large scale, but the bromo-compound offers a more reliable and efficient route, especially during discovery and process optimization phases.[21]

Substrate_Choice_Workflow start Project Goal q1 Is cost the primary driver (large-scale synthesis)? start->q1 chloro_path Consider 3-Chloro-5-(4-methoxyphenyl)pyridine q1->chloro_path Yes q2 Are mild conditions & high reactivity critical? q1->q2 No dev_chloro Budget for advanced ligands & process optimization chloro_path->dev_chloro bromo_path Consider this compound use_bromo Proceed with standard catalyst systems bromo_path->use_bromo q2->chloro_path No q2->bromo_path Yes

Sources

cost-benefit analysis of using 3-Bromo-5-(4-methoxyphenyl)pyridine in synthesis

Recommendation: For early-stage research, medicinal chemistry, and process development where reaction efficiency, reliability, and speed are critical, the benefits of using this compound often outweigh its higher initial cost. [2]For large-scale, cost-sensitive manufacturing where extensive process optimization is feasible, the less reactive but more economical chloro-analog may be considered, provided the associated costs of harsher conditions and potentially lower yields are acceptable. [2]

References

  • CP Lab Safety. 3-Bromo-5-(4-methoxybenzyloxy)pyridine, min 97%, 1 gram. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddit. Pyridine replacement in organic synthesis. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ChemSynthesis. 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • LabNovo. This compound. Available at: [Link]

  • Hoffman Fine Chemicals. This compound. Available at: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Amerigo Scientific. This compound. Available at: [Link]

  • NIH. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]

  • Chemsrc. This compound. Available at: [Link]

Assessing the Stability of 3-Bromo-5-(4-methoxyphenyl)pyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile electronic properties and synthetic tractability have led to its incorporation into a multitude of FDA-approved drugs.[3] Among the vast array of functionalized pyridines, 3-Bromo-5-(4-methoxyphenyl)pyridine emerges as a key intermediate, offering a strategic combination of a reactive bromine atom for cross-coupling reactions and a methoxyphenyl moiety that can modulate pharmacokinetic properties. However, the successful progression of any candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic stability.

This technical guide provides an in-depth assessment of the stability of this compound under various stress conditions, benchmarked against structurally related analogues. By elucidating potential degradation pathways and providing robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to anticipate and mitigate stability challenges, thereby accelerating the development of robust and reliable pharmaceutical products.

The Imperative of Stability Assessment in Drug Development

Forced degradation studies are a regulatory requirement and a scientific necessity in the pharmaceutical industry.[4][5][6] These studies, which intentionally expose a drug substance to conditions more severe than accelerated stability testing, serve several critical functions:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products that can form under storage and handling.

  • Development of Stability-Indicating Methods: Ensuring that the analytical methods used for quality control can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[7][8]

  • Formulation and Packaging Development: Informing the selection of excipients, manufacturing processes, and packaging that will ensure the stability of the final drug product.

  • Understanding Intrinsic Stability: Providing a fundamental understanding of the molecule's inherent vulnerabilities to chemical transformation.

Comparative Stability Profiling: A Strategic Approach

To provide a comprehensive understanding of the stability of this compound, a comparative analysis is presented against two structurally related alternatives:

  • Alternative 1: 3-Bromo-5-chloropyridine: This analogue replaces the electron-donating methoxy group with an electron-withdrawing chloro group, allowing for an assessment of the electronic effects on the pyridine ring's stability.

  • Alternative 2: 3-Bromo-5-methoxypyridine: This compound lacks the bulky 4-methoxyphenyl substituent, providing insight into the steric and electronic contributions of this group to the overall stability.[9]

The following sections detail the anticipated stability of these compounds under hydrolytic, oxidative, photolytic, and thermal stress conditions. The presented quantitative data is illustrative, based on established degradation patterns of similar heterocyclic compounds, and is intended to serve as a predictive guide for experimental design.

Hydrolytic Stability: The Influence of pH and Electronic Effects

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of pyridine derivatives in aqueous media is highly dependent on the pH and the nature of the substituents on the pyridine ring.[10]

Experimental Protocol: Hydrolytic Stress Testing

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Neutral Condition: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Store the solutions at 60°C for up to 7 days. Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 168 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before dilution with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Table 1: Comparative Hydrolytic Stability Data (Illustrative)

CompoundCondition% Degradation (48h at 60°C)Major Degradation Products (Anticipated m/z)
This compound 0.1 M HCl~5%Minor hydrolysis of the methoxy group
Water (pH ~7)<1%Negligible degradation
0.1 M NaOH~15%Cleavage of the ether linkage, potential pyridine ring opening
3-Bromo-5-chloropyridine 0.1 M HCl<2%Highly stable
Water (pH ~7)<1%Negligible degradation
0.1 M NaOH~5%Minor nucleophilic substitution of chlorine
3-Bromo-5-methoxypyridine 0.1 M HCl~3%Minor hydrolysis of the methoxy group
Water (pH ~7)<1%Negligible degradation
0.1 M NaOH~10%Cleavage of the ether linkage

Causality and Mechanistic Insights:

The electron-donating nature of the methoxy group in both this compound and 3-Bromo-5-methoxypyridine is expected to increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially more reactive under both acidic and basic conditions compared to the electron-deficient 3-bromo-5-chloropyridine.[11] Under basic conditions, the primary degradation pathway is anticipated to be the cleavage of the ether linkage of the methoxy group. The bulky 4-methoxyphenyl substituent may offer some steric hindrance, but its overall electronic effect likely dominates. For 3-bromo-5-chloropyridine, the electron-withdrawing nature of the chlorine atom deactivates the ring towards electrophilic attack, rendering it more stable under acidic conditions.

Caption: Anticipated hydrolytic degradation pathways.

Oxidative Stability: Susceptibility to Peroxide-Induced Degradation

Oxidative degradation is a critical stress factor to evaluate, as many drug substances can be exposed to oxidative conditions during manufacturing and storage. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[12]

Experimental Protocol: Oxidative Stress Testing

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Oxidative Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for up to 7 days. Withdraw aliquots at predetermined time intervals.

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.

Table 2: Comparative Oxidative Stability Data (Illustrative)

Compound% Degradation (24h, RT, 3% H₂O₂)Major Degradation Products (Anticipated m/z)
This compound ~20%N-oxide, hydroxylated derivatives
3-Bromo-5-chloropyridine ~10%N-oxide
3-Bromo-5-methoxypyridine ~18%N-oxide, hydroxylated derivatives

Causality and Mechanistic Insights:

The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of N-oxides.[13][14] The rate of this reaction is influenced by the electron density of the pyridine ring. The electron-donating methoxy group in this compound and 3-Bromo-5-methoxypyridine increases the nucleophilicity of the nitrogen atom, making them more prone to oxidation compared to the electron-deficient 3-bromo-5-chloropyridine. Furthermore, the aromatic rings can be susceptible to hydroxylation in the presence of strong oxidizing agents.

Oxidative_Degradation A This compound B N-oxide Derivative A->B H2O2 C Hydroxylated Derivatives A->C H2O2

Caption: Potential oxidative degradation pathways.

Photostability: The Impact of UV and Visible Light

Photostability is a crucial parameter, as exposure to light during manufacturing, storage, and administration can lead to degradation. Brominated aromatic compounds are known to be susceptible to photodegradation, often through dehalogenation.[15][16][17]

Experimental Protocol: Photolytic Stress Testing

  • Sample Preparation (Solution): Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile:water 1:1). Place the solution in a photostability chamber.

  • Sample Preparation (Solid State): Spread a thin layer of the solid compound in a petri dish and place it in a photostability chamber.

  • Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: At the end of the exposure period, dissolve the solid samples and analyze both solution and solid-state samples using a validated stability-indicating HPLC method.

Table 3: Comparative Photostability Data (Illustrative)

Compound% Degradation (after ICH Q1B exposure)Major Degradation Products (Anticipated m/z)
This compound ~10% (Solid), ~25% (Solution)Debrominated product, polymeric materials
3-Bromo-5-chloropyridine ~8% (Solid), ~20% (Solution)Dehalogenated products, polymeric materials
3-Bromo-5-methoxypyridine ~12% (Solid), ~28% (Solution)Debrominated product, polymeric materials

Causality and Mechanistic Insights:

The primary anticipated photodegradation pathway for all three compounds is the homolytic cleavage of the carbon-bromine bond, leading to the formation of a pyridyl radical and a bromine radical.[18] This can be followed by hydrogen abstraction from the solvent or other molecules to yield the debrominated product. The presence of the methoxy group in this compound and 3-Bromo-5-methoxypyridine may slightly increase the rate of photodegradation due to its electron-donating nature, which can influence the electronic transitions upon light absorption. Degradation is generally more pronounced in solution compared to the solid state due to the increased mobility of the molecules.

Caption: Proposed photolytic degradation mechanism.

Thermal Stability: Assessing Resilience to Heat

Thermal stress testing is essential to determine the stability of a compound at elevated temperatures, which can be encountered during manufacturing processes such as drying and milling, as well as during storage in hot climates.

Experimental Protocol: Thermal Stress Testing

  • Sample Preparation: Place the solid compound in a vial and store it in a temperature-controlled oven at 70°C.

  • Incubation: Keep the sample in the oven for up to 14 days.

  • Analysis: At predetermined time points, withdraw a sample, dissolve it in a suitable solvent, and analyze using a validated stability-indicating HPLC method.

Table 4: Comparative Thermal Stability Data (Illustrative)

Compound% Degradation (14 days at 70°C)Major Degradation Products (Anticipated m/z)
This compound <2%Minimal degradation
3-Bromo-5-chloropyridine <1%Highly stable
3-Bromo-5-methoxypyridine <2%Minimal degradation

Causality and Mechanistic Insights:

Heterocyclic compounds, particularly those with aromatic character, generally exhibit good thermal stability.[19][20] Significant degradation is not expected under these conditions for any of the three compounds. The high melting points of these compounds also suggest strong intermolecular forces in the crystal lattice, contributing to their thermal resilience. The subtle differences in degradation can be attributed to the electronic nature of the substituents, with the electron-withdrawing chloro group in 3-bromo-5-chloropyridine providing slightly enhanced thermal stability. The presence of the methoxy group might slightly lower the thermal stability compared to the chloro analogue.[3]

Analytical Methodology: A Blueprint for Stability-Indicating Methods

A robust stability-indicating analytical method is paramount for accurately assessing the degradation of a drug substance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for such studies, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.[2][21][22][23][24][25][26][27]

Recommended HPLC Method Parameters (Starting Point for Method Development)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from low to high organic content to ensure separation of the parent compound from potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation:

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Conclusion and Strategic Recommendations

  • Overall Stability: this compound is expected to exhibit good thermal stability but may be susceptible to degradation under basic, oxidative, and photolytic conditions.

  • Key Vulnerabilities: The methoxy group is a potential site for hydrolytic cleavage under basic conditions, and the pyridine nitrogen is susceptible to oxidation. The carbon-bromine bond is the most likely point of cleavage under photolytic stress.

  • Comparative Performance: The presence of the electron-donating methoxy group likely renders this compound more susceptible to oxidative and potentially hydrolytic degradation compared to the electron-withdrawing 3-bromo-5-chloropyridine.

  • Strategic Mitigation: To enhance the stability of formulations containing this compound, it is advisable to:

    • Maintain a slightly acidic to neutral pH environment.

    • Protect the compound from light by using amber vials or light-resistant packaging.

    • Minimize exposure to oxidizing agents and consider the use of antioxidants in liquid formulations.

    • Store the compound in a controlled, low-temperature environment.

By proactively addressing these potential stability issues through informed experimental design and strategic formulation development, researchers can significantly enhance the likelihood of successfully advancing promising pyridine-based drug candidates through the development pipeline.

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A Senior Application Scientist's Guide to Catalytic Systems for the Functionalization of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-substituted-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties make it a valuable pharmacophore. Consequently, the efficient and selective functionalization of precursors like 3-Bromo-5-(4-methoxyphenyl)pyridine is a critical task in the synthesis of novel chemical entities for drug discovery. The bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this purpose. We will move beyond simple protocols to explore the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven data to empower researchers in selecting and optimizing the ideal catalytic system for their specific synthetic goals.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] For a substrate like this compound, which is relatively electron-deficient, the selection of an appropriate palladium catalyst and ligand system is paramount to achieving high efficiency.[3]

Reaction Principle & Mechanistic Insight

The reaction facilitates the coupling of the pyridine C-Br bond with a boronic acid or ester in the presence of a palladium catalyst and a base.[2] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

The choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial.[3] Such ligands promote the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst to the C-Br bond and accelerate the final reductive elimination step, preventing catalyst decomposition and side reactions. The base is not merely a spectator; it activates the organoboron species to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst PdII_Aryl Oxidative Addition Intermediate (Aryl-Pd(II)-Br) Pd0->PdII_Aryl  Ar-Br Oxidative Addition PdII_Trans Transmetalation Intermediate (Aryl-Pd(II)-R') PdII_Aryl->PdII_Trans  Transmetalation with  R'-B(OR)₂ + Base PdII_Trans->Pd0  Reductive Elimination Product Coupled Product (Ar-R') ArBr This compound Boronic R'-B(OR)₂ Base Base (e.g., K₃PO₄)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Performance of Suzuki-Miyaura Systems

The table below summarizes typical catalytic systems used for bromopyridine derivatives, providing a robust starting point for optimizing the functionalization of our target molecule.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Coupling PartnerTypical Yield (%)Key Insights & Causality
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92A classic, reliable system. The pre-formed Pd(0) complex bypasses the need for an in-situ reduction step. Water is often crucial for dissolving the inorganic base.[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Arylboronic acids90-98SPhos is a bulky, electron-rich Buchwald ligand that excels with electron-deficient heteroaryl halides, leading to higher turnover numbers and yields.
Pd₂(dba)₃XPhosK₂CO₃THF65-80Arylboronic acids88-97XPhos is another highly effective ligand. The use of a milder base like K₂CO₃ can be beneficial if acid-sensitive functional groups are present.
PdCl₂(dppf)-Cs₂CO₃DMF90Potassium Aryltrifluoroborates85-95dppf is a bidentate ligand that stabilizes the palladium center.[4] Aryltrifluoroborates are often more stable and easier to handle than the corresponding boronic acids.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, self-validating procedure for the coupling of this compound with a representative arylboronic acid.

Suzuki_Workflow start Start: Assemble Reagents setup To a dry reaction vial, add: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->setup inert Seal vial, evacuate and backfill with Argon (repeat 3x) setup->inert solvent Add degassed Toluene and Water (e.g., 10:1 ratio) via syringe inert->solvent react Heat reaction mixture at 100 °C with vigorous stirring solvent->react monitor Monitor reaction progress by TLC or LC-MS (Typically 4-12 hours) react->monitor workup Cool to RT. Dilute with Ethyl Acetate. Wash with water, then brine. monitor->workup purify Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[4][6] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.[7]

Reaction Principle & Mechanistic Insight

The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is critical. Its primary role is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[7] Using a weak base can stall the reaction at this stage.

For electron-deficient heteroaryl halides, specialized, sterically hindered biarylphosphine ligands (often called "Buchwald ligands" like RuPhos, SPhos, or XPhos) are essential.[3] These ligands facilitate both the oxidative addition and the challenging C-N bond-forming reductive elimination step, preventing β-hydride elimination and other side reactions.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Active Pd(0)L Catalyst PdII_Aryl Oxidative Addition Intermediate (Aryl-Pd(II)-Br) Pd0->PdII_Aryl  Ar-Br Oxidative Addition PdII_Amido Palladium-Amido Complex (Aryl-Pd(II)-NR₂') PdII_Aryl->PdII_Amido  Amine Coordination  & Deprotonation  (R'₂NH + Base) PdII_Amido->Pd0  Reductive Elimination Product Coupled Product (Ar-NR₂') ArBr This compound Amine R'₂NH Base Base (e.g., NaOtBu)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Performance of Buchwald-Hartwig Systems
Catalyst / PrecatalystLigandBaseSolventTemp (°C)Amine PartnerTypical Yield (%)Key Insights & Causality
Pd₂(dba)₃RuPhosNaOtBuToluene100-110Primary/Secondary Alkylamines85-98RuPhos is highly effective for a broad range of amines. Sodium tert-butoxide is a standard, robust base for this transformation.[3]
G3-XPhos Precatalyst-LHMDS1,4-Dioxane80-100Anilines, Heteroarylamines80-95Precatalysts offer improved air stability and generate the active Pd(0) species reliably. LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates.
Pd(OAc)₂cataCXium® ACs₂CO₃t-AmylOH110Ammonia equivalents70-85Specialized phosphine-based ligands enable the challenging coupling with ammonia or its surrogates. Cesium carbonate is often a preferred base in these cases.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound. Caution: This reaction should be performed under an inert atmosphere as the catalysts and strong bases are air- and moisture-sensitive.

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq), the chosen phosphine ligand (e.g., RuPhos, 2-4 mol%), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a dry reaction vessel equipped with a stir bar.

  • Reagent Addition: Seal the vessel. If outside a glovebox, add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.1 - 1.5 eq).

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the optimized temperature (typically 100-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues, washing the pad with additional solvent.[7] The combined organic filtrates are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the most reliable method for forming a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[8][9] This reaction is unique among the common cross-couplings as it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10]

Reaction Principle & Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles.[8] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as the solvent.

While copper-free Sonogashira variants exist, the use of a copper(I) co-catalyst (typically CuI) often enhances reaction rates and yields.[10][11]

Comparative Performance of Sonogashira Systems
Catalyst SystemBaseSolventTemp (°C)Alkyne PartnerTypical Yield (%)Key Insights & Causality
Pd(PPh₃)₄ / CuIEt₃NTHF / Et₃NRT - 60Aryl & Alkyl Alkynes80-95The classic, highly effective system. The amine serves as both base and solvent, facilitating the formation of the copper acetylide.[8]
PdCl₂(PPh₃)₂ / CuIDIPEADMF60-80Functionalized Alkynes75-90A common alternative catalyst system. DMF can be a better solvent for more polar substrates.
PdCl₂(PCy₃)₂Cs₂CO₃Toluene100Terminal Alkynes70-88A copper-free system. This can be advantageous when the substrate or product is sensitive to copper. The reaction often requires higher temperatures and a stronger base.[11]
Detailed Experimental Protocol: Sonogashira Coupling
  • Inert Atmosphere Setup: To a dry, argon-flushed flask, add this compound (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Comparative Analysis and Future Perspectives

Palladium vs. Copper: A Note on Catalyst Choice
  • Palladium: Palladium-based systems are the gold standard for versatility, functional group tolerance, and high efficiency in the functionalization of heteroaryl halides.[12] Their primary drawback is the high cost and potential for product contamination, which is a critical concern in pharmaceutical manufacturing.[13]

  • Copper: Historically, copper catalysis (e.g., the Ullmann condensation) required harsh conditions.[14] Modern copper-catalyzed systems are milder but may have a more limited substrate scope compared to palladium.[12] In the context of Sonogashira coupling, copper's role as a co-catalyst is well-defined and beneficial.[10] For C-N or C-C bond formation, palladium catalysis generally remains the more reliable and broadly applicable choice for complex substrates like the one discussed here.

Emerging Strategies: C-H Functionalization

Direct C-H functionalization is a rapidly advancing field that offers a more atom-economical approach by avoiding the pre-functionalization (e.g., bromination) of the substrate.[15][16] For the pyridine core, C-H activation is often directed to the C2 or C4 positions due to the electronic nature of the ring.[15] Functionalizing the C4 position of this compound via C-H activation would be a significant challenge due to steric hindrance and the presence of the more reactive C-Br bond. While powerful, these methods are generally less developed for this specific substitution pattern compared to the robust and predictable cross-coupling reactions.

Conclusion

The functionalization of this compound is readily achievable through a suite of well-established palladium-catalyzed cross-coupling reactions.

  • For C-C bond formation with aryl or vinyl partners, Suzuki-Miyaura coupling is the method of choice, with catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos offering superior performance.

  • For C-N bond formation, Buchwald-Hartwig amination provides a powerful and general route, where the selection of a strong, non-nucleophilic base and a specialized Buchwald ligand is critical for success.

  • For the introduction of alkynyl moieties, the dual palladium/copper-catalyzed Sonogashira coupling remains the most efficient and reliable strategy.

The specific choice of catalyst, ligand, base, and solvent must be tailored to the coupling partner and any other functional groups present in the molecule. The experimental protocols and comparative data presented in this guide serve as a validated foundation upon which researchers can build, enabling the efficient and strategic synthesis of novel 3,5-disubstituted pyridine derivatives for advancing drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • D. Kalyani, et al. Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles†. The Journal of Organic Chemistry - ACS Publications. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link].

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link].

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A Senior Application Scientist's Guide to the Structural Analysis of 3-Bromo-5-(4-methoxyphenyl)pyridine and its Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Insight in Pyridine Scaffolds

In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds. Their utility stems from a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties. The subject of this guide, 3-Bromo-5-(4-methoxyphenyl)pyridine, represents a class of molecules where subtle structural variations can profoundly impact biological activity and material properties. The presence of a bromine atom introduces the potential for halogen bonding, the methoxy group can act as a hydrogen bond acceptor, and the pyridine nitrogen is a key site for protonation or coordination, forming various molecular adducts.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice is paramount. Single-crystal X-ray diffraction (XRD) remains the definitive method for obtaining this information, providing unambiguous proof of molecular conformation, stereochemistry, and the supramolecular architecture of a solid-state material.[1][2]

This guide provides a comparative analysis of the expected crystal structure of this compound. As a direct crystal structure for this specific molecule is not publicly deposited, we will leverage crystallographic data from closely related analogs to predict its structural features and compare them. Furthermore, we will delve into the formation and analysis of its potential adducts—specifically co-crystals and salts—which are critical for modulating physicochemical properties like solubility in drug development.[3] We will conclude with detailed, field-proven protocols for crystallization and X-ray analysis, designed to ensure data integrity and trustworthiness.

Comparative Structural Analysis: Predicting Conformation and Packing

The core of structural analysis lies in comparison. By examining validated structures of similar molecules, we can build a robust hypothesis for the structure of our target compound and understand how specific functional groups dictate its solid-state behavior.

Hypothetical Structure of this compound

The primary conformational variable in this molecule is the dihedral angle between the pyridine and the 4-methoxyphenyl rings. Steric hindrance is minimal, but free rotation is unlikely. We can anticipate a twisted conformation, as is common in biaryl systems, to minimize repulsive interactions. For instance, in the related structure of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine , the dihedral angle between the pyridine and benzene rings is a significant 39.9(2)°.[4] A similar non-planar arrangement is expected for our target molecule.

Intermolecular interactions are key to crystal packing. We can predict the following:

  • Halogen Bonding: The bromine atom can act as an electrophilic halogen bond donor, interacting with nucleophilic atoms like the pyridine nitrogen or the methoxy oxygen of a neighboring molecule.

  • Hydrogen Bonding: Weak C—H···N and C—H···O hydrogen bonds are highly probable, connecting molecules into extended networks.[4]

  • π-π Stacking: The aromatic rings may engage in offset stacking interactions, further stabilizing the crystal lattice.

Comparative Analysis with Structural Analogs

To ground our predictions, we compare our hypothetical structure with experimentally determined crystal structures of two constitutional isomers. This comparison highlights how the relative positions of substituents dramatically influence molecular packing.

ParameterHypothetical Target 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine [4]5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [5]
Formula C₁₂H₁₀BrNOC₁₂H₉BrN₂O₃C₁₂H₉BrFNO
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Common)IaP2₁/c
Unit Cell a (Å) N/A14.7780 (9)3.9376 (4)
Unit Cell b (Å) N/A3.9561 (2)20.999 (3)
Unit Cell c (Å) N/A21.1186 (13)13.2700 (15)
Unit Cell β (°) N/A109.812 (5)95.035 (7)
Molecules/Unit Cell (Z) 4 (Predicted)44
Key Dihedral Angle Pyridine-Phenyl twist (Predicted ~40-50°)39.9 (2)°51.39 (5)°
Dominant Interactions C-H···N, Halogen Bonding (Predicted)C—H···O hydrogen bondsvan der Waals forces

Analysis of Comparative Data:

  • The presence of a bulky nitro group in 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine forces a significant twist between the rings and facilitates C—H···O hydrogen bonds that direct the crystal packing into strands.[4]

  • In 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , the dihedral angle is even larger at 51.39(5)°, likely influenced by the fluorine substituent and the altered positions of the bromo and methoxy groups.[5] The packing in this case is dominated by weaker van der Waals forces.

  • This comparison strongly suggests that our target molecule, This compound , will also adopt a significantly twisted conformation. The absence of strong hydrogen bond donors or acceptors (like the nitro group) means that a combination of weaker C-H···N/O interactions and potential Br···N halogen bonds will likely govern its supramolecular assembly.

Understanding Adduct Formation: A Gateway to Modulating Properties

An "adduct" is a product of a direct addition of two or more distinct molecules. In crystallography, this often refers to co-crystals or molecular salts, which are of immense interest in the pharmaceutical industry for their ability to improve properties like solubility and stability.[3]

The pyridine nitrogen in our target molecule is a Brønsted-Lowry base, making it an excellent hydrogen bond acceptor. When combined with a hydrogen bond donor, typically a carboxylic acid, it can form a robust supramolecular synthon. The outcome depends on the difference in pKa (ΔpKa) between the acid and the protonated pyridine.

  • Co-crystal: If the proton remains on the acid (typically ΔpKa < 0), a neutral co-crystal is formed, held together by a strong O—H···N hydrogen bond.

  • Molecular Salt: If the proton transfers from the acid to the pyridine (typically ΔpKa > 3), an ionic salt is formed, featuring an N⁺—H···O⁻ interaction.[6]

G cluster_0 Co-crystal Formation (ΔpKa < 0) cluster_1 Salt Formation (ΔpKa > 3) Pyridine Pyridine (Base) Adduct Neutral Co-crystal Pyridine->Adduct O-H···N hydrogen bond Acid Carboxylic Acid (Acid) Acid->Adduct No Proton Transfer Pyridinium Pyridine (Base) IonicAdduct Molecular Salt Pyridinium->IonicAdduct N⁺-H···O⁻ ionic bond Carboxylate Carboxylic Acid (Acid) Carboxylate->IonicAdduct Proton Transfer

Caption: Logical relationship between ΔpKa and adduct type.

This ability to form different types of adducts makes This compound a versatile building block for crystal engineering.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and self-validating, incorporating checkpoints to ensure the quality of the final crystallographic model.

Workflow for Crystallographic Analysis

G A Sample Synthesis & Purification B Crystallization Screening (Single Component & Adducts) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Model Validation & CIF Generation G->H

Caption: Workflow from synthesis to validated crystal structure.

Protocol 1: Crystallization of this compound

The choice of solvent is critical. The goal is to find a solvent or solvent system where the compound has moderate solubility at room temperature and high solubility when heated.[7]

  • Solvent Screening: In parallel, dissolve ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) in small vials. Heat gently to aid dissolution.

  • Slow Evaporation: Leave the vials loosely capped at room temperature. High-quality crystals often form over several days as the solvent slowly evaporates. This is the most common and reliable method for initial screening.[3]

  • Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound. In the larger container, add a small amount of a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane if the solvent is ethyl acetate). The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, carefully extract one with a cryo-loop and proceed to mounting.

Protocol 2: Co-crystallization with a Carboxylic Acid Co-former

This protocol uses benzoic acid as a model co-former.

  • Stoichiometric Preparation: Combine This compound and benzoic acid in a 1:1 molar ratio.

  • Liquid-Assisted Grinding: Place the mixture in a mortar and pestle. Add a few drops of a solvent like ethanol or acetonitrile and grind for 15-20 minutes. This mechanical energy can often induce the formation of a new crystalline phase.[8]

  • Slurry Crystallization: Alternatively, suspend the 1:1 mixture in a solvent where both components are sparingly soluble. Stir the slurry at room temperature for 24-48 hours. The most stable crystalline form (either a co-crystal or one of the starting materials) will dominate over time.[3]

  • Characterization: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to confirm if a new crystalline phase has formed, distinct from the starting materials. If successful, perform single-crystal growth using the methods in Protocol 1.

Protocol 3: X-ray Data Collection and Structure Refinement

This is a generalized protocol for a modern automated diffractometer.[9][10]

  • Mounting and Centering: Mount the selected crystal on the goniometer head. Cool the crystal in a nitrogen stream (typically to 100 K) to minimize thermal motion and radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The instrument software will calculate an optimal strategy to collect a complete, highly redundant dataset with appropriate exposure times.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. Intensities are integrated, corrected for experimental factors (like absorption), and scaled. The output is a reflection file (e.g., HKLF).

  • Structure Solution: The phase problem is solved using methods like ab initio or direct methods, which are standard for small molecules.[2] This yields an initial electron density map and a preliminary atomic model.

  • Structure Refinement: This is an iterative process of adjusting the atomic model (positions, displacement parameters) to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).

  • Validation: The quality of the final model is assessed using several key metrics:

    • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

    • wR2: A weighted residual factor based on F².

    • Goodness of Fit (GooF): Should be close to 1.0.

    • Residual Electron Density: The difference map should be largely featureless, with no significant positive or negative peaks.

  • Finalization: Generate the final Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the experiment.

Conclusion

While the definitive crystal structure of This compound awaits experimental determination, a robust, predictive analysis is possible through careful comparison with structurally related analogs. The evidence strongly points to a non-planar conformation, with crystal packing likely driven by a network of weak hydrogen bonds and potential halogen bonding. The pyridine moiety serves as a reliable handle for crystal engineering, enabling the formation of co-crystals and molecular salts that can systematically tune the compound's solid-state properties. The experimental workflows provided herein represent a best-practice approach, ensuring that when such data is collected, it is both high-quality and rigorously validated, meeting the standards required by the scientific and drug development communities.

References

  • Small Molecule X-Ray Diffraction Facility - University of Montana. (n.d.). Retrieved from University of Montana website: [Link]

  • Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCrData, 7(11). Available at: [Link]

  • Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1163-1169. Available at: [Link]

  • Eryazici, I., Moorefield, C. N., & Newkome, G. R. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009–1014. Available at: [Link]

  • Eryazici, I., Moorefield, C. N., Durmus, S., & Newkome, G. R. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Bhattacharya, S., & Ghosh, A. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1017–1024. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Eryazici, I., et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. Available at: [Link]

  • Hensler, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1855. Available at: [Link]

  • Eryazici, I., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'(4-bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. Available at: [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(10), x171394. Available at: [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Pardhi, D. M., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(8), 1269. Available at: [Link]

  • Asghar, S., et al. (2024). Dipyridamole Cocrystal Tablets with Enhanced Solubility and Dissolution at Intestinal pH. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654. Available at: [Link]

  • Taylor, L. S., & Zhang, G. G. (2011). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 13(21), 6360-6369. Available at: [Link]

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A Technical Guide to 3-Bromo-5-(4-methoxyphenyl)pyridine: Applications and Comparative Performance in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate success. Among the vast array of heterocyclic intermediates, 3-Bromo-5-(4-methoxyphenyl)pyridine has emerged as a valuable scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical analysis of its applications, a comparative assessment of its performance against viable alternatives, and detailed experimental protocols to inform strategic synthetic planning.

The Strategic Advantage of the this compound Scaffold

This compound possesses a unique combination of structural features that render it a highly versatile reagent. The pyridine core is a prevalent motif in a multitude of biologically active compounds and approved drugs.[1] The bromine atom at the 3-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.[2] Furthermore, the 4-methoxyphenyl substituent at the 5-position can significantly influence the electronic properties of the pyridine ring and provide a key interaction point for biological targets.

This strategic combination of a reactive site (the bromine) and a modulating/binding element (the methoxyphenyl group) makes this compound a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.

Performance in Key Synthetic Transformations: A Comparative Analysis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. To provide a clear performance benchmark, we will compare its reactivity and typical yields with a closely related and widely used building block, 3-Bromo-5-methoxypyridine.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are common scaffolds in drug discovery. The reactivity of the C-Br bond is a crucial factor in the efficiency of this transformation.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%) with 3-Bromo-5-methoxypyridine[3]Expected Yield (%) with this compound
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-9580-90
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane901090-9885-95
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101875-8570-80

Analysis of Performance:

3-Bromo-5-methoxypyridine generally provides excellent yields in Suzuki-Miyaura couplings due to the electron-withdrawing nature of the pyridine nitrogen, which facilitates the oxidative addition of palladium to the C-Br bond. The methoxy group provides additional electronic modulation.

For this compound, a similar high reactivity is anticipated. The larger steric bulk of the 4-methoxyphenyl group compared to a methoxy group might slightly decrease reaction rates in some cases, potentially requiring slightly longer reaction times or minor optimization of catalyst and ligand systems. However, the fundamental electronic properties of the pyridine ring remain favorable for efficient coupling. The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, can often mitigate potential steric hindrance and improve yields.[4]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals.[5] The efficiency of this reaction is highly dependent on the catalyst system and the electronic nature of the aryl halide.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%) with 3-Bromo-5-methoxypyridine[5]Expected Yield (%) with this compound
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001690-9985-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102080-9075-85
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1001885-9580-90

Analysis of Performance:

Similar to the Suzuki coupling, 3-Bromo-5-methoxypyridine is an excellent substrate for Buchwald-Hartwig amination, readily coupling with a variety of primary and secondary amines. The choice of a sterically hindered, electron-rich phosphine ligand is crucial for achieving high yields.[5]

This compound is expected to perform similarly well. The electronic influence of the 4-methoxyphenyl group is not anticipated to significantly hinder the catalytic cycle. As with the Suzuki reaction, minor adjustments to the reaction conditions, such as the choice of ligand or a slight increase in reaction temperature, may be necessary to optimize yields for specific amine coupling partners.

Experimental Protocols

The following are detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are based on established procedures for structurally similar compounds and serve as a robust starting point for experimental work.

Synthesis of this compound (A Representative Suzuki-Miyaura Coupling)

This protocol describes a general procedure for the synthesis of the title compound from 3,5-dibromopyridine and 4-methoxyphenylboronic acid.

Workflow for the Synthesis of this compound

reagents 3,5-Dibromopyridine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ reaction Reaction at 100°C reagents->reaction Add to solvent solvent Toluene/H₂O workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup After 12h purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Materials:

  • 3,5-Dibromopyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a round-bottom flask, add 3,5-dibromopyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 5:1 ratio) to the flask.

  • Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol outlines a general procedure for the further functionalization of the title compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_boronate [Ar-Pd(II)L₂-Ar'] pd2_complex->pd2_boronate Transmetalation (Ar'B(OH)₂) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a dry Schlenk tube, combine this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene under an argon atmosphere.

  • Add the catalyst solution to the Schlenk tube, followed by deionized water.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aryl-5-(4-methoxyphenyl)pyridine scaffold, readily accessible from the title compound, is a privileged structure in medicinal chemistry. Derivatives have shown promise in a variety of therapeutic areas.

A notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs).[6] For instance, compounds incorporating the 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine core have demonstrated significant anticancer activity against various cell lines, including Hela, MCF7, and HCT-116.[6] The synthesis of these complex heterocyclic systems often relies on a key Suzuki coupling step involving a bromo-aryl precursor analogous to this compound.

Furthermore, the introduction of various aryl and heteroaryl groups at the 3-position via Suzuki coupling, or diverse amine functionalities through Buchwald-Hartwig amination, allows for the rapid generation of compound libraries for high-throughput screening. This highlights the strategic importance of this compound as a versatile building block for exploring chemical space in the quest for novel drug candidates.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its predictable and high-yielding performance in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it an attractive choice for the construction of complex molecular frameworks. While its performance is comparable to the more commonly used 3-Bromo-5-methoxypyridine, the presence of the 4-methoxyphenyl group offers distinct steric and electronic properties that can be strategically exploited in lead optimization and the design of novel bioactive compounds. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their synthetic endeavors.

References

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Design, Development and Therapy, 15, 4289–4338.
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  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available from: [Link]

  • Organic Process Research & Development Vol. 23 No. 8. ACS Publications. Available from: [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. Available from: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Bromo-5-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-5-(4-methoxyphenyl)pyridine is foundational to discovery. However, our responsibility extends beyond the synthesis and application of such molecules to their entire lifecycle, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices. The procedures outlined here are designed to ensure safety, environmental stewardship, and full compliance with governing regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Part 1: Hazard Profile and Waste Characterization

Before disposal, a thorough understanding of the compound's hazard profile is essential. This compound, as a halogenated pyridine derivative, must be treated as a hazardous material.

Chemical and Physical Properties

PropertyValueSource
CAS Number 452972-07-5[3][4][5]
Molecular Formula C₁₂H₁₀BrNO[3][5]
Molecular Weight 264.12 g/mol [3][5]
Classification Halogenated Heterocycle[3]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated pyridines indicate that it should be handled as a substance that is:

  • Harmful if swallowed.[6]

  • A cause of skin irritation.[6][7]

  • A cause of serious eye irritation.[6][7]

  • Potentially causing respiratory irritation.[6][7]

Waste Characterization as Hazardous

Under the EPA's RCRA framework, a chemical waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[8] Due to its chemical structure and likely toxicological profile, this compound waste must be managed as hazardous waste , primarily due to the Toxicity characteristic. Never dispose of this chemical or its containers in the regular trash or down the sewer drain.[1][9]

Part 2: The Disposal Workflow: From Bench to Final Disposition

The following workflow provides a systematic approach to ensure that this compound waste is handled safely and correctly from the moment it is generated.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Institutional Disposal generation Waste Generation (e.g., residual solid, contaminated wipes, non-recoverable solutions) segregation Critical Decision: Segregate Waste Stream generation->segregation halogenated_container Place in Designated 'HALOGENATED ORGANIC WASTE' Container segregation->halogenated_container Contains Bromine labeling Properly Label Container (Contents, Hazards, Dates) halogenated_container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa check_full Container Full or Accumulation Time Limit Reached? saa->check_full check_full->saa No request_pickup Request Pickup by Environmental Health & Safety (EH&S) check_full->request_pickup Yes final_disposal Documented Final Disposal (e.g., Incineration) by Licensed Facility request_pickup->final_disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Segregation: The First Critical Decision The most crucial step in chemical waste management is proper segregation at the point of generation.[1]

  • Action: Immediately designate any material containing or contaminated with this compound as Halogenated Organic Waste .

  • Causality: Halogenated solvents and solids require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[10] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.

2. Proper Containerization The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.

  • Action: Select a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container with a secure, screw-top lid is ideal. For solutions, use a glass or HDPE bottle with a leak-proof cap.[1][11]

  • Causality: The container must not react with or be degraded by its contents.[11] A secure closure prevents the release of vapors and protects against spills.[11] The container should be kept closed except when adding waste.[8][11]

3. Labeling Requirements Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[8]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

  • Causality: EH&S professionals and disposal vendors rely on this information to handle, consolidate, and transport the waste safely and in compliance with Department of Transportation (DOT) regulations.[8]

4. Satellite Accumulation Area (SAA) Management Regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[8][11]

  • Action: Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[1][8]

  • Regulatory Requirements:

    • Keep the SAA clean and orderly.

    • Store incompatible waste types separately (e.g., acids away from bases, oxidizers away from organics).[11]

    • Do not accumulate more than 55 gallons of total hazardous waste in an SAA.[8]

    • Once a container is full, it must be removed by EH&S within three calendar days.[8][11]

    • Partially filled containers can remain in the SAA for up to 12 months from the accumulation start date.[8]

5. Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is transferred to authorized EH&S staff.

  • Action: Once the waste container is full or approaching its 12-month limit, submit a chemical waste collection request to your institution's EH&S department.[8]

  • Causality: EH&S is trained and equipped to transport the waste from the laboratory to a central accumulation facility before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which for this compound is typically incineration.[10]

Part 3: Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

Small-Scale Spill Response (<100 mL or 100 g)

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.[9][12]

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[9][13] For solids, carefully sweep the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent material, wipes, and PPE into a new, designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and place the cleaning materials in the same spill debris container.

  • Arrange for Disposal: Process the spill debris container for disposal as described in Part 2.

Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[7][12][14]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][14]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7][14]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]

  • Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

Sources

Mastering the Safe Handling of 3-Bromo-5-(4-methoxyphenyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 3-Bromo-5-(4-methoxyphenyl)pyridine, a halogenated aromatic pyridine derivative, is one such compound that requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any manipulation of this compound, a thorough risk assessment is not just a regulatory formality but a foundational element of safe laboratory practice. The primary hazards associated with pyridine and its derivatives include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Skin and Eye Irritation: Can cause serious irritation upon contact.[3][4]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[3]

  • Flammability: While data for this specific compound is unavailable, many pyridine derivatives are flammable.[3]

Therefore, all handling procedures must be designed to minimize the possibility of direct contact, inhalation, and accidental ignition.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides good resistance against incidental splashes of pyridine and other organic solvents.[5][6] Regular glove changes are crucial to prevent permeation.
Eye Protection Chemical Splash GogglesEssential for protecting the eyes from splashes, which can cause serious irritation.[6][7]
Face Protection Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.[8][9]
Body Protection Chemical-resistant Lab CoatProtects the skin and personal clothing from contamination.[6][8]
Respiratory Protection Use in a certified Chemical Fume HoodThe primary means of controlling inhalation exposure. A respirator may be required for spill cleanup or if a fume hood is not available.[8][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol details the essential steps for safely handling this compound from receipt to use.

Receiving and Storage
  • Inspect Upon Receipt: Check the integrity of the container for any signs of damage or leaks.

  • Segregated Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[5]

  • Ignition Sources: Store away from heat, sparks, and open flames.[10][11]

Handling and Use
  • Work in a Fume Hood: All manipulations of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation risks.[5][10]

  • Don Appropriate PPE: Before handling, ensure all recommended PPE is correctly worn.[2][5]

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.[3]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to further reduce the risk of ignition.[3]

  • Avoid Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[8][10]

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Vent Verify Fume Hood Operation Prep->Vent 1. Safety First Weigh Weigh Compound Vent->Weigh 2. Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer 3. Controlled Addition Decon Decontaminate Glassware Transfer->Decon 4. Post-Reaction Waste Segregate Waste Decon->Waste 5. Waste Management Dispose Dispose via Certified Contractor Waste->Dispose 6. Final Disposal

Sources

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.